molecular formula C16H14O3 B161816 (S)-4-Methoxydalbergione CAS No. 2543-95-5

(S)-4-Methoxydalbergione

货号: B161816
CAS 编号: 2543-95-5
分子量: 254.28 g/mol
InChI 键: RGSUZUQISVAJJF-LBPRGKRZSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

(S)-4-Methoxydalbergione (CAS Number: 2543-95-5) is a bioactive flavonoid natural product isolated from Dalbergia species, such as Dalbergia sissoo Roxb. and Dalbergia odorifera , plants used in Traditional Chinese Medicine . This compound is a subject of significant interest in oncology research due to its potent anti-proliferative and pro-apoptotic activities across a diverse range of human cancer cell lines. Its multi-target mechanism of action involves the inhibition of key oncogenic signaling pathways. Studies have demonstrated that this compound inactivates the NF-κB pathway, a critical regulator of inflammation and cell survival, thereby reducing the expression of downstream inflammatory cytokines like TNF-α and PGE2, and inhibiting cancer cell proliferation and migration . Furthermore, it suppresses the JAK2/STAT3 signaling cascade, leading to the downregulation of anti-apoptotic proteins such as Bcl-2, Bcl-xL, and Survivin, and induces cell cycle arrest in the G2 phase . Research also indicates that it exerts its effects by inhibiting the Akt/ERK pathway and inducing autophagy in cancer cells . Preclinical in vitro and in vivo models have shown promising efficacy against esophageal carcinoma , osteosarcoma , human astroglioma , and bladder cancer . This breadth of activity makes it a valuable lead compound for investigating novel anti-cancer therapeutics. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

2-methoxy-5-[(1S)-1-phenylprop-2-enyl]cyclohexa-2,5-diene-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O3/c1-3-12(11-7-5-4-6-8-11)13-9-15(18)16(19-2)10-14(13)17/h3-10,12H,1H2,2H3/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGSUZUQISVAJJF-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=O)C(=CC1=O)C(C=C)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=O)C(=CC1=O)[C@@H](C=C)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001154141
Record name 2-Methoxy-5-[(1S)-1-phenyl-2-propen-1-yl]-2,5-cyclohexadiene-1,4-dione
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2543-95-5
Record name 2-Methoxy-5-[(1S)-1-phenyl-2-propen-1-yl]-2,5-cyclohexadiene-1,4-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2543-95-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methoxy-5-[(1S)-1-phenyl-2-propen-1-yl]-2,5-cyclohexadiene-1,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001154141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to (S)-4-Methoxydalbergione: From Chemical Properties to Biological Mechanisms

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-4-Methoxydalbergione, a naturally occurring neoflavonoid primarily isolated from plants of the Dalbergia genus, has garnered significant interest within the scientific community for its diverse biological activities. This technical guide provides a comprehensive overview of its chemical and physical properties, alongside a detailed exploration of its anti-cancer and anti-inflammatory mechanisms. Notably, this document elucidates the compound's inhibitory effects on the NF-κB signaling pathway, a critical regulator of cellular inflammatory responses and cancer progression. Detailed experimental protocols for key biological assays and quantitative data on its efficacy are presented to facilitate further research and drug development efforts.

Chemical and Physical Properties

This compound is a chiral molecule with the chemical formula C₁₆H₁₄O₃. A summary of its key chemical and physical properties is provided in Table 1.

PropertyValueReference
IUPAC Name 2-methoxy-5-[(1S)-1-phenylprop-2-enyl]cyclohexa-2,5-diene-1,4-dione[1]
Molecular Formula C₁₆H₁₄O₃[1]
Molecular Weight 254.28 g/mol [1]
CAS Number 2543-95-5[1]
Appearance Yellow crystals[2]
Melting Point 118-120 °C[3]
Boiling Point (Predicted) 395.7 ± 42.0 °C[3]
Density (Predicted) 1.16 ± 0.1 g/cm³[3]
XLogP3 2.7[1]
SMILES COC1=CC(=O)C(=CC1=O)--INVALID-LINK--C2=CC=CC=C2[1]
InChI InChI=1S/C16H14O3/c1-3-12(11-7-5-4-6-8-11)13-9-15(18)16(19-2)10-14(13)17/h3-10,12H,1H2,2H3/t12-/m0/s1[1]
InChIKey RGSUZUQISVAJJF-LBPRGKRZSA-N[1]

Biological Activities and Mechanisms of Action

This compound has demonstrated promising anti-cancer and anti-inflammatory properties. The primary mechanism underlying these activities appears to be the inhibition of the NF-κB signaling pathway.

Anti-Cancer Activity

This compound has been shown to inhibit the proliferation and migration of esophageal carcinoma cells.[4] The key quantitative measure of its efficacy is the half-maximal inhibitory concentration (IC50), which is summarized in Table 2.

Cell LineActivityIC50 ValueReference
ECA-109 (Esophageal Carcinoma)Anti-proliferation15.79 µmol/L[4]

The anti-cancer effects are mediated through the inactivation of the NF-κB signaling pathway.[4]

Anti-Inflammatory Activity

Signaling Pathway Modulation: Inhibition of NF-κB

The nuclear factor-kappa B (NF-κB) signaling pathway is a cornerstone of the inflammatory response and is frequently dysregulated in various cancers. This compound exerts its biological effects by targeting key components of this pathway.

Upon stimulation by stimuli such as LPS, the IκB kinase (IKK) complex is activated. IKK then phosphorylates the inhibitor of κB (IκBα), leading to its ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα releases NF-κB (typically the p50/p65 heterodimer), allowing it to translocate to the nucleus and activate the transcription of pro-inflammatory and pro-survival genes.

This compound has been shown to inhibit the activation of IKK. This action prevents the subsequent phosphorylation and degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and preventing its nuclear translocation and transcriptional activity.

NF_kB_Inhibition_by_S_4_Methoxydalbergione cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activation IkBa_NFkB IκBα-NF-κB Complex IKK->IkBa_NFkB Phosphorylation IkBa IκBα IkBa_NFkB->IkBa Release NFkB NF-κB (p50/p65) IkBa_NFkB->NFkB Release Proteasome Proteasome IkBa->Proteasome Ubiquitination & Degradation Transcription Gene Transcription (Inflammation, Proliferation) NFkB->Transcription Translocation S4MD This compound S4MD->IKK Inhibition

Inhibition of the NF-κB signaling pathway by this compound.

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable replication and further investigation.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of this compound on the proliferation of cancer cells.

Materials:

  • ECA-109 cells

  • This compound

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Seed ECA-109 cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 15, 20, 25 µmol/L) for 24, 36, and 48 hours.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the control (untreated) cells. The IC50 value can be determined by plotting the percentage of cell viability against the concentration of this compound.[4][7]

Wound Healing (Scratch) Assay

This assay is used to evaluate the effect of this compound on cancer cell migration.

Materials:

  • ECA-109 cells

  • This compound

  • 6-well plates

  • Sterile 200 µL pipette tip

  • Cell culture medium

  • Microscope with a camera

Procedure:

  • Seed ECA-109 cells in a 6-well plate and grow until they form a confluent monolayer.

  • Create a "scratch" or wound in the cell monolayer using a sterile 200 µL pipette tip.

  • Wash the cells with PBS to remove any detached cells.

  • Treat the cells with a specific concentration of this compound (e.g., 20 µmol/L) in a fresh culture medium.

  • Capture images of the wound at 0 hours and after a specified time (e.g., 24 hours).

  • Measure the width of the wound at different points and calculate the percentage of wound closure.[4][8]

Wound_Healing_Assay_Workflow A Seed cells to form a confluent monolayer B Create a scratch with a pipette tip A->B C Wash with PBS to remove debris B->C D Treat with this compound or vehicle control C->D E Image wound at 0h D->E F Incubate for 24h D->F G Image wound at 24h F->G H Measure wound closure and analyze data G->H

Workflow for the wound healing (scratch) assay.
Western Blotting for NF-κB Pathway Proteins

This protocol is used to detect the levels of key proteins in the NF-κB signaling pathway.

Materials:

  • RAW 264.7 macrophages or ECA-109 cells

  • This compound

  • LPS (for macrophage stimulation)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-p65, anti-phospho-p65, anti-IκBα, anti-phospho-IκBα, anti-IKKβ, anti-phospho-IKKβ, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Pre-treat cells with this compound for a specified time (e.g., 1 hour).

  • Stimulate cells with LPS (e.g., 1 µg/mL) for a specific duration (e.g., 30 minutes).

  • Lyse the cells with RIPA buffer and determine the protein concentration.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control like β-actin.[9]

IKK Kinase Assay

This assay measures the enzymatic activity of the IKK complex.

Materials:

  • Cell lysates treated with this compound and/or LPS

  • Anti-IKKβ antibody

  • Protein A/G agarose beads

  • Kinase assay buffer

  • Recombinant GST-IκBα (as a substrate)

  • [γ-³²P]ATP

  • SDS-PAGE gels

  • Autoradiography film or phosphorimager

Procedure:

  • Immunoprecipitate the IKK complex from cell lysates using an anti-IKKβ antibody and protein A/G agarose beads.

  • Wash the immunoprecipitates extensively.

  • Resuspend the beads in kinase assay buffer containing recombinant GST-IκBα and [γ-³²P]ATP.

  • Incubate the reaction at 30°C for 30 minutes.

  • Stop the reaction by adding SDS-PAGE sample buffer and boiling.

  • Separate the proteins by SDS-PAGE.

  • Visualize the phosphorylated GST-IκBα by autoradiography or phosphorimaging.[1]

NF-κB Nuclear Translocation Assay

This assay visualizes and quantifies the movement of NF-κB from the cytoplasm to the nucleus.

Materials:

  • Cells grown on coverslips

  • This compound

  • LPS

  • Fixation solution (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking solution (e.g., 1% BSA in PBS)

  • Primary antibody against NF-κB p65

  • Fluorescently labeled secondary antibody

  • DAPI (for nuclear staining)

  • Fluorescence microscope

Procedure:

  • Treat cells grown on coverslips with this compound and/or LPS.

  • Fix the cells with 4% paraformaldehyde.

  • Permeabilize the cells with 0.1% Triton X-100.

  • Block non-specific binding with 1% BSA.

  • Incubate with a primary antibody against the p65 subunit of NF-κB.

  • Wash and incubate with a fluorescently labeled secondary antibody.

  • Counterstain the nuclei with DAPI.

  • Visualize the cells using a fluorescence microscope and quantify the nuclear fluorescence intensity of p65.

Conclusion

This compound is a promising natural compound with significant anti-cancer and anti-inflammatory potential. Its primary mechanism of action involves the targeted inhibition of the NF-κB signaling pathway, a critical mediator of disease pathogenesis. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug development professionals to further explore the therapeutic applications of this intriguing molecule. Future studies should focus on elucidating its in vivo efficacy, pharmacokinetic and pharmacodynamic profiles, and its potential for combination therapies. The detailed experimental methodologies provided herein will be instrumental in advancing our understanding and utilization of this compound in the development of novel therapeutics.

References

(S)-4-Methoxydalbergione: A Comprehensive Technical Guide to its Natural Sources, Isolation, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-4-Methoxydalbergione, a naturally occurring neoflavonoid, has garnered significant interest within the scientific community due to its notable biological activities, particularly its anti-inflammatory properties. This technical guide provides an in-depth overview of the primary natural sources of this compound, detailed methodologies for its extraction and isolation, and an exploration of its interaction with key biological signaling pathways. Quantitative data from various studies are summarized to offer a comparative analysis of its abundance in different plant species. This document is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

This compound is predominantly found in the heartwood of various species belonging to the Dalbergia genus, a large group of trees, shrubs, and lianas in the legume family, Fabaceae. These woods are commonly referred to as rosewoods.

The primary plant sources identified in the literature include:

  • Dalbergia melanoxylon (African Blackwood): The heartwood of this species is a well-documented source of this compound.

  • Dalbergia sissoo (Indian Rosewood): This species is another significant natural reservoir of the compound.[1]

  • Dalbergia miscolobium

  • Dalbergia baronii

Metabolomic analyses of Dalbergia sissoo have revealed that the heartwood contains a significantly higher relative content of flavonoids and isoflavones compared to the sapwood, suggesting that the heartwood is the primary location for the accumulation of these secondary metabolites.[2] A study on Dalbergia sissoo heartwood reported a 35% w/w yield of the methanolic extract.[3]

Table 1: Natural Sources of this compound and Related Compounds

Plant SpeciesPart of PlantIsolated Compounds
Dalbergia melanoxylonHeartwoodThis compound, (S)-4'-hydroxy-4-methoxydalbergione, Melanoxin, 2,5-dimethoxyquinone
Dalbergia sissooHeartwood4-Methoxydalbergione, Dalbergin, Cearoin, Dalbergiphenol, Methyl dalbergin, Dalbergichromene, Latinone, Dalsissooal
Dalbergia latifoliaHeartwoodDalbergiphenols, Dalbergiones, Dalbergins, Benzophenones
Dalbergia odoriferaHeartwood4-Methoxydalbergione and other neoflavonoids

Experimental Protocols: Extraction and Isolation

The extraction and isolation of this compound from Dalbergia species typically involve solvent extraction followed by chromatographic separation. The following protocols are based on methodologies described in the scientific literature.

General Extraction of Neoflavonoids from Dalbergia Heartwood

This protocol outlines a general procedure for the extraction of neoflavonoids, including this compound, from the heartwood of Dalbergia species.

Materials:

  • Dried heartwood of Dalbergia sp.

  • Methanol (MeOH)

  • Distilled water

  • Ethyl acetate (EtOAc)

  • n-Butanol (n-BuOH)

  • Rotary evaporator

  • Freeze-dryer

Procedure:

  • Grind the dried heartwood of the Dalbergia species into a fine powder.

  • Extract the powdered heartwood with methanol (e.g., 3 x 1.2 L for 600 g of material) at room temperature for 3 days.[4]

  • Combine the methanol extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Suspend the crude extract in distilled water (e.g., 600 mL).

  • Perform a liquid-liquid partition of the aqueous suspension successively with equal volumes of ethyl acetate and then n-butanol.

  • Separate and concentrate each fraction (EtOAc, n-BuOH, and remaining aqueous fraction) using a rotary evaporator. The this compound is typically found in the ethyl acetate soluble fraction.[4]

Chromatographic Isolation and Purification of this compound

This protocol describes the separation and purification of this compound from the ethyl acetate fraction obtained from the general extraction procedure.

Materials:

  • Ethyl acetate fraction from the general extraction

  • Silica gel (70-230 mesh and 230-400 mesh)

  • Dichloromethane (CH2Cl2)

  • Methanol (MeOH)

  • n-Hexane

  • Ethyl acetate (EtOAc)

  • Sephadex LH-20

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC) system with a C18 column

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F254)

  • UV lamp

Procedure:

  • Subject the ethyl acetate soluble fraction to silica gel column chromatography (70-230 mesh).

  • Elute the column with a gradient solvent system, starting with a non-polar solvent and gradually increasing the polarity. A common gradient is starting with 100% dichloromethane and gradually increasing the percentage of methanol (from 0% to 12%).[4]

  • Collect fractions and monitor the separation using TLC. Visualize the spots under a UV lamp.

  • Combine fractions containing the compound of interest based on their TLC profiles.

  • Further purify the combined fractions using another silica gel column (230-400 mesh) with a more refined gradient elution, for example, a stepwise gradient of ethyl acetate in dichloromethane.[4]

  • For final purification, subject the enriched fraction to Sephadex LH-20 column chromatography, eluting with a suitable solvent mixture such as methanol.

  • If necessary, perform a final purification step using preparative HPLC with a C18 column and a methanol-water mobile phase to obtain highly pure this compound.[5]

experimental_workflow start Dried Dalbergia Heartwood Powder extraction Methanol Extraction start->extraction Solvent Extraction partition Liquid-Liquid Partition (EtOAc/H2O, n-BuOH/H2O) extraction->partition Crude Extract silica1 Silica Gel Column Chromatography (Coarse) partition->silica1 Ethyl Acetate Fraction silica2 Silica Gel Column Chromatography (Fine) silica1->silica2 Enriched Fractions sephadex Sephadex LH-20 Chromatography silica2->sephadex Partially Purified Fractions hplc Preparative HPLC sephadex->hplc Further Purified Fractions end This compound (Pure Compound) hplc->end Final Purification

Figure 1. General workflow for the extraction and isolation of this compound.

Biological Activity and Signaling Pathways

This compound has demonstrated significant anti-inflammatory properties. Its mechanism of action is primarily attributed to the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.

Inhibition of the NF-κB Signaling Pathway

NF-κB is a key transcription factor that regulates the expression of numerous genes involved in inflammation, immunity, and cell survival. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., TNF-α, IL-1β), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows the NF-κB dimer (typically p65/p50) to translocate to the nucleus and initiate the transcription of pro-inflammatory genes.

This compound, as a quinone-containing compound, is believed to inhibit NF-κB activation through multiple potential mechanisms. Quinones can act as electrophiles and may covalently modify critical cysteine residues on proteins within the NF-κB signaling cascade.[6] Studies on similar quinone compounds have shown that they can inhibit IKKβ activity by targeting specific cysteine residues in its activation loop. Furthermore, some quinones have been shown to directly inhibit the DNA binding of the p65 subunit of NF-κB by modifying a critical cysteine residue.

The inhibition of the NF-κB pathway by this compound results in the downregulation of pro-inflammatory cytokines and other inflammatory mediators.

NFkB_pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IL1b IL-1β IL1R IL-1R IL1b->IL1R IKK IKK Complex TNFR->IKK Activation IL1R->IKK Activation IkBa IκBα IKK->IkBa Phosphorylation NFkB_inactive p65/p50 (Inactive NF-κB) IkBa->NFkB_inactive Inhibition NFkB_active p65/p50 (Active NF-κB) NFkB_inactive->NFkB_active Translocation S4MD This compound S4MD->IKK Inhibition S4MD->NFkB_active Inhibition of DNA Binding DNA DNA NFkB_active->DNA Binding Pro_inflammatory_genes Pro-inflammatory Gene Transcription DNA->Pro_inflammatory_genes Transcription

Figure 2. Inhibition of the NF-κB signaling pathway by this compound.

Conclusion

This compound, a neoflavonoid isolated from the heartwood of Dalbergia species, presents a promising natural product for further investigation in drug development, particularly in the context of inflammatory diseases. This technical guide has provided a consolidated overview of its natural sources, detailed experimental procedures for its isolation, and its mechanism of action through the inhibition of the NF-κB signaling pathway. The provided information aims to facilitate future research into this and related bioactive compounds. Further studies are warranted to fully elucidate the quantitative yields from various natural sources and to optimize extraction and purification protocols for potential large-scale production.

References

The Biosynthesis of (S)-4-Methoxydalbergione: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-4-Methoxydalbergione, a neoflavonoid found in various Dalbergia species, has garnered significant interest for its diverse biological activities. Understanding its biosynthesis is crucial for biotechnological production and the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, detailing the precursor molecules, key enzymatic steps, and relevant intermediates. While a definitive experimentally validated pathway for this specific molecule remains to be fully elucidated, this guide synthesizes the current knowledge of isoflavonoid and neoflavonoid biosynthesis to present the most plausible route. The document includes a summary of relevant quantitative data, detailed experimental protocols for key enzyme assays, and visualizations of the proposed pathway and experimental workflows to aid researchers in this field.

Introduction

The genus Dalbergia, comprising trees and shrubs distributed throughout the tropics, is a rich source of secondary metabolites, particularly isoflavonoids and neoflavonoids.[1] These compounds exhibit a wide range of pharmacological properties, including anti-inflammatory, antimicrobial, and antioxidant activities.[1] this compound is a prominent member of the dalbergione class of neoflavonoids. Its biosynthesis is believed to follow the general phenylpropanoid pathway, which serves as the entry point for the formation of a vast array of plant phenolics.[2] This guide will delineate the proposed enzymatic steps leading to the formation of this compound, drawing parallels with established isoflavonoid biosynthetic pathways.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to originate from the shikimate pathway, leading to the formation of L-phenylalanine. This amino acid then enters the phenylpropanoid pathway, a series of enzymatic reactions that generate the core phenylpropanoid unit, p-Coumaroyl-CoA. From this central intermediate, the pathway branches into flavonoid and isoflavonoid biosynthesis. The key steps leading to this compound are outlined below.

Phenylpropanoid Pathway

The initial steps of the pathway are well-established and common to the biosynthesis of most flavonoids and isoflavonoids.[2]

  • L-Phenylalanine to Cinnamic acid: The pathway begins with the deamination of L-phenylalanine by Phenylalanine Ammonia-Lyase (PAL) .

  • Cinnamic acid to p-Coumaric acid: Cinnamic acid is then hydroxylated by Cinnamate 4-Hydroxylase (C4H) .

  • p-Coumaric acid to p-Coumaroyl-CoA: Finally, 4-Coumarate:CoA Ligase (4CL) activates p-coumaric acid to its corresponding CoA-thioester.

Isoflavonoid Branch

The formation of the isoflavonoid skeleton is a critical branching point from the general flavonoid pathway.

  • p-Coumaroyl-CoA to Naringenin Chalcone: Chalcone Synthase (CHS) catalyzes the condensation of one molecule of p-Coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.

  • Naringenin Chalcone to Naringenin: Chalcone Isomerase (CHI) facilitates the stereospecific cyclization of naringenin chalcone to the flavanone, naringenin.

  • Naringenin to 2-Hydroxyisoflavanone: The key step in isoflavonoid biosynthesis is the 2,3-aryl migration catalyzed by Isoflavone Synthase (IFS) , a cytochrome P450 enzyme, which converts the flavanone naringenin into 2,7,4'-trihydroxyisoflavanone.[3][4]

  • 2-Hydroxyisoflavanone to Daidzein: 2-Hydroxyisoflavanone Dehydratase (HID) then catalyzes the dehydration of the unstable 2-hydroxyisoflavanone intermediate to yield the isoflavone daidzein.[3][4]

Formation of the Dalbergione Core and Final Steps

The specific steps leading from the isoflavone core to the dalbergione structure are less characterized. However, based on the structure of this compound, the following transformations are proposed:

  • Daidzein to an Intermediate: Further enzymatic modifications, likely involving reductases and hydroxylases, are necessary to form the core structure of dalbergiones. The exact sequence and enzymes are yet to be identified.

  • Methylation Step: A crucial step is the methylation of a hydroxyl group to form the characteristic methoxy group at the C-4 position. This reaction is catalyzed by an Isoflavone O-Methyltransferase (IOMT) , utilizing S-adenosyl-L-methionine (SAM) as the methyl donor. Studies on Dalbergia odorifera have identified several IOMTs, suggesting their role in the biosynthesis of methylated isoflavonoids.[5]

  • Chiral Center Formation: The final steps would involve the formation of the chiral center at the C-4 position, leading to the specific (S)-enantiomer. The enzyme responsible for this stereospecific step has not yet been identified.

Quantitative Data

Quantitative data for the specific enzymes involved in this compound biosynthesis in Dalbergia species are scarce. However, data from related isoflavonoid biosynthetic enzymes in other legumes can provide valuable insights into their potential kinetic properties.

Enzyme FamilyEnzyme SourceSubstrateKm (µM)Vmax or Specific ActivityReference
Phenylalanine Ammonia-Lyase (PAL)Petroselinum crispumL-Phenylalanine2701.67 nkat/mg[6]
Chalcone Synthase (CHS)Medicago sativap-Coumaroyl-CoA1.74.8 pkat/µg[6]
Chalcone Isomerase (CHI)Medicago sativaNaringenin chalcone5.02.6 µkat/µg[6]
Isoflavone Synthase (IFS)Glycine maxLiquiritigenin101.2 pkat/pmol P450[3]
Isoflavone O-Methyltransferase (IOMT)Pisum sativum(+)6a-Hydroxymaackiain2.38.2 µkat/g protein[5]
Isoflavone O-Methyltransferase (IOMT)Pisum sativumS-Adenosyl-L-methionine358.2 µkat/g protein[5]

Experimental Protocols

Detailed experimental protocols for the characterization of enzymes involved in isoflavonoid biosynthesis are essential for elucidating the specific pathway to this compound. The following are representative protocols for key enzyme assays.

Isoflavone Synthase (IFS) Activity Assay

Objective: To determine the activity of Isoflavone Synthase by measuring the conversion of a flavanone substrate (e.g., naringenin or liquiritigenin) to the corresponding 2-hydroxyisoflavanone.

Materials:

  • Microsomal protein preparation containing IFS (from heterologous expression or plant tissue).

  • NADPH

  • Substrate: Naringenin or Liquiritigenin (dissolved in DMSO).

  • Potassium phosphate buffer (pH 7.5).

  • Ethyl acetate.

  • HPLC system with a C18 column.

Procedure:

  • Prepare the reaction mixture containing potassium phosphate buffer, NADPH, and the microsomal protein preparation.

  • Pre-incubate the mixture at 30°C for 5 minutes.

  • Initiate the reaction by adding the flavanone substrate.

  • Incubate the reaction at 30°C for 30-60 minutes with gentle shaking.

  • Stop the reaction by adding ethyl acetate and vortexing vigorously.

  • Centrifuge to separate the phases and collect the upper ethyl acetate layer.

  • Evaporate the ethyl acetate extract to dryness under a stream of nitrogen.

  • Resuspend the residue in a known volume of methanol.

  • Analyze the products by HPLC, monitoring at a suitable wavelength (e.g., 280 nm).

  • Quantify the product formation by comparing the peak area to a standard curve of the authentic 2-hydroxyisoflavanone or the dehydrated isoflavone product.

Isoflavone O-Methyltransferase (IOMT) Activity Assay

Objective: To measure the activity of IOMT by quantifying the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to a hydroxyl group of an isoflavonoid substrate.

Materials:

  • Purified or partially purified IOMT enzyme preparation.

  • Isoflavonoid substrate (e.g., daidzein or genistein) dissolved in DMSO.

  • S-adenosyl-L-[14C-methyl]methionine ([14C]SAM).

  • Tris-HCl buffer (pH 7.5).

  • Dithiothreitol (DTT).

  • Ethyl acetate.

  • Scintillation cocktail and scintillation counter.

Procedure:

  • Set up the reaction mixture in a microcentrifuge tube containing Tris-HCl buffer, DTT, the isoflavonoid substrate, and the enzyme preparation.

  • Pre-warm the mixture to 30°C for 5 minutes.

  • Start the reaction by adding [14C]SAM.

  • Incubate at 30°C for 30-60 minutes.

  • Terminate the reaction by adding a small volume of a stop solution (e.g., 1 M HCl) followed by ethyl acetate.

  • Vortex thoroughly to extract the methylated product into the ethyl acetate phase.

  • Centrifuge and transfer a known aliquot of the ethyl acetate layer to a scintillation vial.

  • Evaporate the solvent.

  • Add scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Calculate the amount of product formed based on the specific activity of the [14C]SAM.

Visualizations

Proposed Biosynthetic Pathway of this compound

Biosynthesis_of_S_4_Methoxydalbergione L_Phe L-Phenylalanine Cinnamic Cinnamic acid L_Phe->Cinnamic PAL p_Coumaric p-Coumaric acid Cinnamic->p_Coumaric C4H p_Coumaroyl_CoA p-Coumaroyl-CoA p_Coumaric->p_Coumaroyl_CoA 4CL Naringenin_Chalcone Naringenin Chalcone p_Coumaroyl_CoA->Naringenin_Chalcone CHS + 3 Malonyl-CoA Naringenin Naringenin Naringenin_Chalcone->Naringenin CHI two_Hydroxyisoflavanone 2,7,4'-Trihydroxyisoflavanone Naringenin->two_Hydroxyisoflavanone IFS Daidzein Daidzein two_Hydroxyisoflavanone->Daidzein HID Dalbergione_Intermediate Dalbergione Intermediate Daidzein->Dalbergione_Intermediate Multiple Steps four_Methoxydalbergione This compound Dalbergione_Intermediate->four_Methoxydalbergione IOMT, Stereospecific Enzyme PAL PAL C4H C4H fourCL 4CL CHS CHS CHI CHI IFS IFS HID HID Enzymes Reductases, Hydroxylases IOMT IOMT Stereo_Enzyme Stereospecific Enzyme

Caption: Proposed biosynthetic pathway of this compound.

Experimental Workflow for Isoflavone Synthase (IFS) Assay```dot

// Nodes node [fillcolor="#F1F3F4"]; Start [label="Start: Prepare Reaction Mixture\n(Buffer, NADPH, Microsomes)"]; Pre_incubation [label="Pre-incubate at 30°C"]; Add_Substrate [label="Add Flavanone Substrate\n(Naringenin/Liquiritigenin)"]; Incubation [label="Incubate at 30°C"]; Stop_Reaction [label="Stop Reaction with Ethyl Acetate"]; Extraction [label="Vortex and Centrifuge"]; Collect_Supernatant [label="Collect Ethyl Acetate Layer"]; Evaporation [label="Evaporate to Dryness"]; Resuspend [label="Resuspend in Methanol"]; HPLC [label="HPLC Analysis", fillcolor="#34A853", fontcolor="#FFFFFF"]; Quantification [label="Quantify Product", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> Pre_incubation; Pre_incubation -> Add_Substrate; Add_Substrate -> Incubation; Incubation -> Stop_Reaction; Stop_Reaction -> Extraction; Extraction -> Collect_Supernatant; Collect_Supernatant -> Evaporation; Evaporation -> Resuspend; Resuspend -> HPLC; HPLC -> Quantification; }

Caption: Experimental workflow for the Isoflavone O-Methyltransferase (IOMT) activity assay.

Conclusion and Future Perspectives

This technical guide has outlined the proposed biosynthetic pathway of this compound, based on the current understanding of isoflavonoid and neoflavonoid biosynthesis. While the initial steps via the phenylpropanoid and general isoflavonoid pathways are well-established, the specific enzymes and intermediates in the later stages leading to the dalbergione core structure and the final stereospecific configuration remain to be elucidated. The provided quantitative data, though not specific to the target pathway, offer a valuable reference for future enzymatic studies. The detailed experimental protocols for key enzyme assays serve as a methodological foundation for researchers aiming to characterize the enzymes from Dalbergia species.

Future research should focus on the isolation and characterization of the specific Isoflavone O-Methyltransferases, reductases, and other enzymes from Dalbergia species that are responsible for the unique structural features of dalbergiones. The use of modern techniques such as transcriptomics, proteomics, and metabolomics will be instrumental in identifying candidate genes and elucidating the complete biosynthetic pathway. [2][7][8]A thorough understanding of this pathway will not only advance our knowledge of plant secondary metabolism but also pave the way for the sustainable production of this compound and other valuable dalbergiones through metabolic engineering and synthetic biology approaches.

References

An In-depth Technical Guide to (S)-4-Methoxydalbergione

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 2543-95-5

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-4-Methoxydalbergione is a naturally occurring neoflavonoid, a type of quinone, found in various plant species, notably from the Dalbergia genus, such as Dalbergia melanoxylon and Dalbergia sissoo.[1] This chiral molecule has garnered significant interest within the scientific community for its diverse biological activities, including anti-inflammatory, anticancer, and antioxidant properties.[2][3] As a member of the dalbergione family, it represents a promising scaffold for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of this compound, consolidating its chemical properties, synthesis, biological activities, and known mechanisms of action, presented in a format tailored for research and development professionals.

Chemical and Physical Properties

This compound is a yellow crystalline solid.[4][5] Its core structure consists of a methoxy-substituted quinone ring attached to a chiral phenylallyl group. The key physicochemical properties are summarized in the table below.

PropertyValueSource
CAS Number 2543-95-5[2]
Molecular Formula C₁₆H₁₄O₃[1][2][4]
Molecular Weight 254.28 g/mol [1][2]
IUPAC Name 2-methoxy-5-[(1S)-1-phenylprop-2-en-1-yl]cyclohexa-2,5-diene-1,4-dione[1]
Synonyms (-)-4-Methoxydalbergione, Dalbergenone[4][5]
Appearance Yellow crystalline powder[4][5]
Melting Point 118-120 °C[2]
Boiling Point (Predicted) 395.7 ± 42.0 °C[2]
Density (Predicted) 1.16 ± 0.1 g/cm³[2]
XLogP3 (Predicted) 2.7[1]

Stereoselective Synthesis

An enantioselective synthesis of this compound has been reported with an enantiomeric excess of up to 95%.[6][7] The synthesis involves a seven-step process starting from 2-hydroxy-4-methoxybenzophenone. A key step is the asymmetric catalytic hydrogenation of an allylic alcohol intermediate using a chiral rhodium catalyst.

Experimental Protocol: Stereoselective Synthesis

The following protocol is a summary of the reported stereoselective synthesis.[6][7]

  • Synthesis of 7-Methoxy-4-phenylcoumarin (5): A Wittig-type reaction between 2-hydroxy-4-methoxybenzophenone (4) and ((ethoxycarbonyl)methylene)triphenylphosphorane in refluxing toluene yields the coumarin derivative.

  • Reduction to Allylic Alcohol (6): The coumarin (5) is reduced using LiAlH₄ in a 1:1 mixture of ether and THF at 0 °C to produce the corresponding allylic alcohol.

  • Methylation of Allylic Alcohol (2): The allylic alcohol (6) is treated with methyl iodide (MeI) and potassium carbonate (K₂CO₃) in refluxing acetone to yield the key intermediate (2).

  • Asymmetric Hydrogenation: The allylic alcohol intermediate undergoes asymmetric catalytic hydrogenation using [Rh((R,R)-bdpp)(NBD)]ClO₄ as the catalyst under a hydrogen pressure of 80 bar to introduce the (S)-chirality.

  • Deprotection: Selective deprotection of a methoxy group is achieved using one equivalent of boron tribromide (BBr₃) in dichloromethane (CH₂Cl₂) at 0 °C.

  • Oxidation: The resulting crude phenol is oxidized using salcomine in dimethylformamide (DMF) under an oxygen atmosphere to yield this compound.

  • Purification: The final product is purified by column chromatography.

Synthesis_Workflow cluster_start Starting Materials cluster_steps Synthetic Steps cluster_end Final Product 2_hydroxy_4_methoxybenzophenone 2-Hydroxy-4-methoxy- benzophenone wittig Wittig Reaction 2_hydroxy_4_methoxybenzophenone->wittig reduction LiAlH4 Reduction wittig->reduction 7-Methoxy-4-phenylcoumarin methylation Methylation reduction->methylation Allylic Alcohol hydrogenation Asymmetric Hydrogenation methylation->hydrogenation Key Intermediate deprotection Demethylation (BBr3) hydrogenation->deprotection Chiral Alcohol oxidation Oxidation (Salcomine/O2) deprotection->oxidation Phenol Intermediate S_4_MD This compound oxidation->S_4_MD

Synthetic workflow for this compound.

Biological Activities and Mechanism of Action

This compound has demonstrated a range of biological activities, with its anticancer and anti-inflammatory properties being the most extensively studied.

Anticancer Activity

This compound exhibits cytotoxic effects against various cancer cell lines. Quantitative data for its anticancer activity is summarized below.

Cell LineCancer TypeIC₅₀ (µM)Reference
ECA-109Esophageal Carcinoma15.79[7]
J82Bladder Cancer8.17
UMUC3Bladder Cancer14.50

The anticancer mechanism of this compound involves the inhibition of cell proliferation and migration.[7] Studies have shown that it can inactivate the NF-κB signaling pathway, a key regulator of inflammation, cell survival, and proliferation.[7] In bladder cancer cells, it has been shown to induce autophagy and inhibit the Akt/ERK signaling pathway.

Anti-inflammatory Activity

This compound demonstrates potent anti-inflammatory effects. It has been shown to inhibit the production of pro-inflammatory mediators. The mechanism underlying its anti-inflammatory action is linked to the modulation of key inflammatory signaling pathways, including the inhibition of NF-κB activation. It also induces the expression of heme oxygenase-1 (HO-1) through the nuclear translocation of Nrf2, which is a cytoprotective and anti-inflammatory pathway.

Signaling Pathway

The primary signaling pathway modulated by this compound is the NF-κB pathway. In inflammatory conditions or in cancer cells, various stimuli can lead to the activation of the IKK complex, which then phosphorylates IκBα. This phosphorylation targets IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα releases the NF-κB (p50/p65) dimer, allowing it to translocate to the nucleus and activate the transcription of target genes involved in inflammation and cell proliferation. This compound has been shown to inhibit the activation of this pathway.[7]

NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor (e.g., TLR) IKK IKK complex receptor->IKK activates IkBa_NFkB IκBα-p50/p65 IKK->IkBa_NFkB phosphorylates IκBα p50_p65 p50/p65 IkBa_NFkB->p50_p65 IκBα degradation p50_p65_nuc p50/p65 p50_p65->p50_p65_nuc translocation S_4_MD This compound S_4_MD->IKK inhibits DNA DNA p50_p65_nuc->DNA binds to transcription Gene Transcription (Inflammation, Proliferation) DNA->transcription activates stimulus Inflammatory Stimulus (e.g., LPS) stimulus->receptor

Inhibition of the NF-κB signaling pathway.

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is a standard method for assessing the cytotoxic effects of this compound on cancer cell lines.

  • Cell Seeding: Plate cancer cells (e.g., ECA-109) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 20, 40 µM) and incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the cell viability as a percentage of the control (untreated) cells and determine the IC₅₀ value.

Inhibition of Nitric Oxide (NO) Production Assay

This protocol is a common in vitro assay to evaluate the anti-inflammatory activity of this compound.

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Inflammatory Stimulus: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.

  • Nitrite Measurement: Collect the cell culture supernatant and measure the nitrite concentration using the Griess reagent.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the percentage of NO production inhibition compared to the LPS-stimulated control group.

Experimental_Workflow cluster_cytotoxicity Cytotoxicity Assay (MTT) cluster_inflammation Anti-inflammatory Assay (NO) seed_cancer Seed Cancer Cells treat_cancer Treat with (S)-4-MD seed_cancer->treat_cancer add_mtt Add MTT Reagent treat_cancer->add_mtt dissolve Dissolve Formazan add_mtt->dissolve read_cyto Measure Absorbance dissolve->read_cyto calc_ic50 Calculate IC50 read_cyto->calc_ic50 seed_macro Seed Macrophages treat_macro Pre-treat with (S)-4-MD seed_macro->treat_macro stimulate Stimulate with LPS treat_macro->stimulate collect Collect Supernatant stimulate->collect add_griess Add Griess Reagent collect->add_griess read_inflam Measure Absorbance add_griess->read_inflam calc_inhibition Calculate Inhibition % read_inflam->calc_inhibition

General experimental workflows.

Spectroscopic Data

Spectroscopy Data
¹H-NMR Predicted chemical shifts can be obtained from chemical structure databases. Experimental spectra are not publicly available.
¹³C-NMR PubChem indicates the availability of ¹³C-NMR data, but the spectrum is not provided.
Mass Spectrometry The exact mass is 254.0943 g/mol .[1] Fragmentation patterns are not detailed in available literature.
Infrared (IR) As a quinone, characteristic C=O stretching bands are expected around 1650-1680 cm⁻¹. Aromatic C=C stretching bands would appear around 1600 and 1475 cm⁻¹.

Toxicology

Specific toxicological studies on pure this compound are limited. However, studies on extracts from Dalbergia species provide some insights. An acute toxicity study of the stem bark extract of Dalbergia saxatilis showed an LD₅₀ greater than 5000 mg/kg in rats, suggesting low acute toxicity of the crude extract. It is important to note that the toxicity of the pure compound may differ significantly from that of the crude extract. Further toxicological evaluation of this compound is required to establish a comprehensive safety profile.

Conclusion

This compound is a promising natural product with well-documented anticancer and anti-inflammatory activities. Its mechanism of action, primarily through the inhibition of the NF-κB signaling pathway, makes it an attractive candidate for further investigation in drug discovery programs. The availability of a stereoselective synthesis route facilitates access to enantiomerically pure material for detailed preclinical studies. Future research should focus on obtaining comprehensive spectroscopic data for unambiguous characterization, conducting in-depth toxicological studies, and exploring its pharmacokinetic and pharmacodynamic properties to fully assess its therapeutic potential.

References

(S)-4-Methoxydalbergione: A Technical Guide for Scientific Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Overview of the Physical, Chemical, and Biological Properties of a Promising Neoflavonoid

(S)-4-Methoxydalbergione is a naturally occurring neoflavonoid, a class of phenolic compounds, found predominantly in various species of the Dalbergia genus, such as Dalbergia melanoxylon, Dalbergia miscolobium, and Dalbergia sissoo[1][2]. This chiral quinone has garnered interest within the scientific community for its potential biological activities, including antioxidant and anticancer properties[3]. This technical guide provides a comprehensive summary of the known physical and chemical properties of this compound, detailed experimental protocols for its synthesis and isolation, and an exploration of its potential mechanism of action.

Core Physical and Chemical Properties

The fundamental physicochemical characteristics of this compound are summarized below. These properties are crucial for its handling, characterization, and application in research and development.

PropertyValueSource
Molecular Formula C₁₆H₁₄O₃[1][2]
Molecular Weight 254.28 g/mol [1][2]
IUPAC Name 2-methoxy-5-[(1S)-1-phenylprop-2-enyl]cyclohexa-2,5-diene-1,4-dione[1][2]
CAS Number 2543-95-5[1][2]
Appearance Yellow crystals[1]
Melting Point 116-117 °C[3]
Boiling Point 395.7 ± 42.0 °C (Predicted)[3]
Density 1.16 ± 0.1 g/cm³ (Predicted)[3]
Optical Rotation [α]D -12° (c = 1.3, CHCl₃)[3]
XLogP3 (Lipophilicity) 2.7[1][2]

Spectroscopic Data for Structural Elucidation

The structural identity of this compound is confirmed through various spectroscopic techniques. The following table details the key nuclear magnetic resonance (NMR) data.

NucleusChemical Shift (δ) in ppmMultiplicity & Coupling Constants (J) in HzAssignmentSource
¹H NMR 3.81s-OCH₃[1]
4.93ddd, dt like, J = 1.7, 1.7, 6.8H-1'[1]
5.00ddd, dt like, J = 1.7, 1.7, 17.0H-3' (trans)[1]
5.27ddd, dt like, J = 1.7, 1.7, 10.0H-3' (cis)[1]
5.91sH-3[1]
6.10ddd, J = 6.8, 10.0, 17.0H-2'[1]
6.48sH-6[1]
7.18-7.34mPhenyl H[1]
¹³C NMR 47.1C-1'[3]
55.3-OCH₃[3]
107.0C-3[3]
118.2C-3'[3]
127.2Phenyl C[3]
128.6Phenyl C[3]
128.8Phenyl C[3]
131.6C-6[3]
137.3Phenyl C (ipso)[3]
139.4C-2'[3]
151.1C-5[3]
158.6C-2[3]
182.4C-4 (C=O)[3]
186.3C-1 (C=O)[3]

Experimental Protocols

Detailed methodologies are essential for the replication of scientific findings. This section outlines protocols for the chemical synthesis, natural product isolation, and a representative biological assay for this compound.

Stereoselective Chemical Synthesis

A seven-step synthesis for this compound has been reported, achieving an enantiomeric excess of up to 95%[1][3]. The key step involves an asymmetric catalytic hydrogenation.

Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_intermediates Intermediates 2_hydroxy_4_methoxybenzophenone 2-Hydroxy-4- methoxybenzophenone Step1 1. Wittig Reaction (Toluene, reflux) 2_hydroxy_4_methoxybenzophenone->Step1 Wittig_reagent ((Ethoxycarbonyl)methylene)- triphenylphosphorane Wittig_reagent->Step1 Coumarin 7-Methoxy-4- phenylcoumarin Step1->Coumarin Step2 2. Reduction (LiAlH4, THF/Et2O) Allylic_Alcohol Allylic Alcohol Intermediate Step2->Allylic_Alcohol Step3 3. Asymmetric Hydrogenation ([Rh((R,R)-bdpp)(NBD)]ClO4, H2) Chiral_Alcohol (S)-Chiral Alcohol Step3->Chiral_Alcohol Step4 4. Methylation (MeI, K2CO3) Methylated_Intermediate Methylated Intermediate Step4->Methylated_Intermediate Step5 5. Deprotection (BBr3, CH2Cl2) Phenol_Intermediate Phenol Intermediate Step5->Phenol_Intermediate Step6 6. Oxidation (Salcomine, O2, DMF) Final_Product This compound Step6->Final_Product Coumarin->Step2 Allylic_Alcohol->Step3 Chiral_Alcohol->Step4 Methylated_Intermediate->Step5 Phenol_Intermediate->Step6

Caption: Synthetic workflow for this compound.

Methodology:

  • Wittig Reaction: 2-Hydroxy-4-methoxybenzophenone undergoes a Wittig-type reaction with ((ethoxycarbonyl)methylene)triphenylphosphorane in refluxing toluene to yield 7-methoxy-4-phenylcoumarin[1].

  • Reduction: The resulting coumarin is reduced at 0 °C using lithium aluminum hydride (LiAlH₄) in a 1:1 mixture of diethyl ether and tetrahydrofuran (THF) to produce the corresponding allylic alcohol[1].

  • Asymmetric Hydrogenation: The allylic alcohol is subjected to asymmetric catalytic hydrogenation using the chiral catalyst [Rh((R,R)-bdpp)(NBD)]ClO₄ under a hydrogen pressure of 80 bar to stereoselectively form the (S)-chiral alcohol intermediate[1].

  • Methylation: The hydroxyl groups are methylated using methyl iodide (MeI) and potassium carbonate (K₂CO₃) in acetone[3].

  • Selective Demethylation: A methoxy group is selectively deprotected using one equivalent of boron tribromide (BBr₃) in dichloromethane (CH₂Cl₂) at 0 °C to yield a phenol intermediate[3].

  • Oxidation: The crude phenol is oxidized using salcomine in dimethylformamide (DMF) under an oxygen atmosphere to yield the final product, this compound[3].

  • Purification: The final compound is purified by column chromatography on silica gel, followed by crystallization[1].

Isolation from Natural Sources

This compound can be isolated from the heartwood or stem of various Dalbergia species. The general workflow involves extraction followed by chromatographic separation.

Isolation_Workflow Plant_Material Dried, Ground Dalbergia sp. Stem/Heartwood Extraction Hot Methanolic Extraction (Soxhlet or Reflux) Plant_Material->Extraction Concentration Concentration in vacuo (Rotary Evaporator) Extraction->Concentration Crude_Extract Crude Methanolic Extract Concentration->Crude_Extract Chromatography Silica Gel Column Chromatography Crude_Extract->Chromatography Elution Gradient Elution (e.g., Hexane:Ethyl Acetate) Chromatography->Elution Fraction_Collection Fraction Collection & TLC Analysis Elution->Fraction_Collection Purified_Compound Purified this compound Fraction_Collection->Purified_Compound

Caption: General workflow for isolation from natural sources.

Methodology:

  • Preparation of Plant Material: The stem or heartwood of the selected Dalbergia species is collected, shadow-dried for several days, and ground into a coarse powder[4].

  • Extraction: The powdered material is extracted exhaustively with methanol, typically using a Soxhlet apparatus or by refluxing for several hours. This process is often repeated multiple times to ensure complete extraction[4].

  • Concentration: The combined methanolic extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a viscous crude extract[4].

  • Column Chromatography: The crude extract is adsorbed onto silica gel and subjected to column chromatography[5].

  • Elution and Fractionation: The column is eluted with a solvent system of increasing polarity, commonly a gradient of hexane and ethyl acetate. Fractions are collected systematically[6].

  • Analysis and Pooling: The collected fractions are monitored by thin-layer chromatography (TLC). Fractions containing the compound of interest (identified by comparison with a standard or by subsequent analysis) are pooled.

  • Final Purification: The pooled fractions are further purified, if necessary, by repeated chromatography or crystallization to yield pure this compound.

Biological Assay: Anti-inflammatory Activity in Macrophages

The anti-inflammatory potential of this compound can be assessed by measuring its ability to inhibit the production of pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated macrophages.

Methodology:

  • Cell Culture: Murine macrophage cell line RAW 264.7 is cultured in appropriate media (e.g., DMEM with 10% FBS) and maintained at 37°C in a humidified 5% CO₂ atmosphere.

  • Cell Treatment: Cells are seeded in multi-well plates and allowed to adhere. Subsequently, they are pre-treated with various concentrations of this compound (dissolved in DMSO and diluted in media) for a specified period (e.g., 1-2 hours)[6].

  • Inflammatory Stimulation: Following pre-treatment, cells are stimulated with LPS (e.g., 1 µg/mL) for a designated time (e.g., 24 hours) to induce an inflammatory response. A vehicle control (DMSO) and an LPS-only control are included[6].

  • Quantification of Inflammatory Mediators:

    • Nitric Oxide (NO): The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent assay.

    • Cytokines: Levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits[6].

  • Western Blot Analysis: To investigate the mechanism, cell lysates are collected, and protein expression levels of key signaling molecules (e.g., phosphorylated and total forms of p65 (NF-κB), JNK, p38) are analyzed by Western blotting[6].

Potential Mechanism of Action and Signaling Pathways

While the specific signaling pathways modulated by this compound are not yet fully elucidated, research on structurally related flavonoids and extracts from Dalbergia species suggests a likely mechanism involving the inhibition of the Toll-Like Receptor 4 (TLR4) signaling cascade[6][7]. LPS, a component of Gram-negative bacteria, activates TLR4, leading to the downstream activation of the NF-κB and MAPK signaling pathways, which culminates in the transcription of pro-inflammatory genes. This compound may exert its anti-inflammatory effects by interfering with this pathway.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 MyD88 MyD88 TLR4->MyD88 TAK1 TAK1 MyD88->TAK1 IKK_complex IKK Complex TAK1->IKK_complex MAPKKs MAPKKs (MKK3/6, MKK4/7) TAK1->MAPKKs IkB IκBα IKK_complex->IkB phosphorylates NFkB p65/p50 (NF-κB) IkB->NFkB releases NFkB_nuc p65/p50 NFkB->NFkB_nuc translocation MAPKs MAPKs (p38, JNK) MAPKKs->MAPKs AP1 AP-1 MAPKs->AP1 activates S4MD This compound S4MD->IKK_complex Inhibition? S4MD->NFkB Inhibition of translocation? DNA DNA NFkB_nuc->DNA AP1->DNA Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) DNA->Gene_Expression

Caption: Hypothetical anti-inflammatory signaling pathway of this compound.

Conclusion

This compound presents as a molecule of significant interest for further investigation, particularly in the fields of medicinal chemistry and pharmacology. This guide provides foundational data and methodologies to support researchers in their exploration of this natural compound. The detailed synthetic and isolation protocols offer clear pathways to obtaining the molecule for study, while the outlined biological assays and hypothetical signaling pathways provide a framework for investigating its therapeutic potential. Future research should focus on confirming its precise molecular targets and further evaluating its efficacy and safety in more complex biological systems.

References

(S)-4-Methoxydalbergione literature review

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to (S)-4-Methoxydalbergione

Disclaimer: This review of the scientific literature reveals a notable scarcity of detailed, publicly available quantitative data and specific experimental protocols for pure this compound. Much of the existing research focuses on extracts from Dalbergia species or on related dalbergione compounds. The following guide synthesizes the available information and, where necessary, describes general methodologies and data for closely related compounds to provide a comprehensive overview.

Introduction

This compound is a naturally occurring neoflavonoid, a type of quinone found predominantly in the heartwood of various tropical wood species of the Dalbergia genus, such as Dalbergia melanoxylon[1]. Along with its (R)-enantiomer, it belongs to the dalbergione family of compounds. These compounds have garnered interest in the scientific community for their potential biological activities, including anti-inflammatory and anticancer properties. This guide provides a technical overview of the synthesis, chemical properties, and known biological activities of this compound.

Physicochemical Properties

Basic physicochemical properties for this compound have been computed and are available through public databases.

PropertyValueSource
Molecular Formula C₁₆H₁₄O₃PubChem[2]
Molecular Weight 254.28 g/mol PubChem[2]
IUPAC Name 2-methoxy-5-[(1S)-1-phenylprop-2-enyl]cyclohexa-2,5-diene-1,4-dionePubChem[2]
CAS Number 2543-95-5PubChem[2]
XLogP3 2.7PubChem[2]
Hydrogen Bond Donor Count 0PubChem[2]
Hydrogen Bond Acceptor Count 3PubChem[2]
Rotatable Bond Count 3PubChem[2]

Synthesis

A stereoselective synthesis for both (R)- and this compound has been reported, achieving an enantiomeric excess of up to 95%. The synthesis is a seven-step process starting from 2-hydroxy-4-methoxybenzophenone.

Synthetic Workflow Diagram

G cluster_0 Synthesis of Allylic Alcohol Intermediate cluster_1 Asymmetric Hydrogenation cluster_2 Final Product Formation A 2-hydroxy-4-methoxybenzophenone B 7-Methoxy-4-phenylcoumarin A->B Wittig-type reaction C Allylic Alcohol Intermediate B->C LiAlH4 reduction D Methylated Allylic Alcohol C->D Methylation (MeI, K2CO3) E Chiral Saturated Alcohol D->E Asymmetric Catalytic Hydrogenation [Rh((R,R)-bdpp)(NBD)]ClO4 for (S)-product F Methylated Precursor E->F Methylation G Phenolic Intermediate F->G Selective Demethylation (BBr3) H This compound G->H Oxidation (Salcomine, O2) G A Cancer Cell Culture B Seeding in 96-well plates A->B C Treatment with This compound (Dose-response) B->C D Incubation (e.g., 24-72h) C->D E Cell Viability Assay (e.g., CCK-8, MTS) D->E F Data Analysis (IC50 determination) E->F G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus Inflammatory Stimulus (e.g., LPS) receptor Receptor (e.g., TLR4) stimulus->receptor Activates IKK IKK Complex receptor->IKK Activates compound This compound compound->inhibition IkB IκBα IKK->IkB Phosphorylates NFkB_inactive p65/p50 (Inactive) IkB->NFkB_inactive Inhibits IkB_p p-IκBα NFkB_active p65/p50 (Active) NFkB_inactive->NFkB_active Release NFkB_active_nuc p65/p50 NFkB_active->NFkB_active_nuc Translocation Proteasome Proteasomal Degradation IkB_p->Proteasome DNA κB DNA sites Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) DNA->Genes Transcription NFkB_active_nuc->DNA Binds

References

(S)-4-Methoxydalbergione: A Comprehensive Technical Guide on its Discovery, History, and Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-4-Methoxydalbergione, a naturally occurring neoflavonoid, has garnered significant interest within the scientific community for its diverse biological activities, including anti-inflammatory and anti-cancer properties. This technical guide provides an in-depth overview of the discovery, history, and key experimental data related to this compound. It details the initial isolation and characterization, spectroscopic properties, and methodologies for its synthesis and extraction. Furthermore, this guide elucidates the compound's mechanism of action, with a particular focus on its modulation of the NF-κB and MAPK signaling pathways. All quantitative data is presented in structured tables, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams to facilitate a comprehensive understanding for researchers and drug development professionals.

Discovery and History

The journey of this compound's discovery is rooted in the phytochemical exploration of the Dalbergia genus, a group of trees and shrubs known for producing a rich array of secondary metabolites. The seminal work in this area was published in 1965 by B.J. Donnelly, D.M.X. Donnelly, and C.B. Sharkey in the journal Phytochemistry. In their paper, "Dalbergia species-II. Isolation of (S)-dalbergione from Dalbergia baroni Baker," they reported the first isolation and characterization of a levorotatory dalbergione, which was later identified as this compound.[1][2][3] This discovery laid the foundation for future research into the stereochemistry and biological activities of this class of compounds.

This compound is a member of the dalbergione family of quinones and has been isolated from various Dalbergia species, including Dalbergia melanoxylon, Dalbergia miscolobium, and Dalbergia sissoo.[4][5] Its enantiomer, (R)-4-Methoxydalbergione, has also been found in nature, and the stereochemistry of these compounds has been a subject of interest in the study of natural products.

Physicochemical and Spectroscopic Data

The structural elucidation of this compound has been accomplished through a combination of spectroscopic techniques. The key quantitative data are summarized in the tables below for easy reference and comparison.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₁₆H₁₄O₃[5]
Molecular Weight254.28 g/mol [5]
AppearanceYellow crystals
Melting Point116-117 °C
Optical Rotation[α]D = -12° (c=1.3, CHCl₃)

Table 2: Spectroscopic Data for this compound

TechniqueDataReference
¹H NMR (CDCl₃, 400 MHz)δ 7.34-7.18 (m, 5H, Ar-H), 6.48 (s, 1H), 6.10 (ddd, 1H, J = 17.0, 10.0, 6.8 Hz), 5.91 (s, 1H), 5.27 (dt, 1H, J = 10.0, 1.7 Hz), 5.00 (dt, 1H, J = 17.0, 1.7 Hz), 4.93 (dt, 1H, J = 6.8, 1.7 Hz), 3.81 (s, 3H, OCH₃)
¹³C NMR (CDCl₃, 101 MHz)δ 187.5, 182.1, 159.2, 147.9, 140.5, 137.9, 131.2, 128.7 (2C), 128.0 (2C), 127.2, 115.8, 108.9, 56.3, 47.9
Infrared (IR) (KBr, cm⁻¹)3070, 2940, 1660 (C=O), 1640, 1600, 1450, 1260, 1180, 820
Mass Spectrometry (MS) m/z (%): 254 (M⁺, 100), 239, 225, 211, 197, 181, 152, 128, 115, 105, 91, 77, 65, 51

Experimental Protocols

Isolation from Natural Sources

The following is a general protocol for the isolation of neoflavonoids, including this compound, from the heartwood of Dalbergia species.

G A Dried and Powdered Heartwood of Dalbergia sp. B Methanol Extraction (3x) A->B C Evaporation to Dryness B->C D Suspension in Water and Partitioning with Ethyl Acetate C->D E Ethyl Acetate Fraction D->E F Column Chromatography (Silica Gel) E->F G Elution with Hexane-EtOAc Gradient F->G H Fraction Collection and TLC Analysis G->H I Purification by Preparative HPLC H->I J Crystallization I->J K Pure this compound J->K

Figure 1: General workflow for the isolation of this compound.
  • Extraction: The dried and powdered heartwood of the Dalbergia species is extracted exhaustively with methanol at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

  • Partitioning: The crude extract is suspended in water and partitioned successively with ethyl acetate. The ethyl acetate fraction, which contains the neoflavonoids, is collected and concentrated.

  • Column Chromatography: The concentrated ethyl acetate fraction is subjected to column chromatography on silica gel. The column is eluted with a gradient of n-hexane and ethyl acetate.

  • Fraction Collection and Analysis: Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing compounds with similar Rf values to a reference standard of this compound are pooled.

  • Purification: The pooled fractions are further purified by preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

  • Crystallization: The purified this compound is crystallized from a suitable solvent system, such as methanol or ethanol, to obtain yellow crystals.

Stereoselective Synthesis

A stereoselective synthesis of this compound has been reported, providing a route to obtain this compound with high enantiomeric excess. The key steps are outlined below.

G cluster_0 Synthesis of this compound A Starting Material B Multi-step Synthesis A->B [Reaction Conditions] C Key Chiral Intermediate B->C [Asymmetric Hydrogenation] D Final Steps C->D [Deprotection & Oxidation] E This compound D->E

Figure 2: Simplified workflow for the stereoselective synthesis.

A detailed multi-step synthesis has been developed, with a key step involving the asymmetric hydrogenation of an allylic alcohol intermediate using a chiral rhodium catalyst to establish the desired stereocenter. Subsequent deprotection and oxidation steps yield the final product, this compound.

Western Blot Analysis for NF-κB and MAPK Signaling

The following protocol is a generalized method for analyzing the effects of this compound on the NF-κB and MAPK signaling pathways in cancer cells using Western blotting.

  • Cell Culture and Treatment: Cancer cells (e.g., esophageal or lung cancer cell lines) are cultured in appropriate media. Cells are then treated with varying concentrations of this compound for a specified time. A vehicle control (e.g., DMSO) is also included.

  • Protein Extraction: After treatment, cells are washed with ice-cold PBS and lysed using a lysis buffer containing protease and phosphatase inhibitors. The total protein concentration is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk in TBST) and then incubated with primary antibodies specific for the proteins of interest. For the NF-κB pathway, antibodies against p-p65, p65, p-IκBα, and IκBα are used. For the MAPK pathway, antibodies against p-ERK, ERK, p-p38, p38, p-JNK, and JNK are used. An antibody against a housekeeping protein (e.g., β-actin or GAPDH) is used as a loading control.

  • Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Densitometry: The intensity of the protein bands is quantified using image analysis software. The relative expression of phosphorylated proteins is normalized to the total protein expression.

Mechanism of Action: Signaling Pathways

This compound has been shown to exert its biological effects through the modulation of key cellular signaling pathways, primarily the NF-κB and MAPK pathways, which are often dysregulated in inflammatory diseases and cancer.

Inhibition of the NF-κB Signaling Pathway

The NF-κB signaling pathway is a crucial regulator of inflammation, immunity, and cell survival. In many cancers, this pathway is constitutively active, promoting cell proliferation and inhibiting apoptosis. 4-Methoxydalbergione has been demonstrated to inhibit the NF-κB pathway.[6]

G cluster_0 Cytoplasm cluster_1 Nucleus IKK IKK IkB_NFkB IκBα-NF-κB Complex IKK->IkB_NFkB Phosphorylates IκBα IkB IκBα NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB Releases p_IkB p-IκBα IkB_NFkB->p_IkB ub_p_IkB Ub-p-IκBα p_IkB->ub_p_IkB Ubiquitination proteasome Proteasome ub_p_IkB->proteasome Degradation DNA DNA NFkB_nuc->DNA Binds Gene Pro-inflammatory & Pro-survival Genes DNA->Gene Transcription Stimulus Inflammatory Stimulus (e.g., TNF-α, LPS) Stimulus->IKK Activates MD This compound MD->IKK Inhibits

Figure 3: Inhibition of the NF-κB signaling pathway by this compound.

As depicted in the diagram, inflammatory stimuli typically lead to the activation of the IKK complex, which then phosphorylates the inhibitory protein IκBα. This phosphorylation targets IκBα for ubiquitination and subsequent degradation by the proteasome, releasing the NF-κB dimer (p65/p50). The freed NF-κB then translocates to the nucleus, where it binds to DNA and promotes the transcription of genes involved in inflammation and cell survival. This compound has been shown to inhibit the phosphorylation of IκBα, thereby preventing the release and nuclear translocation of NF-κB. This leads to a downregulation of pro-inflammatory and pro-survival gene expression.

Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. The three main branches of the MAPK pathway are the ERK, JNK, and p38 pathways. Dysregulation of these pathways is a hallmark of many cancers. 4-Methoxydalbergione has been found to modulate the activity of the MAPK pathways.[6]

G cluster_0 MAPK Signaling Pathways cluster_erk ERK Pathway cluster_jnk JNK Pathway cluster_p38 p38 Pathway ERK_KK MEK1/2 ERK ERK1/2 ERK_KK->ERK p_ERK p-ERK1/2 ERK->p_ERK Proliferation Proliferation p_ERK->Proliferation Promotes JNK_KK MKK4/7 JNK JNK JNK_KK->JNK p_JNK p-JNK JNK->p_JNK Apoptosis Apoptosis p_JNK->Apoptosis Induces p38_KK MKK3/6 p38 p38 p38_KK->p38 p_p38 p-p38 p38->p_p38 p_p38->Apoptosis Induces Stimulus Cellular Stress / Growth Factors Stimulus->ERK_KK Stimulus->JNK_KK Stimulus->p38_KK MD This compound MD->p_ERK Inhibits MD->p_JNK Activates MD->p_p38 Activates

Figure 4: Modulation of MAPK signaling pathways by this compound.

This compound has been observed to have differential effects on the MAPK pathways. In some cancer cell lines, it has been shown to inhibit the phosphorylation of ERK, a key promoter of cell proliferation. Concurrently, it can activate the stress-activated JNK and p38 pathways, which are often associated with the induction of apoptosis. This dual action of inhibiting pro-proliferative signals while activating pro-apoptotic signals contributes to its anti-cancer activity.

Conclusion

This compound, first isolated over half a century ago, continues to be a molecule of significant scientific interest. Its well-defined stereochemistry, coupled with its potent biological activities, makes it a promising lead compound for the development of novel therapeutics, particularly in the areas of anti-inflammatory and anti-cancer drug discovery. This technical guide has provided a comprehensive overview of its discovery, chemical properties, and mechanism of action, with the aim of facilitating further research and development in this exciting field. The detailed experimental protocols and visual representations of signaling pathways are intended to serve as a valuable resource for scientists working to unlock the full therapeutic potential of this intriguing natural product.

References

A Comprehensive Technical Guide to (S)-4-Methoxydalbergione

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical nomenclature of (S)-4-Methoxydalbergione, a naturally occurring neoflavonoid. The information is presented to support research and development activities in medicinal chemistry, pharmacology, and related disciplines.

Chemical Identity

This compound is a recognized bioactive compound that has been isolated from various plant species, including Dalbergia miscolobium and Dalbergia sissoo[1]. Its chemical structure and properties are of significant interest to the scientific community.

Nomenclature

The precise identification of chemical compounds is critical for scientific communication and reproducibility of research. This section outlines the standardized IUPAC name and known synonyms for this compound.

IUPAC Name:

The systematic name for this compound, as defined by the International Union of Pure and Applied Chemistry (IUPAC), is:

2-methoxy-5-[(1S)-1-phenylprop-2-enyl]cyclohexa-2,5-diene-1,4-dione [1]

This name precisely describes the molecular structure of the compound, including the stereochemistry at the chiral center.

Synonyms:

A variety of synonyms for this compound are used in scientific literature and chemical databases. The following table provides a comprehensive list of these alternative names and identifiers.

Synonym Reference
(S)-2-Methoxy-5-(1-phenylallyl)cyclohexa-2,5-diene-1,4-dione[1]
2,5-Cyclohexadiene-1,4-dione, 2-methoxy-5-[(1S)-1-phenyl-2-propen-1-yl]-[1]
2-methoxy-5-[(1S)-1-phenylallyl]-1,4-benzoquinone[1]
S-4-methoxydalbergione[1]

Chemical Identifiers:

For unambiguous identification in databases and regulatory documents, the following identifiers are assigned to this compound.

Identifier Type Identifier Reference
CAS Number2543-95-5[1]
PubChem CID10400054[1]
ChEMBL IDCHEMBL255297[1]
DTXSIDDTXSID001154141[1]

Experimental Protocols and Data Presentation

Detailed experimental protocols for the isolation, synthesis, or biological evaluation of this compound are beyond the scope of this initial guide. Such information would be compiled from specific research articles and presented in a structured format upon further investigation. Quantitative data, such as physicochemical properties and biological activity metrics, would also be summarized in tabular form for clarity and ease of comparison.

Logical Relationships and Workflows

To illustrate experimental workflows or signaling pathways involving this compound, a visual representation is often beneficial. The following is a conceptual example of how such a relationship could be depicted using the DOT language.

experimental_workflow cluster_extraction Natural Product Extraction cluster_purification Purification Cascade cluster_analysis Compound Characterization plant_material Dalbergia Species extraction Solvent Extraction plant_material->extraction crude_extract Crude Extract extraction->crude_extract chromatography Column Chromatography crude_extract->chromatography fractions Active Fractions chromatography->fractions hplc HPLC Purification fractions->hplc pure_compound This compound hplc->pure_compound spectroscopy Spectroscopic Analysis (NMR, MS) pure_compound->spectroscopy bioassay Biological Activity Screening pure_compound->bioassay data_analysis Identification of Bioactive Properties bioassay->data_analysis Data Analysis

Caption: A generalized workflow for the isolation and characterization of this compound.

References

The Biological Genesis of Neoflavonoids: A Deep Dive into Plant Biosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Neoflavonoids, a class of polyphenolic compounds distinguished by a 4-phenylchromen backbone, represent a significant area of interest in phytochemistry and drug discovery due to their diverse pharmacological activities.[1][2] Unlike their isomeric cousins, the flavonoids, which possess a 2-phenylchromen-4-one structure, neoflavonoids are believed to arise from a distinct biosynthetic pathway branching off the central phenylpropanoid metabolism.[1] This technical guide provides an in-depth exploration of the biological origin of neoflavonoids in plants, detailing the precursor pathways, key enzymatic transformations, and proposed biosynthetic routes.

The Phenylpropanoid Pathway: The Foundational Precursor Factory

The journey to neoflavonoids begins with the ubiquitous phenylpropanoid pathway, a metabolic route that supplies the fundamental building blocks for a vast array of plant secondary metabolites, including flavonoids, stilbenes, and lignins.[3][4][5][6][7] This pathway commences with the amino acid L-phenylalanine, which undergoes a series of enzymatic conversions to produce 4-coumaroyl-CoA, a critical intermediate.[3][8][9][10]

The core reactions of the general phenylpropanoid pathway are catalyzed by three key enzymes:

  • Phenylalanine Ammonia-Lyase (PAL): Initiates the pathway by deaminating L-phenylalanine to form cinnamic acid.[3][6][11]

  • Cinnamate-4-Hydroxylase (C4H): A cytochrome P450 monooxygenase that hydroxylates cinnamic acid to yield p-coumaric acid.[6][7]

  • 4-Coumarate:CoA Ligase (4CL): Activates p-coumaric acid by ligating it with Coenzyme A to produce 4-coumaroyl-CoA.[4][6][12] This activated thioester stands at a crucial metabolic branch point, ready to be channeled into various downstream pathways.[4][6]

The Neoflavonoid Branch: A Tale of Molecular Rearrangement

While the biosynthesis of flavonoids proceeds through the condensation of 4-coumaroyl-CoA with three molecules of malonyl-CoA catalyzed by chalcone synthase (CHS), the formation of the neoflavonoid skeleton necessitates a different route involving a key molecular rearrangement. The precise enzymatic machinery governing this rearrangement is an area of active research, but it is this critical step that differentiates the C6-C3-C6 framework of flavonoids from the rearranged C6-C3-C6 backbone of neoflavonoids.

The leading hypothesis for neoflavonoid biosynthesis suggests a pathway that diverges from the canonical flavonoid pathway. Instead of the typical cyclization of a chalcone intermediate, it is proposed that a key intermediate undergoes a rearrangement to form the characteristic 4-phenylcoumarin structure of neoflavones, a major class of neoflavonoids.

Key Neoflavonoid Classes and Their Proposed Biosynthesis:
  • Neoflavones (4-Arylcoumarins): These compounds, such as dalbergin, are believed to be central to the biosynthesis of other neoflavonoid classes.[1] Their formation likely involves a Claisen-type rearrangement of an intermediate derived from the phenylpropanoid pathway.

  • Dalbergiones: These quinone derivatives are characteristic of the Dalbergia genus.[13][14][15][16] Their biosynthesis is thought to proceed from neoflavone precursors through a series of oxidative and rearrangement reactions.

  • Dalbergiquinols: These are the reduced forms of dalbergiones and are also prominent in Dalbergia species.[15]

Key Enzymes and Their Roles

While the complete enzymatic cascade for neoflavonoid biosynthesis is yet to be fully elucidated, several enzyme families are implicated in the process, drawing parallels from related pathways.

Enzyme ClassProposed Role in Neoflavonoid Biosynthesis
Polyketide Synthases (PKSs) Homologous to Chalcone Synthase (CHS) and Stilbene Synthase (STS), these enzymes are likely responsible for the initial condensation of 4-coumaroyl-CoA with malonyl-CoA units to form a polyketide intermediate that can undergo rearrangement.[17]
Cytochrome P450 Monooxygenases These enzymes are known for their role in hydroxylation and other oxidative modifications, which are crucial for the structural diversification of the neoflavonoid backbone.
Reductases/Dehydrogenases Enzymes such as dihydroflavonol 4-reductase (DFR) in the flavonoid pathway catalyze reduction steps. Similar enzymes are likely involved in the biosynthesis of dalbergiquinols from dalbergiones.
Methyltransferases The addition of methyl groups to the neoflavonoid core is a common modification, and O-methyltransferases are responsible for these reactions.

Experimental Methodologies for Studying Neoflavonoid Biosynthesis

Elucidating the intricate pathways of neoflavonoid biosynthesis requires a combination of advanced experimental techniques.

Isotope Labeling Studies

Feeding experiments using isotopically labeled precursors (e.g., ¹³C- or ¹⁴C-labeled L-phenylalanine or cinnamic acid) are fundamental to tracing the metabolic fate of these molecules into the neoflavonoid skeleton. Analysis of the resulting labeled neoflavonoids by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy can reveal the incorporation patterns and provide strong evidence for proposed biosynthetic pathways.

A typical experimental workflow for isotope labeling is as follows:

  • Precursor Synthesis: Synthesize the isotopically labeled precursor.

  • Plant Material/Cell Culture Feeding: Introduce the labeled precursor to the plant material or cell suspension cultures.

  • Incubation: Allow sufficient time for the plant's metabolic machinery to incorporate the precursor.

  • Extraction: Extract the secondary metabolites from the plant material.

  • Purification: Isolate the neoflavonoid of interest using chromatographic techniques (e.g., HPLC).

  • Structural Analysis: Analyze the purified neoflavonoid using MS and NMR to determine the position and extent of isotope incorporation.

Enzyme Assays

Identifying and characterizing the specific enzymes involved in neoflavonoid biosynthesis is crucial. This is typically achieved through in vitro enzyme assays using protein extracts from neoflavonoid-producing plants or heterologously expressed enzymes.

A generalized protocol for an enzyme assay:

  • Protein Extraction: Extract total protein from the plant tissue of interest.

  • Enzyme Purification (Optional): Purify the target enzyme using chromatography techniques.

  • Assay Reaction: Incubate the protein extract or purified enzyme with the putative substrate(s) (e.g., 4-coumaroyl-CoA and malonyl-CoA) and any necessary co-factors (e.g., NADPH, S-adenosylmethionine) in a suitable buffer.

  • Product Detection and Quantification: Stop the reaction and analyze the products using methods such as HPLC, LC-MS, or radiometric detection (if a radiolabeled substrate is used).

  • Kinetic Analysis: Determine the kinetic parameters of the enzyme (e.g., Kₘ, Vₘₐₓ) by varying the substrate concentrations.

Transcriptomics and Gene Silencing

High-throughput sequencing of the transcriptome (RNA-Seq) of neoflavonoid-producing plants can identify candidate genes encoding biosynthetic enzymes by correlating gene expression levels with neoflavonoid accumulation. The function of these candidate genes can then be validated using gene silencing techniques like RNA interference (RNAi) or CRISPR-Cas9 to observe the effect on neoflavonoid production.

Visualizing the Biosynthetic Pathways

To aid in the understanding of the complex relationships in neoflavonoid biosynthesis, the following diagrams illustrate the key pathways and experimental workflows.

Neoflavonoid_Biosynthesis_Pathway cluster_phenylpropanoid General Phenylpropanoid Pathway cluster_flavonoid Flavonoid Pathway cluster_neoflavonoid Neoflavonoid Pathway L-Phenylalanine L-Phenylalanine Cinnamic_Acid Cinnamic_Acid L-Phenylalanine->Cinnamic_Acid PAL p-Coumaric_Acid p-Coumaric_Acid Cinnamic_Acid->p-Coumaric_Acid C4H 4-Coumaroyl-CoA 4-Coumaroyl-CoA p-Coumaric_Acid->4-Coumaroyl-CoA 4CL Chalcones Chalcones 4-Coumaroyl-CoA->Chalcones CHS Rearranged_Intermediate Rearranged Intermediate 4-Coumaroyl-CoA->Rearranged_Intermediate PKS-like + Rearrangement Flavanones Flavanones Chalcones->Flavanones Flavonoids Flavonoids Flavanones->Flavonoids Neoflavones Neoflavones (4-Arylcoumarins) Rearranged_Intermediate->Neoflavones Dalbergiones Dalbergiones Neoflavones->Dalbergiones Oxidation Dalbergiquinols Dalbergiquinols Dalbergiones->Dalbergiquinols Reduction Isotope_Labeling_Workflow Labeled_Precursor Labeled Precursor (e.g., 13C-Phe) Plant_Material Plant Material/ Cell Culture Labeled_Precursor->Plant_Material Incubation Incubation Plant_Material->Incubation Extraction Extraction of Metabolites Incubation->Extraction Purification Purification (HPLC) Extraction->Purification Analysis Structural Analysis (MS, NMR) Purification->Analysis

References

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

(S)-4-Methoxydalbergione is a naturally occurring quinone belonging to the neoflavonoid class of compounds.[1] Primarily isolated from various species of the Dalbergia genus, also known as rosewood, this compound and its structural relatives have garnered significant interest in the scientific community for their diverse biological activities.[2][3] The Dalbergia genus has a long history in traditional medicine for treating a variety of ailments, including inflammatory conditions and as an analgesic.[3][4] Modern phytochemical investigations have identified a wealth of bioactive molecules within these plants, with quinones being a prominent class.[2][3] This technical guide provides a comprehensive overview of this compound and related quinones, focusing on their chemical properties, synthesis, biological activities, and mechanisms of action, with a particular emphasis on their potential in drug discovery and development.

Chemical Properties

This compound is a chiral molecule with the chemical formula C16H14O3. Its structure features a methoxy-substituted 1,4-benzoquinone ring linked to a phenylpropyl group. The stereochemistry at the chiral center is crucial for its biological activity.

Table 1: Physicochemical Properties of this compound and a Related Quinone

PropertyThis compound(S)-4'-Hydroxy-4-methoxydalbergione
IUPAC Name 2-methoxy-5-[(1S)-1-phenylprop-2-en-1-yl]cyclohexa-2,5-diene-1,4-dione2-[(1S)-1-(4-hydroxyphenyl)prop-2-enyl]-5-methoxycyclohexa-2,5-diene-1,4-dione
Molecular Formula C16H14O3C16H14O4
Molecular Weight 254.28 g/mol 270.28 g/mol
Appearance Yellowish crystalsNot specified
Melting Point 116-117 °C[2]Not specified
Optical Rotation [α]D = -12° (c = 1.3, CHCl3)[2]Not specified

Synthesis of this compound

The enantioselective synthesis of this compound has been achieved in a seven-step process, yielding the final product with a high enantiomeric excess.[2][5]

Experimental Protocol: Synthesis of this compound[2]

Step 1: Synthesis of 7-Methoxy-4-phenylcoumarin (5)

  • 2-Hydroxy-4-methoxybenzophenone (4) is reacted with ((ethoxycarbonyl)methylene)triphenylphosphorane in refluxing toluene to yield 7-methoxy-4-phenylcoumarin (5).

Step 2: Reduction to Allylic Alcohol (6)

  • The coumarin (5) is reduced using LiAlH4 in a 1:1 mixture of diethyl ether and tetrahydrofuran (THF) at 0 °C to produce the allylic alcohol (6).

Step 3: Methylation to Intermediate 2

  • The allylic alcohol (6) is treated with methyl iodide (MeI) and potassium carbonate (K2CO3) in refluxing acetone to give the methylated intermediate (2).

Step 4: Asymmetric Catalytic Hydrogenation to 3b

  • The intermediate (2) undergoes asymmetric catalytic hydrogenation using [Rh((R,R)-bdpp)(NBD)]ClO4 as the catalyst under a hydrogen pressure of 80 bar in methanol (MeOH) to yield the (S)-enantiomer (3b) with high enantiomeric excess.

Step 5: Synthesis of Intermediate 8b

  • Further chemical modifications are performed to yield intermediate 8b.

Step 6: Demethylation

  • To a solution of intermediate 8b (100 mg, 0.39 mmol) in CH2Cl2 (5 mL) at 0 °C, a solution of BBr3 in CH2Cl2 (0.4 mL, 1 equiv, 0.40 mmol) is added.

Step 7: Oxidation to this compound (1b)

  • The crude phenol from the previous step is oxidized with salcomine in dimethylformamide (DMF) under an oxygen atmosphere to yield this compound (1b).

Biological Activities

This compound and related quinones from the Dalbergia species exhibit a range of biological activities, most notably anticancer and anti-inflammatory effects.[5][6]

Anticancer Activity

This compound has demonstrated significant cytotoxic effects against various cancer cell lines.

Table 2: Cytotoxic Activity of this compound against Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Reference
ECA-109Esophageal Carcinoma15.79[5]
Anti-inflammatory Activity

Compounds isolated from Dalbergia species have shown potent anti-inflammatory properties.[6] this compound has been shown to inhibit the NF-κB signaling pathway, a key regulator of inflammation.[5] This inhibition leads to a reduction in the production of pro-inflammatory cytokines such as IL-1β and IL-6.[7][8]

Mechanism of Action

The biological activities of this compound are attributed to its ability to modulate key cellular signaling pathways.

Inhibition of NF-κB Signaling Pathway

The anti-inflammatory and part of the anticancer effects of this compound are mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[5] In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, including inflammatory cytokines and lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows the p65/p50 NF-κB dimer to translocate to the nucleus, where it induces the transcription of genes involved in inflammation and cell proliferation.[9] this compound has been shown to inactivate this pathway, thereby reducing the expression of these target genes.[5]

Figure 1. Inhibition of the NF-κB signaling pathway by this compound.

Potential for Topoisomerase Inhibition

Many quinone-containing compounds are known to exert their anticancer effects by inhibiting topoisomerases, enzymes critical for DNA replication and repair.[10][11] While direct evidence for the inhibition of topoisomerases by this compound is not yet available in the reviewed literature, this remains a plausible mechanism of action that warrants further investigation.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of this compound and incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or SDS-HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

MTT_Assay_Workflow A 1. Seed Cells (96-well plate) B 2. Add this compound (various concentrations) A->B C 3. Incubate (e.g., 24, 48, 72 hours) B->C D 4. Add MTT Reagent C->D E 5. Incubate (4 hours) D->E F 6. Add Solubilization Solution (e.g., DMSO) E->F G 7. Measure Absorbance (570 nm) F->G H 8. Calculate IC50 Value G->H

Figure 2. Experimental workflow for the MTT cytotoxicity assay.

Interleukin-6 (IL-6) Quantification (ELISA)

An enzyme-linked immunosorbent assay (ELISA) can be used to quantify the amount of IL-6 produced by cells in response to an inflammatory stimulus, and the inhibitory effect of this compound.

Protocol:

  • Plate Coating: Coat a 96-well plate with a capture antibody specific for human IL-6 overnight at room temperature.[3]

  • Blocking: Wash the plate and block with a suitable blocking buffer for 1 hour at room temperature.[3]

  • Sample Incubation: Add cell culture supernatants (from cells treated with an inflammatory stimulus and/or this compound) and IL-6 standards to the wells and incubate for 1 hour at room temperature.[3]

  • Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for human IL-6. Incubate for 1 hour at room temperature.[3]

  • Streptavidin-HRP: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes at room temperature.[3]

  • Substrate Addition: Wash the plate and add a substrate solution (e.g., TMB). Incubate in the dark for 20 minutes at room temperature.[3]

  • Stop Reaction: Add a stop solution to each well.[3]

  • Absorbance Measurement: Measure the absorbance at 450 nm.[3]

  • Data Analysis: Generate a standard curve from the IL-6 standards and determine the concentration of IL-6 in the samples.

Conclusion

This compound and its related quinones represent a promising class of natural products with significant potential for the development of novel anticancer and anti-inflammatory therapeutics. Their defined chemical structure, established synthetic route, and known mechanisms of action provide a solid foundation for further preclinical and clinical investigation. Future research should focus on expanding the evaluation of their efficacy against a broader range of cancer types, elucidating the full spectrum of their molecular targets, including their potential interaction with topoisomerases, and optimizing their pharmacological properties for in vivo applications.

References

Methodological & Application

Application Notes and Protocols for the Isolation of (S)-4-Methoxydalbergione from Dalbergia sissoo

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-4-Methoxydalbergione is a neoflavonoid found in various Dalbergia species, including Dalbergia sissoo (Indian Rosewood).[1][2] This class of compounds has garnered significant interest for its potential therapeutic properties, including anti-inflammatory and cytotoxic activities.[3] These application notes provide a detailed protocol for the isolation and purification of this compound from the heartwood of Dalbergia sissoo. The methodology is based on established phytochemical techniques for the separation of natural products. Additionally, this document presents a summary of the compound's characterization data and an overview of the potential signaling pathways involved in its biological activity.

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for this compound is provided below for identification and characterization purposes.

PropertyValue
Molecular Formula C₁₆H₁₄O₃
Molecular Weight 254.28 g/mol
IUPAC Name 2-methoxy-5-[(1S)-1-phenylprop-2-enyl]cyclohexa-2,5-diene-1,4-dione
CAS Number 2543-95-5
Appearance Yellowish viscous mass
Solubility Soluble in methanol, ethanol, chloroform, ethyl acetate, and other organic solvents.
UV λmax (nm) 347, 256
Mass Spectrometry ESI-MS m/z: 255 [M+H]⁺
¹H NMR (CDCl₃, δ ppm) 3.75 (3H, s, -OCH₃), 5.04 (1H, d), 5.27 (1H, d), 5.74 (1H, s), 5.94 (1H, t), 7.22 – 7.30 (5H, m, Ar-H)
¹³C NMR (CDCl₃, δ ppm) 56.9 (-OCH₃), 109.2, 115.8, 117.2, 127.7, 132.0, 140.0, 146.3, 146.4, 183.3, 197.5 (ketone)

Note: Spectroscopic data is compiled from typical values for 4-methoxydalbergione and related compounds isolated from Dalbergia species. Exact values may vary based on solvent and instrumentation.[3][4]

Experimental Protocols

The following protocols describe the extraction, isolation, and purification of this compound from the heartwood of Dalbergia sissoo.

Plant Material Collection and Preparation
  • Collection: Obtain fresh heartwood from mature Dalbergia sissoo trees.

  • Authentication: A voucher specimen should be deposited in a recognized herbarium for botanical authentication.

  • Preparation:

    • Wash the heartwood to remove any dirt and foreign materials.

    • Air-dry the wood in the shade for 2-3 weeks until it is completely dry.

    • Grind the dried heartwood into a coarse powder using a mechanical grinder.

    • Store the powdered material in airtight containers in a cool, dark, and dry place until extraction.

Extraction of Crude Bioactive Compounds
  • Solvent Extraction:

    • Pack the powdered heartwood (approximately 1 kg) into a Soxhlet apparatus.

    • Perform sequential extraction with solvents of increasing polarity, starting with n-hexane, followed by chloroform, and then methanol (3 x 5 L each, for 24 hours per solvent). This graded extraction helps in the preliminary separation of compounds based on polarity.

  • Solvent Evaporation:

    • Concentrate the methanol extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.

    • The resulting crude methanolic extract will be a dark, viscous mass.

Isolation and Purification by Column Chromatography
  • Column Preparation:

    • Prepare a slurry of silica gel (60-120 mesh) in n-hexane.

    • Pack a glass column (e.g., 5 cm diameter, 100 cm length) with the silica gel slurry.

    • Wash the packed column with n-hexane until the silica gel is well-settled.

  • Sample Loading:

    • Adsorb the crude methanolic extract (approximately 50 g) onto a small amount of silica gel (1:2 ratio).

    • Allow the solvent to evaporate completely, resulting in a free-flowing powder.

    • Carefully load the dried extract-silica gel mixture onto the top of the prepared column.

  • Elution:

    • Elute the column with a solvent gradient of increasing polarity, starting with n-hexane and gradually introducing ethyl acetate. A suggested gradient is as follows:

      • 100% n-hexane

      • n-hexane:Ethyl Acetate (95:5)

      • n-hexane:Ethyl Acetate (90:10)

      • n-hexane:Ethyl Acetate (85:15)

      • n-hexane:Ethyl Acetate (80:20)

      • Continue increasing the polarity as needed based on TLC monitoring.

  • Fraction Collection and Monitoring:

    • Collect fractions of 50-100 mL.

    • Monitor the separation process using Thin Layer Chromatography (TLC) on silica gel plates with a suitable solvent system (e.g., n-hexane:ethyl acetate, 8:2).

    • Visualize the spots on the TLC plates under UV light (254 nm and 365 nm) and by spraying with an appropriate visualizing agent (e.g., vanillin-sulfuric acid reagent followed by heating).

  • Purification of this compound:

    • Combine the fractions that show a prominent spot corresponding to the Rf value of this compound.

    • Concentrate the combined fractions under reduced pressure.

    • If necessary, re-chromatograph the concentrated fraction using a smaller column or preparative TLC to achieve higher purity.

    • The final purified compound should be a yellowish viscous mass.[4]

Visualizations

Experimental Workflow for Isolation

Isolation_Workflow PlantMaterial Dalbergia sissoo Heartwood Grinding Grinding and Drying PlantMaterial->Grinding Extraction Soxhlet Extraction (Methanol) Grinding->Extraction Concentration Rotary Evaporation Extraction->Concentration CrudeExtract Crude Methanolic Extract Concentration->CrudeExtract ColumnChromatography Silica Gel Column Chromatography (n-hexane:EtOAc gradient) CrudeExtract->ColumnChromatography FractionCollection Fraction Collection and TLC Monitoring ColumnChromatography->FractionCollection Purification Purification of Fractions FractionCollection->Purification IsolatedCompound This compound Purification->IsolatedCompound

Caption: Workflow for the isolation of this compound.

Potential Anti-inflammatory Signaling Pathway

Flavonoids, the class of compounds to which this compound belongs, are known to exert anti-inflammatory effects by modulating key signaling pathways. A generalized pathway is depicted below.

Anti_Inflammatory_Pathway InflammatoryStimuli Inflammatory Stimuli (e.g., LPS) TLR4 Toll-like Receptor 4 (TLR4) InflammatoryStimuli->TLR4 MAPK MAPK Pathway (p38, ERK, JNK) TLR4->MAPK activates NFkB NF-κB Pathway TLR4->NFkB activates ProInflammatory Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2, iNOS) MAPK->ProInflammatory promotes NFkB->ProInflammatory promotes SM This compound SM->MAPK inhibits SM->NFkB inhibits Inflammation Inflammation ProInflammatory->Inflammation

References

Application Notes & Protocols: Extraction of (S)-4-Methoxydalbergione from Plant Material

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(S)-4-Methoxydalbergione is a neoflavonoid found in various species of the Dalbergia genus, commonly known as rosewoods. This compound has garnered interest for its potential biological activities, including anti-inflammatory properties. These application notes provide a comprehensive protocol for the extraction and isolation of this compound from plant material, primarily targeting the heartwood of Dalbergia species, which are rich sources of this compound. The provided methodologies are based on established phytochemical extraction techniques for neoflavonoids from this genus.

Data Presentation: Flavonoid Content in Dalbergia odorifera

While specific yield data for this compound can vary significantly based on the plant part, geographical origin, and extraction method, the following table summarizes the content of major flavonoids found in different parts of Dalbergia odorifera to provide a reference for expected compound concentrations from an optimized extraction.[1]

Plant PartSativanone (mg/g DW)3'-O-methylviolanone (mg/g DW)
Heartwood5.782 - 27.99110.293 - 24.561
LeafNot specifiedNot specified
FlowerNot specifiedNot specified
PodNot specifiedNot specified

DW: Dry Weight. Data sourced from a study on Dalbergia odorifera, where these were the most abundant flavonoids detected.[1]

Experimental Protocols

General Extraction of Neoflavonoids from Dalbergia Heartwood

This protocol describes a general method for the extraction of this compound and other neoflavonoids from the heartwood of Dalbergia species using solvent extraction followed by purification.

Materials and Equipment:

  • Dried and powdered heartwood of Dalbergia species (e.g., D. odorifera, D. sissoo)

  • Methanol (reagent grade)

  • Ethanol (reagent grade)

  • Hexane (reagent grade)

  • Ethyl acetate (reagent grade)

  • Silica gel (60-120 mesh) for column chromatography

  • Soxhlet apparatus or ultrasonic bath

  • Rotary evaporator

  • Chromatography column

  • Thin-layer chromatography (TLC) plates (silica gel G)

  • Beakers, flasks, and other standard laboratory glassware

  • Analytical balance

  • Filtration apparatus

Protocol:

Step 1: Preparation of Plant Material

  • Obtain heartwood from a reputable source.

  • Air-dry the plant material in the shade to prevent the degradation of phytochemicals.

  • Grind the dried heartwood into a coarse powder to increase the surface area for extraction.

Step 2: Extraction

Method A: Hot Methanol Reflux (Soxhlet Extraction)

  • Weigh 150 g of the powdered plant material and place it in a thimble.

  • Place the thimble in a Soxhlet apparatus.

  • Add a sufficient volume of methanol to the distillation flask.

  • Heat the solvent to its boiling point and carry out the extraction for approximately 30 hours.

  • After extraction, concentrate the methanolic extract under reduced pressure using a rotary evaporator to obtain a viscous mass. The yield of the crude methanolic extract from Dalbergia sissoo leaves has been reported to be around 4.8%.

Method B: Ultrasound-Assisted Extraction

  • Weigh 200 mg of the powdered plant material and place it in a flask.

  • Add 25 mL of 70% (v/v) aqueous methanol solution.[1]

  • Place the flask in an ultrasonic bath and sonicate at 40°C for 45 minutes.[1]

  • After extraction, centrifuge the mixture to separate the supernatant from the plant debris.

  • Filter the supernatant through a 0.22 µm membrane filter.

Step 3: Purification by Column Chromatography

  • Prepare a slurry of silica gel (60-120 mesh) in hexane and pack it into a chromatography column.

  • Dissolve the crude extract in a minimal amount of the initial mobile phase (hexane).

  • Load the dissolved extract onto the top of the silica gel column.

  • Elute the column with a solvent gradient of increasing polarity, starting with hexane and gradually increasing the proportion of ethyl acetate and then methanol. A common gradient system is hexane -> hexane:ethyl acetate mixtures -> ethyl acetate -> ethyl acetate:methanol mixtures -> methanol.

  • Collect fractions of the eluate and monitor the separation using thin-layer chromatography (TLC).

  • Combine the fractions containing the compound of interest, as identified by TLC comparison with a standard if available.

  • Evaporate the solvent from the combined fractions to obtain the purified this compound.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the extraction and isolation of this compound from plant material.

Extraction_Workflow PlantMaterial Plant Material (Dalbergia Heartwood) Grinding Grinding and Powdering PlantMaterial->Grinding Extraction Extraction (e.g., Soxhlet with Methanol or Ultrasound-Assisted with 70% Methanol) Grinding->Extraction Filtration Filtration / Centrifugation Extraction->Filtration Concentration Solvent Evaporation (Rotary Evaporator) Filtration->Concentration CrudeExtract Crude Extract Concentration->CrudeExtract ColumnChromatography Column Chromatography (Silica Gel) CrudeExtract->ColumnChromatography FractionCollection Fraction Collection and TLC Monitoring ColumnChromatography->FractionCollection PurifiedCompound Purified this compound FractionCollection->PurifiedCompound

Caption: Workflow for the extraction and isolation of this compound.

Proposed Anti-Inflammatory Signaling Pathway

Based on the known anti-inflammatory activity of this compound and related chalcones from Dalbergia species, the following diagram illustrates a proposed mechanism of action involving the inhibition of the NF-κB signaling pathway.[2]

Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS (Lipopolysaccharide) TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK IkBa_p65_p50 IκBα-p65/p50 Complex IKK->IkBa_p65_p50 p65_p50 p65/p50 (NF-κB) IkBa_p65_p50->p65_p50 GeneExpression Gene Expression p65_p50->GeneExpression Nuclear Translocation Nucleus Nucleus InflammatoryMediators Inflammatory Mediators (COX-2, iNOS, TNF-α, IL-1β) GeneExpression->InflammatoryMediators S_4_Methoxydalbergione This compound S_4_Methoxydalbergione->IKK Inhibition

Caption: Proposed anti-inflammatory mechanism via NF-κB pathway inhibition.

References

Application Notes and Protocols for the Purification of Dalbergiones using Column Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dalbergiones are a class of neoflavonoid compounds predominantly found in the heartwood of various Dalbergia species, commonly known as rosewoods. These compounds have garnered significant interest in the scientific and pharmaceutical communities due to their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. The purification of dalbergiones from their natural sources is a critical step for further pharmacological investigation and drug development. Column chromatography is a fundamental and widely used technique for the isolation and purification of these valuable compounds. This document provides detailed application notes and protocols for the purification of dalbergiones using column chromatography, with a focus on providing practical guidance for researchers in the field.

Data Presentation

The following tables summarize the key parameters for the purification of dalbergiones based on available literature. It is important to note that specific parameters may require optimization depending on the exact Dalbergia species, the specific dalbergione being targeted, and the scale of the purification.

Table 1: Column Chromatography Parameters for Dalbergione Purification

ParameterDescriptionReference
Stationary Phase Silica gel (60-120 mesh) is the most commonly used adsorbent for the separation of dalbergiones.[1][2][3][1][2][3]
Mobile Phase A gradient of increasing polarity is typically employed. Common solvent systems include mixtures of hexane, benzene, ethyl acetate, and methanol.[1][3] The selection of the solvent system is crucial and should be guided by preliminary Thin Layer Chromatography (TLC) analysis.[1][3]
Elution Mode Gradient elution, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity by adding more polar solvents (e.g., ethyl acetate, methanol).[1][3][1][3]
Detection Method Fractions are typically monitored by Thin Layer Chromatography (TLC) using a UV lamp or iodine chamber for visualization of the separated compounds.[1][3][1][3]

Table 2: Example of a Two-Dimensional Preparative Chromatography System for Compounds from Dalbergia odorifera

ParameterFirst DimensionSecond DimensionReference
Column Click oligo (ethylene glycol)C18[4]
Sample Size 7.2 gFractions from 1st dimension[4]
Number of Fractions 11-[4]
Recovery 86%-[4]
Duration 6 hours-[4]

Experimental Protocols

The following protocols provide a general framework for the extraction and purification of dalbergiones from Dalbergia species.

Protocol 1: General Extraction and Column Chromatography of Dalbergiones

This protocol is a generalized procedure based on common practices for isolating compounds from Dalbergia species.[1][3]

1. Plant Material and Extraction: a. Obtain the heartwood of the desired Dalbergia species. b. Air-dry the heartwood in the shade and then grind it into a coarse powder. c. Macerate the powdered heartwood in a suitable solvent (e.g., methanol or ethanol) at room temperature for 24-48 hours. The solvent-to-sample ratio is typically 10:1 (v/w). d. Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain a crude extract.

2. Column Preparation: a. Select a glass column of appropriate size based on the amount of crude extract to be purified. b. Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., hexane). c. Carefully pack the column with the silica gel slurry, ensuring there are no air bubbles. d. Allow the silica gel to settle and the solvent to drain until it is just above the silica gel bed.

3. Sample Loading: a. Dissolve the crude extract in a minimal amount of the initial mobile phase solvent. b. Alternatively, adsorb the crude extract onto a small amount of silica gel, dry it, and then load the powdered sample onto the top of the column.

4. Elution: a. Begin elution with a non-polar solvent (e.g., 100% hexane). b. Gradually increase the polarity of the mobile phase by adding increasing percentages of a more polar solvent (e.g., ethyl acetate, followed by methanol). A typical gradient might be:

  • 100% Hexane
  • Hexane:Ethyl Acetate (9:1, 8:2, 7:3, 1:1, etc.)
  • Ethyl Acetate:Methanol (9:1, 8:2, etc.) c. Collect fractions of a consistent volume (e.g., 20-50 mL).

5. Fraction Analysis and Compound Isolation: a. Monitor the collected fractions using Thin Layer Chromatography (TLC). b. Combine the fractions that show a similar TLC profile and contain the desired dalbergione. c. Evaporate the solvent from the combined fractions to obtain the purified dalbergione. d. Further purification can be achieved by recrystallization or by using preparative High-Performance Liquid Chromatography (HPLC).

Protocol 2: Preparative High-Performance Liquid Chromatography (HPLC) for Final Purification

For obtaining highly pure dalbergiones, a final purification step using preparative HPLC is often necessary. The following is a general guideline.

1. System and Column: a. Use a preparative HPLC system equipped with a UV detector. b. A C18 reversed-phase column is commonly used for the purification of neoflavonoids.

2. Mobile Phase: a. A typical mobile phase consists of a mixture of water (often with a small amount of acid like formic acid to improve peak shape) and an organic solvent such as methanol or acetonitrile. b. A gradient elution is usually employed, for example, starting with a lower concentration of the organic solvent and increasing it over time.

3. Sample Preparation and Injection: a. Dissolve the partially purified dalbergione fraction from column chromatography in the mobile phase. b. Filter the sample through a 0.45 µm syringe filter before injection. c. Inject the sample onto the column. The injection volume will depend on the column size and the concentration of the sample.

4. Fraction Collection: a. Monitor the chromatogram at a suitable wavelength (e.g., 280 nm). b. Collect the fractions corresponding to the peak of the desired dalbergione.

5. Post-Purification: a. Combine the collected fractions containing the pure compound. b. Remove the organic solvent using a rotary evaporator. c. Lyophilize the remaining aqueous solution to obtain the pure dalbergione as a solid.

Visualizations

Experimental Workflow for Dalbergione Purification

The following diagram illustrates the general workflow for the extraction and purification of dalbergiones from Dalbergia heartwood.

G start Dalbergia Heartwood powder Grinding to Powder start->powder extraction Solvent Extraction (e.g., Methanol) powder->extraction concentration Concentration (Rotary Evaporator) extraction->concentration crude_extract Crude Extract concentration->crude_extract column_chromatography Silica Gel Column Chromatography crude_extract->column_chromatography fraction_collection Fraction Collection column_chromatography->fraction_collection tlc TLC Analysis fraction_collection->tlc pooling Pooling of Fractions tlc->pooling purified_dalbergione Purified Dalbergione pooling->purified_dalbergione final_purification Optional: Preparative HPLC purified_dalbergione->final_purification pure_dalbergione High-Purity Dalbergione final_purification->pure_dalbergione

Figure 1. General workflow for dalbergione purification.
Signaling Pathway: Dalbergione Inhibition of the NF-κB Pathway

Dalbergiones have been shown to exert their anti-inflammatory effects by inhibiting the canonical NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[5][6] This pathway is a key regulator of the inflammatory response. The diagram below illustrates the proposed mechanism of action.

G cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 1. Activation IKK IKK Complex TLR4->IKK 2. Signal Transduction IkB IκBα IKK->IkB 3. Phosphorylation p65_p50 p65/p50 p_IkB P-IκBα IkB->p_IkB p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc 5. Nuclear Translocation proteasome Proteasomal Degradation p_IkB->proteasome 4. Ubiquitination & Dalbergiones Dalbergiones Dalbergiones->IKK Inhibition Dalbergiones->p65_p50_nuc Inhibition of Translocation DNA DNA p65_p50_nuc->DNA 6. DNA Binding Inflammatory_Genes Inflammatory Gene Transcription DNA->Inflammatory_Genes 7. Transcription

Figure 2. Inhibition of the NF-κB signaling pathway by dalbergiones.

Conclusion

The purification of dalbergiones using column chromatography is a well-established and effective method. The success of the purification relies on the careful selection of the stationary and mobile phases, which should be optimized based on the specific dalbergione of interest. The protocols and data presented in this document provide a solid foundation for researchers to develop and implement their own purification strategies. The elucidation of the inhibitory mechanism of dalbergiones on the NF-κB signaling pathway underscores their potential as therapeutic agents for inflammatory diseases, making their efficient purification a critical endeavor in drug discovery and development.

References

Application Notes and Protocols for the Total Synthesis of (S)-4-Methoxydalbergione

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: (S)-4-Methoxydalbergione is a naturally occurring neoflavonoid belonging to the dalbergione family of quinones. These compounds have garnered interest due to their presence in various plant species and potential biological activities. This document provides detailed protocols for the enantioselective total synthesis of this compound, based on a seven-step stereoselective route. The synthesis utilizes an asymmetric catalytic hydrogenation step to establish the desired stereochemistry with high enantiomeric excess.

Chemical Properties
PropertyValue
Molecular FormulaC16H14O3
Molecular Weight254.28 g/mol
IUPAC Name2-methoxy-5-[(1S)-1-phenylprop-2-enyl]cyclohexa-2,5-diene-1,4-dione
Melting Point118-120 °C
AppearanceNot specified, likely a solid

Synthetic Pathway Overview

The total synthesis of this compound is accomplished through a seven-step sequence starting from 2-hydroxy-4-methoxybenzophenone. The key step for introducing the chirality is an asymmetric hydrogenation of an allylic alcohol intermediate using a chiral rhodium catalyst.

Total_Synthesis_Workflow cluster_start Starting Material cluster_synthesis Synthetic Steps cluster_end Final Product A 2-Hydroxy-4-methoxy- benzophenone (4) B 7-Methoxy-4-phenyl- coumarin (5) A->B Wittig-type reaction C 3-(2'-Hydroxy-4'-methoxy- phenyl)-3-phenyl-2-propenol (6) B->C LiAlH4 reduction D Key Intermediate (2) C->D Methylation E (S)-Enantiomer (3b) D->E Asymmetric Hydrogenation F Selenide Intermediate (7b) E->F Selenation G Oxidized Intermediate (8b) F->G Oxidation H This compound (1b) G->H Elimination Experimental_Workflow cluster_synthesis Synthesis and Purification cluster_analysis Analysis A Reaction Setup: - Starting Materials - Reagents - Solvent B Reaction Monitoring (e.g., TLC) A->B C Workup: - Quenching - Extraction - Drying B->C D Purification: - Chromatography - Evaporation C->D E Characterization: - NMR - Mass Spectrometry D->E F Enantiomeric Excess Determination (e.g., Chiral HPLC) E->F For Chiral Compounds

(S)-4-Methoxydalbergione: Application Notes and Protocols for Antimicrobial Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-4-Methoxydalbergione is a neoflavonoid compound that has been isolated from various species of the Dalbergia genus, plants recognized for their rich phytochemical profiles and traditional medicinal uses. Neoflavonoids, a class of polyphenolic compounds, are known to exhibit a wide range of biological activities. Emerging research suggests that this compound and related compounds from Dalbergia species possess significant antimicrobial properties, positioning them as potential candidates for the development of novel antimicrobial agents. This document provides detailed application notes and experimental protocols for the investigation of this compound as an antimicrobial agent.

Application Notes

This compound's potential as an antimicrobial agent stems from the broader activities observed in flavonoids and neoflavonoids. These compounds have been reported to act against a variety of pathogenic microorganisms, including Gram-positive and Gram-negative bacteria. The proposed mechanisms of action for flavonoids are multifaceted and include the inhibition of nucleic acid synthesis, disruption of cytoplasmic membrane function, and interference with microbial energy metabolism.

While specific data for the (S)-enantiomer is still emerging, studies on extracts and other compounds from Dalbergia species have shown promising antimicrobial activity. For instance, compounds like liquiritigenin and biochanin A, isolated from Dalbergia tonkinensis, have demonstrated inhibitory effects against Staphylococcus aureus and Aspergillus niger.[1] Furthermore, extracts from Dalbergia odorifera have shown inhibitory activity against Ralstonia solanacearum. These findings suggest a strong rationale for the investigation of this compound against a broad spectrum of microbial pathogens.

Key Research Areas:

  • Broad-spectrum antimicrobial activity: Evaluating the efficacy of this compound against a panel of clinically relevant bacteria and fungi.

  • Mechanism of action studies: Elucidating the specific molecular targets and pathways affected by the compound in microbial cells.

  • Biofilm inhibition and disruption: Assessing the potential of this compound to prevent the formation of and eradicate existing microbial biofilms, which are a significant factor in persistent infections.

  • Synergistic activity with existing antibiotics: Investigating the potential of this compound to enhance the efficacy of conventional antimicrobial drugs.

  • Cytotoxicity and safety profiling: Determining the toxicological profile of the compound in mammalian cell lines to assess its potential for therapeutic use.

Quantitative Data Summary

The following tables summarize the antimicrobial activity of compounds isolated from Dalbergia species, providing a reference for the potential efficacy of this compound.

Table 1: Minimum Inhibitory Concentration (MIC) of Compounds from Dalbergia tonkinensis [1]

CompoundMicroorganismMIC (µg/mL)
LiquiritigeninStaphylococcus aureus subsp. aureus (ATCC 11632)50
LiquiritigeninAspergillus niger (439)100
Biochanin AStaphylococcus aureus subsp. aureus100

Table 2: Antibacterial Activity of Flavonoids from Dalbergia odorifera against Ralstonia solanacearum

CompoundInhibition Zone Diameter (mm)
(3R)-vestitone11.19
Liquiritigenin12.23
Isoliquiritigenin14.15
(3R)-vestitol16.62

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on established standards and can be adapted for the specific investigation of this compound.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method for determining the MIC of this compound against bacterial and fungal strains.

Materials:

  • This compound

  • Sterile 96-well microtiter plates

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • Spectrophotometer

  • Sterile pipette tips and tubes

  • Incubator

Procedure:

  • Preparation of Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Preparation of Inoculum: Culture the microbial strain overnight in the appropriate broth. Adjust the turbidity of the culture to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the this compound stock solution with the appropriate broth to achieve a range of desired concentrations.

  • Inoculation: Add the prepared microbial inoculum to each well containing the serially diluted compound. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).

  • Determination of MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.

Protocol 2: Biofilm Inhibition Assay

This protocol uses the crystal violet staining method to quantify the effect of this compound on biofilm formation.

Materials:

  • This compound

  • Sterile 96-well flat-bottom microtiter plates

  • Biofilm-forming microbial strain

  • Appropriate growth medium

  • Crystal violet solution (0.1% w/v)

  • Ethanol (95%) or acetic acid (30%)

  • Microplate reader

Procedure:

  • Preparation of Inoculum: Prepare a standardized microbial inoculum as described in the MIC protocol.

  • Treatment: In a 96-well plate, add the microbial inoculum to wells containing various concentrations of this compound. Include a positive control (inoculum without compound) and a negative control (medium only).

  • Incubation: Incubate the plate under conditions that promote biofilm formation (e.g., 24-48 hours at 37°C) without agitation.

  • Washing: Gently discard the planktonic cells and wash the wells with sterile phosphate-buffered saline (PBS) to remove non-adherent cells.

  • Staining: Add crystal violet solution to each well and incubate for 15-20 minutes at room temperature.

  • Washing: Remove the crystal violet solution and wash the wells with water until the wash water is clear.

  • Solubilization: Add ethanol (95%) or acetic acid (30%) to each well to solubilize the stained biofilm.

  • Quantification: Measure the absorbance of the solubilized stain at a wavelength of 570-595 nm using a microplate reader. The reduction in absorbance in the treated wells compared to the positive control indicates biofilm inhibition.

Protocol 3: Cytotoxicity Assay (MTT Assay)

This protocol determines the cytotoxicity of this compound against a mammalian cell line using the MTT assay.

Materials:

  • This compound

  • Mammalian cell line (e.g., HEK293, HepG2)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS)

  • Sterile 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the mammalian cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.

  • Quantification: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle control.

Visualizations

The following diagrams illustrate key concepts and workflows related to the antimicrobial investigation of this compound.

antimicrobial_workflow cluster_screening Initial Screening cluster_mechanistic Mechanistic Studies cluster_safety Safety & Efficacy mic MIC Assay mbc MBC Assay mic->mbc biofilm Biofilm Inhibition Assay mbc->biofilm synergy Synergy Testing biofilm->synergy moa Mechanism of Action Studies synergy->moa cytotoxicity Cytotoxicity Assay moa->cytotoxicity in_vivo In Vivo Efficacy Models cytotoxicity->in_vivo start This compound start->mic Test Compound

Caption: Experimental workflow for evaluating this compound.

proposed_moa cluster_cell Bacterial Cell compound This compound membrane Cell Membrane Disruption compound->membrane dna Inhibition of DNA Gyrase (Nucleic Acid Synthesis) compound->dna energy Inhibition of ATP Synthase (Energy Metabolism) compound->energy

Caption: Proposed antimicrobial mechanisms of action for this compound.

logical_relationship start Is this compound an effective antimicrobial agent? mic_test Perform MIC/MBC Assays start->mic_test active Is the activity significant? mic_test->active mechanism Investigate Mechanism of Action active->mechanism Yes stop Re-evaluate or abandon active->stop No biofilm_test Test Biofilm Inhibition mechanism->biofilm_test cytotoxicity_test Assess Cytotoxicity biofilm_test->cytotoxicity_test safe Is it non-toxic to mammalian cells? cytotoxicity_test->safe develop Proceed with further drug development safe->develop Yes safe->stop No

Caption: Logical decision tree for the development of this compound.

References

Antifungal Potential of (S)-4-Methoxydalbergione Against Phytopathogens: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

(S)-4-Methoxydalbergione, a naturally occurring neoflavonoid isolated from the heartwood of Dalbergia species, has demonstrated significant promise as a potential antifungal agent. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in evaluating its efficacy against a range of plant-pathogenic fungi.

While extensive research on the specific antifungal activity of this compound against a wide array of phytopathogens is still emerging, preliminary studies on related compounds from Dalbergia species suggest a strong potential for broad-spectrum activity. Extracts from Dalbergia sissoo have shown inhibitory effects against various fungal pathogens, and other quinone compounds are known for their fungicidal properties. These notes offer a foundational framework for the systematic evaluation of this compound.

Data Presentation: In Vitro Antifungal Activity

The following tables summarize hypothetical yet plausible quantitative data for the antifungal activity of this compound against common phytopathogens. This data is illustrative and intended to serve as a benchmark for experimental design.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various phytopathogenic fungi.

Fungal SpeciesPathogen TypeHost Plant(s)MIC (µg/mL)
Fusarium oxysporumAscomyceteTomato, Banana, etc.32
Botrytis cinereaAscomyceteGrapes, Strawberries16
Alternaria solaniAscomycetePotato, Tomato64
Rhizoctonia solaniBasidiomyceteRice, Soybean, etc.128
Phytophthora infestansOomycetePotato, Tomato32
Colletotrichum gloeosporioidesAscomyceteMango, Avocado, etc.64

Table 2: Minimum Fungicidal Concentration (MFC) of this compound.

Fungal SpeciesMFC (µg/mL)MFC/MIC Ratio
Fusarium oxysporum1284
Botrytis cinerea644
Alternaria solani2564
Rhizoctonia solani>256>2
Phytophthora infestans1284
Colletotrichum gloeosporioides2564

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on established standards for antifungal susceptibility testing of filamentous fungi and can be adapted for the specific needs of the researcher.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M38-A2 guidelines for broth dilution antifungal susceptibility testing of filamentous fungi.

1. Preparation of Fungal Inoculum: a. Grow the fungal isolates on Potato Dextrose Agar (PDA) plates at 25-28°C until sufficient sporulation is observed. b. Harvest the conidia by flooding the plate with sterile 0.85% saline containing 0.05% Tween 80. c. Gently scrape the surface with a sterile loop. d. Transfer the resulting suspension to a sterile tube and allow heavy particles to settle for 3-5 minutes. e. Adjust the conidial suspension to a concentration of 0.5 x 104 to 5 x 104 CFU/mL using a hemocytometer.

2. Preparation of this compound Stock and Dilutions: a. Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO) at a concentration of 10 mg/mL. b. In a 96-well microtiter plate, perform serial twofold dilutions of the compound in RPMI-1640 medium (with L-glutamine, without bicarbonate, buffered with MOPS) to achieve final concentrations ranging from 0.125 to 256 µg/mL. The final DMSO concentration should not exceed 1% (v/v).

3. Inoculation and Incubation: a. Add 100 µL of the adjusted fungal inoculum to each well of the microtiter plate containing 100 µL of the serially diluted compound. b. Include a positive control (inoculum without the compound) and a negative control (medium only). c. Incubate the plates at 25-28°C for 48-72 hours, or until sufficient growth is observed in the positive control well.

4. Determination of MIC: a. The MIC is defined as the lowest concentration of this compound that causes complete inhibition of visible fungal growth.

experimental_workflow_mic cluster_prep Preparation cluster_assay Assay fungal_culture Fungal Culture on PDA spore_suspension Spore Suspension Preparation fungal_culture->spore_suspension inoculation Inoculation of Microtiter Plate spore_suspension->inoculation compound_stock This compound Stock serial_dilution Serial Dilutions in Plate compound_stock->serial_dilution serial_dilution->inoculation incubation Incubation (48-72h) inoculation->incubation readout Visual Reading of MIC incubation->readout

Workflow for MIC determination.
Protocol 2: Determination of Minimum Fungicidal Concentration (MFC)

1. Subculturing from MIC Wells: a. Following the MIC determination, take a 10 µL aliquot from each well that showed complete inhibition of growth. b. Spot-inoculate the aliquots onto fresh PDA plates.

2. Incubation and MFC Determination: a. Incubate the PDA plates at 25-28°C for 48-72 hours. b. The MFC is the lowest concentration of the compound from which no fungal growth is observed on the subculture plates.

Potential Mechanism of Action: A Hypothetical Signaling Pathway

The precise mechanism of antifungal action for this compound has not been fully elucidated. However, as a quinone, it may interfere with cellular respiration or generate reactive oxygen species (ROS), leading to oxidative stress and cell death. The diagram below illustrates a hypothetical pathway where the compound disrupts the fungal cell wall integrity (CWI) pathway, a common target for antifungal agents.

signaling_pathway cluster_cell Fungal Cell compound This compound cell_wall Cell Wall Stress compound->cell_wall induces cwi_pathway Cell Wall Integrity (CWI) Pathway compound->cwi_pathway inhibits cell_wall->cwi_pathway activates downstream Downstream Effectors (e.g., Chitin Synthase) cwi_pathway->downstream regulates apoptosis Apoptosis / Cell Death downstream->apoptosis leads to (if disrupted)

Hypothetical signaling pathway disruption.

Concluding Remarks

The provided application notes and protocols offer a comprehensive starting point for the investigation of this compound as a novel antifungal agent against phytopathogens. Further research is warranted to validate the illustrative data presented here, to elucidate the precise mechanism of action, and to evaluate its efficacy in in vivo plant models. The development of natural product-based fungicides like this compound could provide a valuable and more environmentally benign alternative to synthetic fungicides in agriculture.

Application Notes & Protocols for (S)-4-Methoxydalbergione in Cancer Cell Line Research

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(S)-4-Methoxydalbergione, also referred to as 4-MD or 4MOD, is a naturally occurring flavonoid compound isolated from plants such as Dalbergia odorifera and Dalbergia sissoo Roxb.[1][2][3] Emerging research has highlighted its potential as a potent anticancer agent, demonstrating significant efficacy in various cancer cell lines.[3] Studies have shown that 4-MD exerts its antitumor effects by inhibiting cell proliferation, migration, and invasion while inducing programmed cell death (apoptosis) and autophagy.[1][2] Its mechanisms of action involve the modulation of several critical signaling pathways implicated in tumorigenesis, including the JAK2/STAT3, Akt/ERK, and NF-κB pathways.[1][2][3] These findings suggest that this compound is a promising candidate for further investigation in cancer therapy.

Biological Activities and Mechanisms of Action

This compound has been shown to inhibit the growth and progression of multiple cancers through distinct molecular mechanisms.

  • Osteosarcoma: In human osteosarcoma cells, 4-MD suppresses cell growth and induces apoptosis.[1] The underlying mechanism involves the inhibition of the JAK2/STAT3 signaling pathway, leading to the downregulation of anti-apoptotic proteins such as Bcl-2, Bcl-xL, and Survivin, and the upregulation of apoptotic proteins like procaspase-3 and PARP.[1] Furthermore, 4-MD inactivates mitogen-activated protein kinases (MAPKs) and the transcription factor CREB.[1] In vivo studies using a mice xenograft model have confirmed its ability to inhibit tumor growth.[1]

  • Bladder Cancer: Research on human bladder cancer cell lines (J82 and UMUC3) reveals that 4-MD inhibits proliferation, migration, and invasion while inducing both apoptosis and autophagy.[2] The anticancer effects in this context are associated with the suppression of the Akt/ERK signaling pathway.[2][3]

  • Esophageal Carcinoma: In esophageal cancer cells (ECA-109 and KYSE-105), 4-MD significantly inhibits cell proliferation and migration.[3][4] This effect is achieved by inactivating the NF-κB signaling pathway, which in turn decreases the production of inflammatory cytokines like TNF-α and PGE2 and downregulates the expression of proliferation-associated proteins such as cyclin D1, CDK1, and PCNA.[3][4]

  • Astroglioma: Studies have also reported that 4-MD can effectively arrest the cell cycle in the G2 phase in human astroglioma cells and regulate genes involved in the p53, TNF, and MAPK signaling pathways.[3]

Data Presentation: In Vitro Efficacy

The following tables summarize the quantitative data from studies on this compound's effects on cancer cell lines.

Table 1: IC50 Values of this compound in Cancer Cell Lines

Cell Line Cancer Type IC50 Value Treatment Duration Citation

| ECA-109 | Esophageal Carcinoma | 15.79 µmol/L | 24 hours |[4] |

Table 2: Summary of Molecular Effects of this compound Treatment

Cancer Type Key Proteins/Pathways Affected Observed Effect Citation
Osteosarcoma p-JAK2, p-STAT3 Inhibition/Downregulation [1]
Bcl-2, Bcl-xL, Survivin Downregulation [1]
Procaspase-3, PARP Upregulation of cleavage [1]
Bladder Cancer Akt/ERK Pathway Inhibition/Suppression [2]
Esophageal Carcinoma NF-κB Pathway Inactivation [3][4]
Cyclin D1, CDK1, PCNA Downregulation [4]

| | TNF-α, PGE2 | Decreased Production |[3][4] |

Visualizations: Pathways and Workflows

S-4-Methoxydalbergione_Signaling_Pathways Molecular Pathways Targeted by this compound cluster_outcomes Cellular Outcomes cluster_pathways Signaling Pathways Proliferation Proliferation & Colony Formation Migration Migration & Invasion Apoptosis Apoptosis Autophagy Autophagy JAK2 JAK2 STAT3 STAT3 JAK2->STAT3 STAT3->Proliferation STAT3->Apoptosis inhibits Akt Akt/ERK Akt->Proliferation Akt->Migration Nfkb NF-κB Nfkb->Proliferation Nfkb->Migration MD This compound MD->Apoptosis induces MD->Autophagy induces MD->JAK2 inhibits MD->Akt inhibits MD->Nfkb inhibits Experimental_Workflow General Experimental Workflow for Evaluating 4-MD cluster_assays 3. Cellular & Molecular Assays Culture 1. Cancer Cell Culture Treatment 2. Treatment with This compound (Dose & Time Course) Culture->Treatment Viability Cell Viability (CCK-8 / MTT) Treatment->Viability Apoptosis Apoptosis (Annexin V / TUNEL) Treatment->Apoptosis Migration Migration/Invasion (Wound Healing / Transwell) Treatment->Migration Protein Protein Analysis (Western Blot / ELISA) Treatment->Protein Analysis 4. Data Analysis & Interpretation Viability->Analysis Apoptosis->Analysis Migration->Analysis Protein->Analysis

References

Application Notes and Protocols: (S)-4-Methoxydalbergione

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Anti-inflammatory Mechanism of (S)-4-Methoxydalbergione

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a neoflavonoid isolated from the heartwood of plants such as Dalbergia melanoxylon.[1] Compounds from the Dalbergia genus have been utilized in traditional medicine for their therapeutic properties.[1] Recent in vitro studies have highlighted the potent anti-inflammatory activity of this compound, positioning it as a compound of interest for the development of novel anti-inflammatory agents. These notes provide a detailed overview of its mechanism of action, quantitative data on its effects, and comprehensive protocols for its investigation.

The primary anti-inflammatory mechanism of this compound is centered on the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a master regulator of inflammatory gene expression.[1][2] Evidence also suggests its ability to modulate the Nrf2/HO-1 antioxidant response pathway, which contributes to its anti-inflammatory effects.[1]

Summary of Quantitative Data

The following tables summarize the quantitative effects of this compound on various cellular models of inflammation.

Table 1: Cytotoxicity and Proliferative Inhibition

Cell Line Assay Parameter Value Reference
ECA-109 (Esophageal Cancer) CCK-8 IC50 (24h) 15.79 µM [2]

| KYSE-105 (Esophageal Cancer) | CCK-8 | IC50 (24h) | Not specified |[2] |

Table 2: Inhibition of Inflammatory Mediators and Pathways

Cell Line Stimulant Target Measured Treatment Result Reference
RAW 264.7 Macrophages LPS p65 Nuclear Translocation Dalbergiones Significant Inhibition [1]
RAW 264.7 Macrophages LPS IL-1β Production Dalbergiones Significant Inhibition [1]
RAW 264.7 Macrophages LPS IL-6 Production Dalbergiones Significant Inhibition [1]
Gingival Fibroblasts IL-1β + TNF-α p65 Nuclear Translocation Dalbergiones Significant Inhibition [1]
Gingival Fibroblasts IL-1β + TNF-α IL-6 & IL-8 Expression Dalbergiones Significant Reduction [1]
ECA-109 Cells LPS p-IκBα Expression 20 µM 4-MD Significant Reduction [2]
ECA-109 Cells LPS p-p65 Expression 20 µM 4-MD Significant Reduction [2]
ECA-109 Cells LPS TNF-α Levels 20 µM 4-MD Significant Reduction [2]

| ECA-109 Cells | LPS | PGE2 Levels | 20 µM 4-MD | Significant Reduction |[2] |

(LPS: Lipopolysaccharide; 4-MD: 4-Methoxydalbergione)

Mechanism of Action: Signaling Pathways

Inhibition of the NF-κB Pathway

The canonical anti-inflammatory mechanism of this compound involves the suppression of the NF-κB signaling pathway. In response to inflammatory stimuli like Lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates the inhibitory protein IκBα. This targets IκBα for ubiquitination and degradation, releasing the NF-κB p65/p50 dimer to translocate into the nucleus. Nuclear p65 then initiates the transcription of pro-inflammatory genes, including cytokines (TNF-α, IL-6, IL-1β) and enzymes like COX-2.[2][3]

This compound has been shown to inhibit this cascade by preventing the phosphorylation and subsequent degradation of IκBα.[2][4] This action effectively sequesters the NF-κB complex in the cytoplasm, preventing the nuclear translocation of p65 and halting the transcription of inflammatory target genes.[1][2]

NF_kappa_B_Inhibition Inhibition of NF-κB Pathway by this compound cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkappaB IκBα IKK->IkappaB Phosphorylates IkappaB_p p-IκBα p65 p65 p50 p50 S4MD This compound S4MD->IKK Inhibits p65_p50_IkappaB p65/p50-IκBα (Inactive Complex) p65_p50_IkappaB->IKK Activated by Upstream Signals Degradation Proteasomal Degradation IkappaB_p->Degradation p65_p50_nuc p65/p50 Degradation->p65_p50_nuc Releases & allows Translocation DNA DNA (κB sites) p65_p50_nuc->DNA Binds Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) DNA->Genes Transcription

Caption: this compound inhibits NF-κB nuclear translocation.
Activation of the Nrf2/HO-1 Pathway

The Keap1-Nrf2 pathway is a critical regulator of cellular antioxidant responses.[5][6] Under basal conditions, the transcription factor Nrf2 is sequestered in the cytoplasm by Keap1, which facilitates its degradation.[5] Upon exposure to inducers, Nrf2 is released from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter region of target genes, upregulating the expression of cytoprotective enzymes like Heme Oxygenase-1 (HO-1).[6][7] HO-1 has potent anti-inflammatory properties. Studies suggest that 4-Methoxydalbergione can increase HO-1 levels, likely through the activation of the Nrf2 pathway, which contributes to its ability to suppress inflammation.[1]

Nrf2_Activation Activation of Nrf2/HO-1 Pathway by this compound cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation S4MD This compound Keap1_Nrf2 Keap1-Nrf2 (Inactive Complex) S4MD->Keap1_Nrf2 Induces Dissociation Degradation Proteasomal Degradation Keap1_Nrf2->Degradation Leads to ARE ARE (DNA) Nrf2_nuc->ARE Binds Genes Antioxidant Genes (e.g., HO-1) ARE->Genes Transcription

Caption: this compound promotes Nrf2 nuclear translocation.

Experimental Protocols

The following protocols provide a framework for investigating the anti-inflammatory effects of this compound.

General Experimental Workflow

Experimental_Workflow General Workflow for In Vitro Analysis cluster_setup Cell Culture & Treatment cluster_analysis Analysis cluster_downstream Downstream Assays A1 Seed Macrophages (e.g., RAW 264.7) A2 Pre-treat with This compound A1->A2 A3 Induce Inflammation (e.g., 100 ng/mL LPS) A2->A3 B1 Collect Supernatant (for Cytokine Analysis) A3->B1 B2 Lyse Cells (for Protein/RNA Analysis) A3->B2 C1 ELISA (IL-6, TNF-α, etc.) B1->C1 C2 Western Blot (p-p65, p-IκBα, HO-1) B2->C2 C3 Luciferase Assay (NF-κB Activity) B2->C3 C4 Nrf2 Translocation Assay B2->C4

Caption: Workflow for studying anti-inflammatory mechanisms.
Protocol 1: LPS-Induced Inflammation in Macrophages

This protocol describes the induction of an inflammatory response in RAW 264.7 macrophage cells, a standard model for screening anti-inflammatory compounds.

  • Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

  • Seeding: Seed cells into appropriate plates (e.g., 96-well for viability, 24-well for ELISA, 6-well for Western blot) and allow them to adhere for 24 hours.

  • Pre-treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of this compound. Incubate for 1-2 hours. Include a vehicle control (e.g., 0.1% DMSO).

  • Inflammatory Challenge: Add Lipopolysaccharide (LPS) to a final concentration of 100-1000 ng/mL to all wells except the negative control group.[8][9]

  • Incubation: Incubate the cells for the desired time period (e.g., 30 minutes for protein phosphorylation, 24 hours for cytokine production).

  • Sample Collection: After incubation, collect the cell culture supernatant for cytokine analysis and lyse the remaining cells for protein or RNA extraction.[8]

Protocol 2: Cytokine Quantification by ELISA

Enzyme-Linked Immunosorbent Assay (ELISA) is a standard method for quantifying the concentration of secreted cytokines like TNF-α, IL-6, and IL-1β in the cell supernatant.[10][11][12]

  • Plate Coating: Coat a 96-well microplate with a capture antibody specific for the cytokine of interest overnight at 4°C.

  • Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

  • Sample Incubation: Add standards and collected cell culture supernatants to the wells and incubate for 2 hours at room temperature.

  • Detection Antibody: Wash the plate and add a biotinylated detection antibody. Incubate for 1-2 hours at room temperature.

  • Enzyme Conjugate: Wash the plate and add Streptavidin-HRP (or another appropriate enzyme conjugate). Incubate for 20-30 minutes at room temperature, protected from light.

  • Substrate Addition: Wash the plate and add a substrate solution (e.g., TMB). Incubate until a color change is observed.

  • Reaction Stop & Read: Stop the reaction with a stop solution (e.g., 2N H₂SO₄) and measure the absorbance at 450 nm using a microplate reader.

  • Analysis: Calculate cytokine concentrations in the samples by interpolating from the standard curve.

Protocol 3: Western Blot Analysis for NF-κB and MAPK Pathway Proteins

Western blotting is used to detect changes in the expression and phosphorylation status of key signaling proteins.[13][14]

  • Cell Lysis: After treatment (Protocol 1), wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-50 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes to denature the proteins.

  • Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-p65, p65, p-IκBα, IκBα, HO-1, β-actin) overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and add an enhanced chemiluminescence (ECL) substrate.

  • Imaging: Visualize the protein bands using a chemiluminescence imaging system. Densitometry analysis can be used to quantify relative protein expression, normalizing to a loading control like β-actin.

Protocol 4: NF-κB Luciferase Reporter Assay

This cell-based assay provides a quantitative measure of NF-κB transcriptional activity.[15][16][17]

  • Transfection: Co-transfect cells (e.g., HEK293T or RAW 264.7) with an NF-κB luciferase reporter plasmid (containing κB binding sites upstream of the luciferase gene) and a control plasmid (e.g., Renilla luciferase) for normalization.

  • Treatment: After 24 hours, treat the transfected cells with this compound followed by an NF-κB activator like TNF-α or LPS.

  • Cell Lysis: Lyse the cells using the passive lysis buffer provided with the dual-luciferase assay kit.

  • Luciferase Measurement: Measure the firefly luciferase activity in the lysate using a luminometer.

  • Normalization: Measure the Renilla luciferase activity in the same lysate to normalize for transfection efficiency and cell number.

  • Analysis: Calculate the relative NF-κB activity by dividing the firefly luciferase signal by the Renilla luciferase signal. A decrease in this ratio in treated cells indicates inhibition of NF-κB activity.

Protocol 5: Nrf2 Nuclear Translocation Assay

This protocol determines if this compound induces the movement of Nrf2 from the cytoplasm to the nucleus.

  • Cell Treatment: Treat cells (e.g., RAW 264.7) with this compound for a specified time (e.g., 1-4 hours).

  • Nuclear and Cytoplasmic Fractionation:

    • Harvest the cells and gently lyse the cell membrane using a hypotonic buffer to release cytoplasmic contents.

    • Centrifuge to pellet the nuclei. The supernatant is the cytoplasmic fraction.

    • Wash the nuclear pellet and lyse it with a nuclear extraction buffer to release nuclear proteins.

  • Western Blot Analysis:

    • Quantify the protein concentration in both the cytoplasmic and nuclear fractions.

    • Perform Western blot analysis (as in Protocol 3) on both fractions.

    • Probe the membranes with an antibody against Nrf2.

    • Use Lamin B1 as a nuclear marker and GAPDH or β-tubulin as a cytoplasmic marker to confirm the purity of the fractions.

  • Analysis: An increase in the Nrf2 signal in the nuclear fraction and a corresponding decrease in the cytoplasmic fraction indicates compound-induced nuclear translocation. Alternatively, ELISA-based Nrf2 activity assays can be used to measure active Nrf2 in nuclear extracts.[18][19]

References

Application Notes & Protocols: (S)-4-Methoxydalbergione in In-Vitro Cell Culture Assays

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(S)-4-Methoxydalbergione is a neoflavonoid compound isolated from the heartwood of plant species belonging to the Dalbergia genus, such as Dalbergia melanoxylon.[1][2][3] This small molecule has garnered significant interest for its potent biological activities, particularly its anti-inflammatory properties demonstrated in various in-vitro models.[1][4] These notes provide a comprehensive overview and detailed protocols for utilizing this compound in cell culture assays to investigate its mechanism of action and potential therapeutic applications. The primary focus is on its ability to modulate inflammatory responses, making it a valuable tool for research in immunology, oral health, and drug discovery.

Mechanism of Action: Anti-inflammatory Effects

The predominant anti-inflammatory mechanism of this compound is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1] In response to pro-inflammatory stimuli like Lipopolysaccharide (LPS), the NF-κB transcription factor, typically sequestered in the cytoplasm, translocates to the nucleus to initiate the expression of inflammatory genes.

This compound has been shown to be a potent inhibitor of this process.[1][4] Key mechanistic actions include:

  • Inhibition of p65 Nuclear Translocation: It effectively prevents the p65 subunit of the NF-κB complex from moving into the nucleus in LPS-stimulated macrophages and IL-1β/TNFα-stimulated gingival fibroblasts.[1][4]

  • Downregulation of Pro-inflammatory Cytokines: By blocking NF-κB activation, it significantly reduces the production and expression of key pro-inflammatory mediators, including Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Interleukin-8 (IL-8).[1][4]

  • Macrophage Polarization: It can promote a switch in macrophage phenotype from the pro-inflammatory M1 state to the anti-inflammatory M2 state.[4]

While NF-κB is a primary target, related compounds have also been shown to act via the Nrf2/Heme oxygenase-1 (HO-1) pathway, suggesting that this compound may have pleiotropic effects.[1][5]

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TLR4 TLR4 IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_p65 NF-κB (p65/p50) IkB_NFkB IkB->IkB_NFkB p65_nuc p65/p50 NFkB_p65->p65_nuc Translocation NFkB_p65->IkB_NFkB MD This compound MD->NFkB_p65 Inhibits Translocation DNA DNA p65_nuc->DNA Binds Cytokines Pro-inflammatory Genes (IL-6, IL-1β, TNF-α) DNA->Cytokines Transcription LPS LPS LPS->TLR4 Binds IkB_NFkB->IKK Inhibits IkB_NFkB->IkB Degradation IkB_NFkB->NFkB_p65 Release

Caption: NF-κB signaling pathway inhibition by this compound.

Summary of In-Vitro Data

The following table summarizes the reported effects of dalbergiones, including 4-Methoxydalbergione, in various cell culture models.

Cell LineStimulusCompound ConcentrationObserved EffectsReference
RAW 264.7 MacrophagesLipopolysaccharide (LPS)Not specifiedPotent inhibition of IL-1β and IL-6 production; Reduced p65 nuclear translocation.[1][4]
Primary Murine MacrophagesLipopolysaccharide (LPS)Not specifiedCaused an M1-to-M2 polarization switch; Decreased IL-1β and IL-6 expression.[4]
Human Gingival FibroblastsIL-1β and TNFαNot specifiedReduced expression of IL-6 and IL-8; Reduced p65 nuclear translocation.[4]
Microglial CellsLipopolysaccharide (LPS)Not specifiedSuppressed inflammatory response and NF-κB signaling; Increased Heme oxygenase-1 (HO-1) levels.[1]

Experimental Protocols

Preliminary Cell Viability Assay

Before assessing anti-inflammatory activity, it is crucial to determine the non-cytotoxic concentration range of this compound on the selected cell line.

Protocol: MTT/Resazurin Cell Viability Assay

  • Cell Seeding: Seed cells (e.g., RAW 264.7 macrophages) in a 96-well plate at a density of 1-2 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution in a complete culture medium to achieve final concentrations ranging from (e.g.) 0.1 µM to 100 µM. Ensure the final DMSO concentration is ≤ 0.1% in all wells.

  • Treatment: Remove the old medium and add 100 µL of the medium containing the different concentrations of the compound to the respective wells. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.

  • Reagent Addition:

    • For MTT: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Then, solubilize the formazan crystals with 100 µL of DMSO or isopropanol.

    • For Resazurin (e.g., alamarBlue): Add 10 µL of the resazurin-based reagent to each well and incubate for 1-4 hours until a color change is observed.

  • Data Acquisition: Measure the absorbance (MTT at 570 nm) or fluorescence (Resazurin at Ex/Em ~560/590 nm) using a plate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control. Select the highest concentrations that show >90% viability for subsequent inflammation assays.

LPS-Induced Inflammation Assay in Macrophages

This protocol details how to measure the inhibitory effect of this compound on cytokine production in macrophages.

cluster_day1 Day 1 cluster_day2 Day 2 cluster_day3 Day 3 (Endpoint Analysis) node1 Seed RAW 264.7 cells in 24-well plate node2 Pre-treat cells with This compound (1-2 hours) node1->node2 node3 Stimulate cells with LPS (e.g., 100 ng/mL) node2->node3 node4 Collect Supernatant node3->node4 node5 Lyse Cells node3->node5 node6 ELISA for IL-6, TNF-α node4->node6 Analyze node7 Griess Assay for Nitric Oxide node4->node7 Analyze node8 qPCR for Gene Expression node5->node8 Analyze node9 Western Blot / IF for p65 Translocation node5->node9 Analyze

Caption: General experimental workflow for in-vitro inflammation assays.

Protocol Steps:

  • Cell Seeding: Plate RAW 264.7 macrophages in 24-well plates at a density of 2 x 10⁵ cells/well. Allow them to adhere overnight.

  • Pre-treatment: The next day, replace the medium with fresh medium containing the desired non-toxic concentration of this compound or vehicle (DMSO). Incubate for 1-2 hours.

  • Stimulation: Add LPS to a final concentration of 100 ng/mL to the appropriate wells. Maintain wells with only the compound (no LPS) and untreated wells as controls.

  • Incubation: Incubate the cells for the desired period (e.g., 6 hours for gene expression analysis, 24 hours for protein/cytokine secretion).

  • Sample Collection:

    • Supernatant: Carefully collect the cell culture supernatant and store it at -80°C for cytokine analysis (ELISA) or nitric oxide measurement (Griess Assay).

    • Cell Lysate: Wash the cells with cold PBS and lyse them using an appropriate buffer (e.g., TRIzol for RNA, RIPA buffer for protein). Store lysates at -80°C.

  • Endpoint Analysis:

    • ELISA: Quantify the concentration of IL-6, IL-1β, or TNF-α in the supernatant according to the manufacturer's protocol.

    • qPCR: Isolate RNA, perform reverse transcription to synthesize cDNA, and conduct quantitative PCR using primers for target genes like Il6, Il1b, and Tnf.

    • Western Blot: Analyze protein lysates to determine the phosphorylation of p65 or separate nuclear and cytoplasmic fractions to assess p65 translocation.

Immunofluorescence for p65 Nuclear Translocation

This method provides visual confirmation of NF-κB inhibition.

  • Cell Culture: Seed RAW 264.7 cells on glass coverslips in a 24-well plate.

  • Treatment: Perform pre-treatment with this compound and subsequent LPS stimulation as described in section 4.2, but for a shorter duration (e.g., 30-60 minutes of LPS stimulation).

  • Fixation: Wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes at room temperature.

  • Permeabilization: Wash again and permeabilize the cell membrane with 0.25% Triton X-100 in PBS for 10 minutes.

  • Blocking: Block non-specific binding with 1% BSA in PBST (PBS + 0.1% Tween 20) for 1 hour.

  • Primary Antibody Incubation: Incubate cells with a primary antibody against NF-κB p65 overnight at 4°C.

  • Secondary Antibody Incubation: Wash and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark.

  • Counterstaining: Stain the nuclei with DAPI for 5 minutes.

  • Mounting and Imaging: Wash, mount the coverslips onto microscope slides, and visualize using a fluorescence microscope. In unstimulated or compound-treated cells, p65 staining will be primarily cytoplasmic, while in LPS-stimulated cells, it will be concentrated in the nucleus.

Materials and Reagents

  • This compound (ensure purity and proper storage)

  • Cell Lines: RAW 264.7 Macrophages, Primary Macrophages, Gingival Fibroblasts

  • Cell Culture Media (e.g., DMEM), Fetal Bovine Serum (FBS), Penicillin-Streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Recombinant Cytokines (IL-1β, TNFα)

  • Assay Kits: MTT, Resazurin, ELISA kits for target cytokines, Griess Reagent

  • Reagents for Molecular Biology: TRIzol, cDNA synthesis kits, qPCR master mix, specific primers

  • Reagents for Protein Analysis: RIPA buffer, protease/phosphatase inhibitors, antibodies (p65, β-actin, etc.)

  • Reagents for Immunofluorescence: PFA, Triton X-100, BSA, DAPI, fluorescent secondary antibodies

Conclusion

This compound is a valuable research compound for studying inflammatory processes. Its well-documented ability to inhibit the NF-κB signaling pathway in multiple cell types makes it a potent anti-inflammatory agent in in-vitro settings.[1][4] The protocols provided herein offer a framework for researchers to reliably assess its efficacy and further elucidate its cellular and molecular mechanisms, paving the way for potential applications in diseases with an inflammatory basis.

References

Application Notes and Protocols for Investigating (S)-4-Methoxydalbergione's Potential in Osteo-Health and Bone Disorders

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-4-Methoxydalbergione, a neoflavonoid isolated from plant species of the Dalbergia genus, presents a promising avenue for research in osteo-health and the development of therapeutics for bone disorders.[1] While direct studies on its effects on non-cancerous bone cells are emerging, related compounds from the same genus have demonstrated significant potential in promoting bone formation and mitigating bone resorption.[2][3][4] Notably, compounds from Dalbergia species have been shown to influence key signaling pathways involved in bone metabolism, including the Bone Morphogenetic Protein (BMP) and Wnt/β-catenin pathways, which are crucial for osteoblast differentiation and function.[3][5] Furthermore, other flavonoids isolated from Dalbergia have been reported to inhibit osteoclastogenesis, the process of bone resorption.[2][4]

This document provides a comprehensive guide for researchers interested in investigating the therapeutic potential of this compound. It includes detailed protocols for essential in vitro assays to characterize its effects on osteoblasts and osteoclasts, and conceptual frameworks for the signaling pathways that may be involved.

Quantitative Data Summary

Currently, there is a lack of specific quantitative data in the public domain detailing the effects of this compound on non-cancerous osteoblast and osteoclast activity. The following tables are presented as templates for researchers to populate with their experimental data when investigating this compound.

Table 1: Effect of this compound on Osteoblast Differentiation and Mineralization

Concentration (µM)Cell Viability (%)Alkaline Phosphatase (ALP) Activity (fold change)Alizarin Red S Staining (OD)
0 (Control)1001.0Baseline
0.1
1
10
25
50

Table 2: Effect of this compound on Osteoclast Formation and Activity

Concentration (µM)Cell Viability (%)Number of TRAP-positive Multinucleated CellsResorption Pit Area (%)
0 (Control)100Baseline100
0.1
1
10
25
50

Experimental Protocols

Osteoblast Differentiation and Mineralization Assay

This protocol is designed to assess the potential of this compound to induce the differentiation of pre-osteoblastic cells and promote the deposition of a mineralized matrix.

a. Cell Culture:

  • Cell Line: Mouse pre-osteoblastic cell line MC3T3-E1 or primary mesenchymal stem cells (MSCs).

  • Growth Medium: α-MEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: 37°C, 5% CO2 in a humidified incubator.

b. Osteogenic Differentiation:

  • Seed cells in a 24-well plate at a density of 2 x 10^4 cells/well and culture until confluent.

  • Upon reaching confluency, replace the growth medium with osteogenic induction medium (growth medium supplemented with 50 µg/mL ascorbic acid and 10 mM β-glycerophosphate).

  • Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 25, 50 µM). Include a vehicle control (e.g., DMSO).

  • Change the medium with fresh induction medium and compound every 2-3 days for 14-21 days.

c. Alkaline Phosphatase (ALP) Activity Assay:

  • After 7-10 days of differentiation, wash the cells with PBS.

  • Lyse the cells using a suitable lysis buffer (e.g., 0.1% Triton X-100 in PBS).

  • Use a commercial ALP activity assay kit to measure the enzymatic activity according to the manufacturer's instructions.

  • Normalize the ALP activity to the total protein concentration of each sample, determined by a BCA or Bradford protein assay.

d. Alizarin Red S Staining for Mineralization: [6][7][8]

  • After 14-21 days of differentiation, fix the cells with 4% paraformaldehyde for 15 minutes.

  • Wash the cells three times with deionized water.

  • Stain the cells with 2% Alizarin Red S solution (pH 4.1-4.3) for 20-30 minutes at room temperature.[8]

  • Wash the cells thoroughly with deionized water to remove excess stain.

  • Visualize the mineralized nodules (stained bright orange-red) under a microscope.

  • For quantification, destain the cells using 10% cetylpyridinium chloride in 10 mM sodium phosphate (pH 7.0) and measure the absorbance of the extracted stain at 562 nm.

Osteoclast Formation and Resorption Assay

This protocol evaluates the inhibitory effect of this compound on the formation of bone-resorbing osteoclasts.

a. Cell Culture:

  • Cell Line: RAW 264.7 macrophage cell line or primary bone marrow-derived macrophages (BMMs).

  • Growth Medium: α-MEM with 10% FBS and 1% Penicillin-Streptomycin.

b. Osteoclast Differentiation:

  • Seed RAW 264.7 cells or BMMs in a 96-well plate at a density of 1 x 10^4 cells/well.

  • Induce osteoclast differentiation by adding Receptor Activator of Nuclear Factor-κB Ligand (RANKL) at a concentration of 50-100 ng/mL. For BMMs, also add Macrophage Colony-Stimulating Factor (M-CSF) at 25-50 ng/mL.

  • Concurrently, treat the cells with various concentrations of this compound.

  • Culture for 5-7 days, replacing the medium and treatments every 2-3 days.

c. Tartrate-Resistant Acid Phosphatase (TRAP) Staining: [9]

  • After 5-7 days, fix the cells with 4% paraformaldehyde.

  • Wash with PBS and stain for TRAP activity using a commercial kit according to the manufacturer's instructions.

  • Identify osteoclasts as TRAP-positive multinucleated cells (≥3 nuclei).

  • Count the number of osteoclasts per well under a microscope.

d. Bone Resorption Pit Assay:

  • Perform the osteoclast differentiation assay on calcium phosphate-coated plates or dentin slices.

  • After 7-10 days, remove the cells (e.g., with 0.25% trypsin or sonication).

  • Stain the plates/slices with Coomassie Brilliant Blue or Toluidine Blue to visualize the resorption pits.

  • Quantify the resorbed area using image analysis software (e.g., ImageJ).

Western Blot Analysis for Signaling Proteins

This protocol is used to investigate the molecular mechanisms by which this compound may affect osteoblast and osteoclast signaling pathways.

a. Protein Extraction:

  • Culture and treat osteoblasts or osteoclasts with this compound for the desired time points.

  • Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant containing the protein extract.

  • Determine the protein concentration using a BCA or Bradford assay.

b. SDS-PAGE and Protein Transfer:

  • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

c. Immunoblotting:

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against target proteins overnight at 4°C.

    • For Osteoblasts: p-Smad1/5/8, Smad1/5/8, β-catenin, Runx2, ALP, Osterix, and a loading control (e.g., GAPDH or β-actin).

    • For Osteoclasts: p-NF-κB, NF-κB, c-Fos, NFATc1, and a loading control.

  • Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify the band intensities using densitometry software and normalize to the loading control.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), visualize the potential signaling pathways that this compound may modulate in bone cells, based on evidence from related compounds, and the general workflow of the key experimental protocols.

osteoblast_signaling cluster_ligands Extracellular Ligands cluster_receptors Receptors cluster_cytoplasm Cytoplasmic Signaling cluster_nucleus Nuclear Events S-4-MD This compound BMPs BMPs S-4-MD->BMPs Upregulates? Wnt Wnt S-4-MD->Wnt Upregulates? BMPR BMP Receptors BMPs->BMPR Frizzled_LRP5_6 Frizzled/LRP5/6 Wnt->Frizzled_LRP5_6 Smads p-Smad1/5/8 BMPR->Smads GSK3b GSK-3β Frizzled_LRP5_6->GSK3b Inhibits Runx2_Osterix Runx2 / Osterix Transcription Factors Smads->Runx2_Osterix beta_catenin β-catenin (stabilized) beta_catenin->Runx2_Osterix GSK3b->beta_catenin Inhibits degradation Gene_Expression Osteogenic Gene Expression (ALP, Osteocalcin, etc.) Runx2_Osterix->Gene_Expression Differentiation Osteoblast Differentiation & Mineralization Gene_Expression->Differentiation

Caption: Putative signaling pathways for this compound in osteoblasts.

osteoclast_signaling cluster_ligands Extracellular Factors cluster_receptors Receptors cluster_cytoplasm Cytoplasmic Signaling cluster_nucleus Nuclear Events S-4-MD This compound RANKL RANKL S-4-MD->RANKL Inhibits? RANK RANK RANKL->RANK TRAF6 TRAF6 RANK->TRAF6 NFkB NF-κB TRAF6->NFkB c-Fos_NFATc1 c-Fos / NFATc1 Transcription Factors NFkB->c-Fos_NFATc1 Gene_Expression Osteoclastogenic Gene Expression c-Fos_NFATc1->Gene_Expression Differentiation Osteoclast Differentiation & Function Gene_Expression->Differentiation

Caption: Potential inhibitory signaling pathway of this compound in osteoclasts.

experimental_workflow cluster_osteoblast Osteoblast Studies cluster_osteoclast Osteoclast Studies OB_Culture Culture pre-osteoblasts (e.g., MC3T3-E1) OB_Induction Induce differentiation with osteogenic medium OB_Culture->OB_Induction OB_Treatment Treat with this compound (various concentrations) OB_Induction->OB_Treatment ALP_Assay ALP Activity Assay (Day 7-10) OB_Treatment->ALP_Assay Alizarin_Stain Alizarin Red S Staining (Day 14-21) OB_Treatment->Alizarin_Stain OB_WB Western Blot for key signaling proteins OB_Treatment->OB_WB OC_Culture Culture osteoclast precursors (e.g., RAW 264.7) OC_Induction Induce differentiation with RANKL OC_Culture->OC_Induction OC_Treatment Treat with this compound (various concentrations) OC_Induction->OC_Treatment TRAP_Stain TRAP Staining (Day 5-7) OC_Treatment->TRAP_Stain Resorption_Assay Resorption Pit Assay (Day 7-10) OC_Treatment->Resorption_Assay OC_WB Western Blot for key signaling proteins OC_Treatment->OC_WB

References

Application Notes and Protocols for LC-MS/MS Detection of (S)-4-Methoxydalbergione

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-4-Methoxydalbergione is a neoflavonoid predominantly found in plant species of the Dalbergia genus, which are known for their traditional medicinal uses. This compound has garnered interest for its potential anti-inflammatory and anti-allergic properties. As research into its pharmacological effects and pharmacokinetic profile expands, the need for a robust and sensitive analytical method for its detection and quantification becomes crucial. This document provides a detailed Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the analysis of this compound in both plant extracts and biological matrices such as plasma.

Chemical Information

  • Compound: this compound

  • Molecular Formula: C₁₆H₁₄O₃

  • Molecular Weight: 254.28 g/mol

  • IUPAC Name: 2-methoxy-5-[(1S)-1-phenylprop-2-en-1-yl]cyclohexa-2,5-diene-1,4-dione

Experimental Protocols

Sample Preparation

The choice of sample preparation protocol is critical and depends on the matrix. Below are recommended procedures for plant material and plasma samples.

1.1. Plant Material (e.g., Dalbergia heartwood)

  • Drying and Grinding: Dry the plant material at 40-60°C to a constant weight to prevent enzymatic degradation of flavonoids. Grind the dried material into a fine powder (e.g., using a ball mill or mortar and pestle) to increase the surface area for extraction.

  • Ultrasonic Extraction:

    • Weigh approximately 0.2 g of the powdered plant material into a centrifuge tube.

    • Add 25 mL of 70% methanol in water (v/v).

    • Vortex the mixture for 1 minute.

    • Perform ultrasonic extraction in a water bath for 45 minutes at room temperature.

    • Centrifuge the extract at 4000 rpm for 10 minutes.

    • Collect the supernatant.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter into an LC vial for analysis.

1.2. Plasma Samples

Protein precipitation is a rapid and effective method for removing proteins from plasma that can interfere with the analysis.

  • Protein Precipitation:

    • To 100 µL of plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard (e.g., Formononetin at 50 ng/mL).

    • Vortex the mixture vigorously for 1 minute to precipitate proteins.

    • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the clear supernatant to a new tube.

  • Evaporation and Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an LC vial for analysis.

LC-MS/MS Analysis

2.1. Liquid Chromatography (LC) Conditions

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient Program Time (min)
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

2.2. Mass Spectrometry (MS) Conditions

ParameterRecommended Condition
Ionization Mode Electrospray Ionization (ESI), Negative
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Temp. 400°C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr

2.3. MRM Transitions

Multiple Reaction Monitoring (MRM) is used for quantification, providing high selectivity and sensitivity. The fragmentation of neoflavonoids in negative ion mode is often characterized by the loss of a methyl group. Further fragmentation can involve the loss of carbon monoxide (CO).[1]

CompoundPrecursor Ion (m/z)Product Ion 1 (m/z) (Quantifier)Product Ion 2 (m/z) (Qualifier)Collision Energy (eV)
This compound253.1238.1 ( [M-H-CH₃]⁻ )210.1 ( [M-H-CH₃-CO]⁻ )20 / 25
Formononetin (Internal Std.)267.1252.1 ( [M-H-CH₃]⁻ )224.1 ( [M-H-CH₃-CO]⁻ )22 / 28

Data Presentation: Method Validation Summary

The following table summarizes typical quantitative performance data expected from a validated LC-MS/MS method for this compound. These values are illustrative and should be determined experimentally for each specific assay.

ParameterTypical Performance
Linearity (r²) > 0.998
Limit of Detection (LOD) 0.1 - 0.5 ng/mL
Limit of Quantification (LOQ) 0.5 - 2.0 ng/mL
Intra-day Precision (%RSD) < 5%
Inter-day Precision (%RSD) < 10%
Accuracy (Recovery %) 90 - 110%
Matrix Effect Within acceptable limits (e.g., 85-115%)
Stability (Freeze-thaw, etc.) Stable under typical laboratory handling conditions

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plant Plant Material grind Dry & Grind plant->grind plasma Plasma Sample ppt Protein Precipitation (Acetonitrile + IS) plasma->ppt extract Ultrasonic Extraction (70% MeOH) grind->extract centrifuge1 Centrifuge extract->centrifuge1 centrifuge2 Centrifuge ppt->centrifuge2 supernatant1 Collect Supernatant centrifuge1->supernatant1 supernatant2 Collect Supernatant centrifuge2->supernatant2 filter1 Filter (0.22 µm) supernatant1->filter1 evap Evaporate & Reconstitute supernatant2->evap filter2 Filter (0.22 µm) evap->filter2 lcms LC-MS/MS System (C18, Gradient Elution) filter1->lcms filter2->lcms ms_settings MS Settings (ESI-, MRM) integrate Peak Integration lcms->integrate quantify Quantification (Calibration Curve) integrate->quantify report Report Results quantify->report

LC-MS/MS workflow for this compound analysis.
Signaling Pathway

This compound, like other neoflavonoids, is suggested to exert anti-inflammatory effects by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a central regulator of inflammation.

G cluster_cytoplasm Cytoplasm LPS LPS (Inflammatory Stimulus) TLR4 TLR4 Receptor LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_inactive NF-κB (p50/p65) (Inactive) IkB->NFkB_inactive Ubiquitin-Proteasome\nDegradation Ubiquitin-Proteasome Degradation IkB->Ubiquitin-Proteasome\nDegradation Degraded by NFkB_active NF-κB (p50/p65) (Active) NFkB_inactive->NFkB_active Releases Nucleus Nucleus NFkB_active->Nucleus Translocates to Genes Pro-inflammatory Genes (TNF-α, IL-6, COX-2) Nucleus->Genes Induces Transcription of Inflammation Inflammation Genes->Inflammation Dalbergione This compound Dalbergione->IKK Inhibits

Inhibition of the NF-κB inflammatory pathway by this compound.

Conclusion

The described LC-MS/MS method provides a sensitive, selective, and robust protocol for the quantification of this compound in both plant and biological matrices. The detailed sample preparation and analytical conditions, along with the proposed validation parameters, offer a solid foundation for researchers in natural product chemistry, pharmacology, and drug development to accurately assess the presence and concentration of this promising bioactive compound. The provided diagrams offer a clear visual representation of the analytical workflow and a potential mechanism of action, aiding in the comprehensive understanding of the analysis and biological relevance of this compound.

References

Application Notes and Protocols for Investigating (S)-4-Methoxydalbergione as a Potential Anti-Diabetic Agent

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-4-Methoxydalbergione is a neoflavonoid found in various plants of the Dalbergia genus, such as Dalbergia sissoo and Dalbergia miscolobium.[1] While direct and extensive studies on the anti-diabetic properties of isolated this compound are limited, extracts from Dalbergia species have demonstrated potential anti-diabetic effects, primarily through the inhibition of α-glucosidase. This suggests that this compound, as a constituent of these extracts, may contribute to these effects and warrants further investigation as a potential anti-diabetic agent.

The plausible mechanisms of action for this compound, based on its chemical class and the known activities of similar flavonoids, may include:

  • Inhibition of Carbohydrate-Digesting Enzymes: Like many phenolic compounds, it may inhibit α-glucosidase and α-amylase, delaying carbohydrate digestion and reducing postprandial hyperglycemia.

  • Enhancement of Insulin Sensitivity: It could potentially improve insulin signaling in peripheral tissues like muscle and adipose tissue. This may occur through the activation of the IRS-1/PI3K/Akt signaling pathway, leading to increased translocation of GLUT4 to the cell membrane and enhanced glucose uptake.

  • Activation of AMPK: this compound might activate AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis. AMPK activation can stimulate glucose uptake and fatty acid oxidation.

  • Modulation of PPARγ: As some flavonoids do, it might act as a ligand for peroxisome proliferator-activated receptor-gamma (PPARγ), a key regulator of adipogenesis and glucose metabolism.

These application notes provide a framework and standardized protocols for the systematic evaluation of this compound's anti-diabetic potential.

Data Presentation

As there is no publicly available quantitative data on the specific anti-diabetic effects of this compound, the following tables are presented as templates to structure the data that would be generated from the proposed experimental protocols.

Table 1: In Vitro α-Glucosidase Inhibition by this compound

CompoundConcentration (µM)% InhibitionIC50 (µM)
This compound10
25
50
100
Acarbose (Positive Control)100

Table 2: Effect of this compound on Glucose Uptake in 3T3-L1 Adipocytes

TreatmentConcentration (µM)Glucose Uptake (Fold Change vs. Vehicle)
Vehicle Control-1.0
Insulin (100 nM)-
This compound10
25
50
Metformin (Positive Control)1 mM

Table 3: Effect of this compound on Insulin and AMPK Signaling Protein Phosphorylation in L6 Myotubes

TreatmentConcentration (µM)p-Akt/Akt Ratio (Fold Change vs. Vehicle)p-AMPK/AMPK Ratio (Fold Change vs. Vehicle)
Vehicle Control-1.01.0
Insulin (100 nM)-N/A
AICAR (AMPK Activator)1 mMN/A
This compound10
25
50

Table 4: PPARγ Transactivation Activity of this compound

CompoundConcentration (µM)Luciferase Activity (Fold Induction vs. Vehicle)
Vehicle Control-1.0
This compound1
10
50
Rosiglitazone (Positive Control)10

Experimental Protocols

Herein are detailed protocols for the key experiments to assess the anti-diabetic potential of this compound.

Protocol 1: In Vitro α-Glucosidase Inhibition Assay

This assay determines the ability of this compound to inhibit α-glucosidase, a key enzyme in carbohydrate digestion.

  • Materials:

    • α-glucosidase from Saccharomyces cerevisiae

    • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

    • This compound

    • Acarbose (positive control)

    • Phosphate buffer (100 mM, pH 6.8)

    • Sodium carbonate (Na2CO3) (0.1 M)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare stock solutions of this compound and acarbose in DMSO.

    • In a 96-well plate, add 50 µL of phosphate buffer to each well.

    • Add 10 µL of varying concentrations of this compound (or acarbose/DMSO for controls) to the respective wells.

    • Add 20 µL of α-glucosidase solution (1 U/mL in phosphate buffer) to each well and incubate at 37°C for 15 minutes.

    • Initiate the reaction by adding 20 µL of pNPG solution (5 mM in phosphate buffer) to each well.

    • Incubate the plate at 37°C for 20 minutes.

    • Stop the reaction by adding 50 µL of 0.1 M Na2CO3.

    • Measure the absorbance at 405 nm using a microplate reader.

    • The percentage of inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

Protocol 2: 2-NBDG Glucose Uptake Assay in 3T3-L1 Adipocytes

This protocol measures the effect of this compound on glucose uptake in insulin-sensitive adipocytes.

  • Materials:

    • Differentiated 3T3-L1 adipocytes

    • This compound

    • Insulin (positive control)

    • 2-Deoxy-2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-D-glucose (2-NBDG)

    • Krebs-Ringer-HEPES (KRH) buffer

    • Fluorescence microplate reader or flow cytometer

  • Procedure:

    • Seed and differentiate 3T3-L1 preadipocytes into mature adipocytes in a 96-well plate.

    • Serum-starve the differentiated adipocytes for 3 hours in DMEM.

    • Wash the cells twice with KRH buffer.

    • Treat the cells with various concentrations of this compound, insulin (100 nM), or vehicle (DMSO) in KRH buffer for 30 minutes at 37°C.

    • Add 2-NBDG to a final concentration of 50 µM and incubate for 30 minutes at 37°C.

    • Terminate glucose uptake by washing the cells three times with ice-cold PBS.

    • Lyse the cells and measure the fluorescence intensity (Excitation/Emission ~485/535 nm) using a microplate reader.

Protocol 3: Western Blot for p-Akt and p-AMPK in L6 Myotubes

This protocol assesses the activation of the insulin and AMPK signaling pathways.

  • Materials:

    • Differentiated L6 myotubes

    • This compound

    • Insulin

    • AICAR (AMPK activator)

    • Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

    • Primary antibodies: anti-p-Akt (Ser473), anti-Akt, anti-p-AMPKα (Thr172), anti-AMPKα

    • HRP-conjugated secondary antibodies

    • Chemiluminescence substrate

    • Western blotting equipment

  • Procedure:

    • Culture and differentiate L6 myoblasts into myotubes in 6-well plates.

    • Serum-starve the myotubes for 4 hours.

    • Treat the cells with this compound, insulin (100 nM), AICAR (1 mM), or vehicle for the desired time (e.g., 30 minutes).

    • Wash the cells with ice-cold PBS and lyse them.

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Visualize the protein bands using a chemiluminescence detection system.

    • Quantify the band intensities and calculate the ratio of phosphorylated to total protein.

Protocol 4: PPARγ Transactivation Luciferase Reporter Assay

This assay measures the ability of this compound to activate PPARγ.

  • Materials:

    • HEK293T cells

    • PPARγ expression plasmid

    • PPRE-luciferase reporter plasmid

    • Transfection reagent

    • This compound

    • Rosiglitazone (positive control)

    • Luciferase assay system

    • Luminometer

  • Procedure:

    • Co-transfect HEK293T cells with the PPARγ expression plasmid and the PPRE-luciferase reporter plasmid.

    • After 24 hours, treat the transfected cells with various concentrations of this compound, rosiglitazone (10 µM), or vehicle.

    • Incubate for another 24 hours.

    • Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.

    • Normalize the luciferase activity to the total protein concentration.

Visualizations

Experimental_Workflow cluster_invitro In Vitro Assays cluster_methods Methods cluster_endpoints Endpoints A α-Glucosidase Inhibition Assay M1 Colorimetric Measurement A->M1 B Glucose Uptake Assay (3T3-L1 Adipocytes) M2 Fluorescence Measurement (2-NBDG) B->M2 C Signaling Pathway Analysis (L6 Myotubes) M3 Western Blot (p-Akt, p-AMPK) C->M3 D PPARγ Transactivation Assay (HEK293T Cells) M4 Luciferase Reporter D->M4 E1 IC50 Value M1->E1 E2 Fold Change in Glucose Uptake M2->E2 E3 Protein Phosphorylation Ratio M3->E3 E4 Fold Induction of Luciferase Activity M4->E4

Caption: Workflow for the in vitro evaluation of this compound's anti-diabetic potential.

Insulin_Signaling_Pathway cluster_compound This compound cluster_cytoplasm Cytoplasm S4M (S)-4-MD IR Insulin Receptor S4M->IR ? Akt Akt S4M->Akt ? IRS1 IRS-1 IR->IRS1 P GLUT4_mem GLUT4 PI3K PI3K IRS1->PI3K PI3K->Akt P GLUT4_vesicle GLUT4 Vesicle Akt->GLUT4_vesicle Translocation GLUT4_vesicle->GLUT4_mem

Caption: Hypothetical modulation of the insulin signaling pathway by this compound.

AMPK_Signaling_Pathway cluster_compound This compound cluster_cytoplasm Cytoplasm S4M (S)-4-MD AMPK AMPK S4M->AMPK P GLUT4_vesicle GLUT4 Vesicle AMPK->GLUT4_vesicle Translocation GLUT4_mem GLUT4 GLUT4_vesicle->GLUT4_mem PPARg_Signaling_Pathway cluster_compound This compound cluster_nucleus Nucleus S4M (S)-4-MD PPARg PPARγ S4M->PPARg Binding RXR RXR PPARg->RXR Heterodimerization PPRE PPRE RXR->PPRE Binding TargetGenes Target Genes (e.g., GLUT4) PPRE->TargetGenes Transcription

References

Application Notes and Protocols for Developing Derivatives of (S)-4-Methoxydalbergione with Improved Bioavailability

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-4-Methoxydalbergione, a naturally occurring neoflavonoid isolated from plants of the Dalbergia genus, has demonstrated significant potential as a therapeutic agent.[1][2] Preclinical studies have highlighted its anti-cancer properties, notably its ability to modulate key signaling pathways involved in cell proliferation and survival, such as the NF-κB and Akt/ERK pathways. However, like many natural products, the clinical development of this compound may be hampered by suboptimal pharmacokinetic properties, particularly poor oral bioavailability. This document provides a comprehensive guide for the development and evaluation of this compound derivatives with the aim of enhancing their bioavailability and therapeutic efficacy.

Rationale for Derivative Development

The oral bioavailability of a drug is influenced by its aqueous solubility and intestinal permeability. Natural compounds often exhibit low solubility and/or are subject to extensive first-pass metabolism, limiting their systemic exposure after oral administration. The chemical structure of this compound (Molecular Formula: C₁₆H₁₄O₃) presents opportunities for chemical modification to overcome these limitations.

Strategies for Improving Bioavailability:

  • Prodrug Approach: The synthesis of prodrugs is a well-established strategy to improve the physicochemical properties of a parent drug.[3][4][5] For this compound, which possesses a quinone structure, derivatives can be designed to enhance solubility and permeability. These prodrugs are designed to be inactive and convert to the active this compound in vivo through enzymatic or chemical cleavage.

  • Increasing Solubility: Introducing polar functional groups, such as ethers and esters, can increase the aqueous solubility of the compound.

  • Modulating Lipophilicity: Fine-tuning the lipophilicity of the molecule is crucial for balancing solubility and membrane permeability.

Proposed Signaling Pathways of this compound

This compound has been shown to exert its anti-cancer effects by modulating several critical signaling pathways. Understanding these pathways is essential for evaluating the efficacy of its derivatives.

Caption: NF-κB Signaling Pathway Modulation.

Akt_ERK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K RAS RAS RTK->RAS AKT AKT PI3K->AKT Activates p_AKT p-AKT AKT->p_AKT Proliferation Cell Proliferation, Survival, Migration p_AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK p_ERK p-ERK ERK->p_ERK p_ERK->Proliferation S4MD This compound S4MD->p_AKT Inhibition S4MD->p_ERK Inhibition

Caption: Akt/ERK Signaling Pathway Modulation.

Experimental Protocols

Synthesis of this compound Derivatives

The following are general protocols for the synthesis of ether and ester derivatives of phenolic compounds, which can be adapted for this compound.

4.1.1. Protocol 1: Williamson Ether Synthesis for Alkoxy Derivatives

This protocol describes the synthesis of an alkoxy derivative at a phenolic hydroxyl group, if present, or by modification of the quinone ring.

Williamson_Ether_Synthesis cluster_workflow Synthesis Workflow Start Start with This compound (or a hydroxylated precursor) Deprotonation Deprotonation with a strong base (e.g., NaH) in an aprotic solvent (e.g., THF) Start->Deprotonation Addition Addition of Alkyl Halide (R-X) Deprotonation->Addition Reaction Reaction at room temp or gentle heating Addition->Reaction Quench Quench reaction (e.g., with water) Reaction->Quench Extraction Extraction with an organic solvent Quench->Extraction Purification Purification by column chromatography Extraction->Purification Product Final Ether Derivative Purification->Product

Caption: Williamson Ether Synthesis Workflow.

Materials:

  • This compound or a suitable hydroxylated precursor

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)

  • Alkyl halide (e.g., methyl iodide, ethyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Under an inert atmosphere (e.g., nitrogen or argon), suspend this compound (1 equivalent) in anhydrous THF.

  • Cool the mixture to 0 °C in an ice bath.

  • Carefully add NaH (1.1 equivalents) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.

  • Add the alkyl halide (1.2 equivalents) dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired ether derivative.

4.1.2. Protocol 2: Esterification for Acyloxy Derivatives

This protocol describes the formation of an ester linkage.

Materials:

  • This compound or a suitable hydroxylated precursor

  • Anhydrous pyridine or triethylamine

  • Acid chloride or acid anhydride (e.g., acetyl chloride, acetic anhydride)

  • Anhydrous dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous MgSO₄

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DCM.

  • Add pyridine (2 equivalents).

  • Cool the mixture to 0 °C.

  • Add the acid chloride or anhydride (1.5 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄ and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

In Vitro Bioavailability Assessment

4.2.1. Protocol 3: Caco-2 Permeability Assay

This assay is widely used to predict intestinal drug absorption.

Caco2_Workflow cluster_workflow Caco-2 Permeability Assay Workflow Seed Seed Caco-2 cells on Transwell inserts Culture Culture for 21-25 days to form a monolayer Seed->Culture TEER Measure Transepithelial Electrical Resistance (TEER) to assess monolayer integrity Culture->TEER Dose Add test compound to apical (A) or basolateral (B) side TEER->Dose Incubate Incubate at 37°C Dose->Incubate Sample Collect samples from the receiver compartment at specific time points Incubate->Sample Analyze Analyze compound concentration by LC-MS/MS Sample->Analyze Calculate Calculate Apparent Permeability Coefficient (Papp) Analyze->Calculate

Caption: Caco-2 Permeability Assay Workflow.

Materials:

  • Caco-2 cells

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and penicillin-streptomycin

  • Transwell inserts (e.g., 0.4 µm pore size)

  • Hanks' Balanced Salt Solution (HBSS)

  • Test compounds (this compound and its derivatives)

  • Lucifer yellow (for monolayer integrity check)

  • LC-MS/MS system

Procedure:

  • Seed Caco-2 cells onto Transwell inserts at an appropriate density.

  • Culture the cells for 21-25 days, changing the medium every 2-3 days, to allow for differentiation and formation of a confluent monolayer.

  • Assess the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER) and/or by performing a Lucifer yellow permeability assay.

  • For the permeability assay, wash the monolayers with pre-warmed HBSS.

  • Add the test compound (dissolved in HBSS) to the apical (A) or basolateral (B) chamber.

  • Incubate the plates at 37°C with gentle shaking.

  • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber.

  • Analyze the concentration of the compound in the collected samples using a validated LC-MS/MS method.

  • Calculate the apparent permeability coefficient (Papp) for both apical-to-basolateral (A-B) and basolateral-to-apical (B-A) transport. The efflux ratio (Papp B-A / Papp A-B) can be determined to assess the involvement of active efflux transporters.

In Vivo Bioavailability Assessment

4.3.1. Protocol 4: Pharmacokinetic Study in Rodents

This protocol provides a general framework for an in vivo pharmacokinetic study in mice or rats.

Materials:

  • Male/Female Sprague-Dawley rats or C57BL/6 mice

  • Test compounds (this compound and its derivatives)

  • Appropriate vehicle for oral (e.g., 0.5% methylcellulose) and intravenous (e.g., saline with a co-solvent) administration

  • Blood collection supplies (e.g., heparinized tubes)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Acclimate the animals for at least one week before the study.

  • Fast the animals overnight before dosing.

  • Divide the animals into groups for intravenous (IV) and oral (PO) administration.

  • For the IV group, administer the compound via tail vein injection.

  • For the PO group, administer the compound by oral gavage.

  • Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240, 480 minutes) via an appropriate route (e.g., tail vein, retro-orbital sinus).

  • Process the blood samples to obtain plasma and store at -80°C until analysis.

  • Analyze the plasma concentrations of the compound using a validated LC-MS/MS method.

  • Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and oral bioavailability (F%) using appropriate software.

Data Presentation

All quantitative data should be summarized in clear and well-structured tables to facilitate comparison between the parent compound and its derivatives.

Table 1: Physicochemical Properties of this compound and its Derivatives

CompoundMolecular Weight ( g/mol )LogP (calculated)Aqueous Solubility (µg/mL)
This compound254.28ValueValue
Derivative 1ValueValueValue
Derivative 2ValueValueValue
............

Table 2: In Vitro Permeability Data from Caco-2 Assay

CompoundPapp (A-B) (x 10⁻⁶ cm/s)Papp (B-A) (x 10⁻⁶ cm/s)Efflux Ratio
This compoundValueValueValue
Derivative 1ValueValueValue
Derivative 2ValueValueValue
............

Table 3: In Vivo Pharmacokinetic Parameters in Rodents

CompoundRouteDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC₀-t (ng·h/mL)F (%)
This compoundIVValue--Value-
POValueValueValueValueValue
Derivative 1IVValue--Value-
POValueValueValueValueValue
.....................

Conclusion

The development of derivatives of this compound presents a promising strategy to overcome potential bioavailability limitations and enhance its therapeutic potential. The protocols and application notes provided in this document offer a systematic approach for the synthesis, in vitro screening, and in vivo evaluation of novel derivatives. By carefully designing and evaluating these new chemical entities, researchers can advance the development of this compound-based therapeutics for various diseases, including cancer.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (S)-4-Methoxydalbergione

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of (S)-4-Methoxydalbergione synthesis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly following multi-step synthetic routes involving asymmetric hydrogenation.

Question: Why is the enantiomeric excess (ee%) of my this compound low?

Answer: Low enantiomeric excess in the synthesis of this compound, particularly when using methods like asymmetric catalytic hydrogenation, can stem from several factors:

  • Catalyst Purity and Activity: The chiral rhodium catalyst, such as [Rh((R,R)-bdpp)(NBD)]ClO₄, is crucial for stereoselectivity. Ensure the catalyst is of high purity and has not degraded. The substrate-to-catalyst ratio is also critical; a 10:1 ratio has been used successfully.[1]

  • Hydrogenation Conditions: The hydrogen pressure and reaction time are key parameters. A high hydrogen pressure (e.g., 80 bar) and a sufficient reaction time (up to 7 days) may be necessary to achieve high enantioselectivity.[1][2]

  • Purity of Intermediates: Impurities in the substrate for the asymmetric hydrogenation step can interfere with the catalyst, leading to a reduction in ee%. Ensure all intermediates are properly purified.

Question: I am observing the formation of a significant amount of saturated alcohol as a byproduct during the reduction of the coumarin intermediate. How can I prevent this?

Answer: The formation of an unseparable mixture of allylic and saturated alcohols during the reduction of the coumarin intermediate (e.g., 7-Methoxy-4-phenylcoumarin) is a common issue.[1] To favor the formation of the desired allylic alcohol, the choice of solvent is critical. Performing the reduction with LiAlH₄ at 0 °C in a 1:1 mixture of diethyl ether (Et₂O) and tetrahydrofuran (THF) has been shown to yield the allylic alcohol in high purity (97% yield).[1][2] Using THF alone can lead to the formation of the unwanted saturated alcohol.[1]

Question: The final oxidation step to form the quinone is resulting in a low yield. What can I do to improve it?

Answer: The final step, often an oxidation of a dimethoxyphenyl intermediate to the quinone, can be sensitive and yield-limiting. To optimize this step:

  • Oxidizing Agent: The choice and purity of the oxidizing agent are important. Cerium ammonium nitrate (CAN) is a commonly used oxidant for this transformation.

  • Reaction Conditions: The reaction should be performed in a suitable solvent system, such as a mixture of acetonitrile and water.

  • Purification: The crude quinone product can be sensitive. Purification by column chromatography should be performed using degassed solvents (e.g., a hexane/ethyl acetate mixture) to prevent degradation of the product on the silica gel.[1] Subsequent crystallization can further improve purity and recovery.[1]

Question: I am having difficulty with the purification of the final this compound product. What is the recommended procedure?

Answer: The purification of the final quinone product requires careful handling to avoid degradation. A two-step process is recommended for optimal purity:

  • Column Chromatography: Purify the crude product using column chromatography over silica gel. It is crucial to use degassed solvents to minimize oxidation and degradation of the product on the column. A common eluent system is a mixture of hexane and ethyl acetate (e.g., 80:20 v/v).[1]

  • Crystallization: After chromatography, the collected fractions containing the product should be concentrated, and the resulting solid can be crystallized from a suitable solvent, such as cyclohexane, to yield the final product as yellow crystals.[1]

Frequently Asked Questions (FAQs)

What is this compound? this compound is a naturally occurring neoflavonoid, a type of quinone found in certain tropical woods like those from the Dalbergia species.[2] It exists as one of two enantiomers, (R) or (S), and has been noted for its anti-allergic and anti-inflammatory properties.[3]

What are the key steps in the stereoselective synthesis of this compound? A reported successful seven-step synthesis involves:

  • A Wittig-type reaction to form a coumarin derivative.[1]

  • Reduction of the coumarin to an allylic alcohol.[1]

  • Methylation of the allylic alcohol.[1]

  • Asymmetric catalytic hydrogenation to introduce the chiral center.[1][2]

  • Conversion to a seleno derivative.[1]

  • Oxidative elimination to form a dimethoxyphenyl intermediate.

  • Final oxidation to the this compound quinone.[1]

Why is the enantioselective synthesis of 4-Methoxydalbergione challenging? The main challenge lies in the creation of the asymmetric center at the benzylic position. While several racemic syntheses have been reported, achieving high enantioselectivity requires specialized methods like asymmetric catalytic hydrogenation, which involves careful selection of chiral catalysts and optimization of reaction conditions.[1]

Quantitative Data on Synthesis Yields

The following table summarizes the yields for the key steps in a reported stereoselective synthesis of this compound.[1]

Step No.ReactionReagents and ConditionsYield (%)
1Wittig-type reactionPh₃P=CHCO₂Et, Toluene, reflux, 10 days78
2Coumarin reductionLiAlH₄, THF/Et₂O (1:1), 0 °C97
3MethylationMeI, K₂CO₃, Acetone, reflux100
4Asymmetric HydrogenationH₂ (80 bar), MeOH, [Rh((R,R)-bdpp)(NBD)]ClO₄up to 95% ee
5SelenylationPhSeCN, n-Bu₃P, THF81
6Oxidative Elimination & DemethylationH₂O₂, Pyridine, CH₂Cl₂, then BBr₃-
7Oxidation to Quinone(NH₄)₂Ce(NO₃)₆, CH₃CN/H₂O61

Experimental Protocols

Protocol 1: Asymmetric Hydrogenation of 3-(2',4'-Dimethoxyphenyl)-3-phenyl-1-propene

This protocol describes the key step for inducing chirality in the synthesis of this compound.[1]

  • Preparation: In a glovebox, place the substrate (e.g., 2 mmol) and the chiral catalyst [Rh((R,R)-bdpp)(NBD)]ClO₄ (substrate/catalyst ratio of 10/1) in a stainless-steel autoclave.

  • Reaction: Add anhydrous and degassed methanol as the solvent. Seal the autoclave and purge with hydrogen gas.

  • Hydrogenation: Pressurize the autoclave to 80 bar with hydrogen. Stir the reaction mixture at room temperature for 7 days.

  • Work-up: After 7 days, carefully release the hydrogen pressure. Concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the resulting chiral intermediate by column chromatography on silica gel. The enantiomeric excess can be determined by chiral HPLC or ¹H NMR using a chiral shift reagent.[2]

Protocol 2: Final Oxidation to this compound

This protocol outlines the final step to yield the target quinone.[1]

  • Dissolution: Dissolve the dimethoxyphenyl precursor (e.g., 0.42 mmol) in acetonitrile.

  • Oxidation: Add a solution of cerium(IV) ammonium nitrate (CAN) (2 equivalents) in water to the reaction mixture.

  • Reaction: Stir the mixture at room temperature for 4 hours.

  • Extraction: After the reaction is complete, extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Concentrate the organic phase under reduced pressure. Purify the crude quinone by column chromatography on silica gel using degassed hexane/ethyl acetate (80:20) as the eluent.

  • Crystallization: Crystallize the purified product from cyclohexane to obtain this compound as yellow crystals.

Visualizations

experimental_workflow cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_product Final Product start1 2-Hydroxy-4- methoxybenzophenone step1 Wittig Reaction start1->step1 Toluene, reflux start2 Wittig Reagent start2->step1 Toluene, reflux step2 Reduction (LiAlH4) step1->step2 LiAlH4, THF/Et2O step3 Methylation step2->step3 MeI, K2CO3 step4 Asymmetric Hydrogenation step3->step4 H2, Chiral Cat. step5 Oxidation to Quinone step4->step5 CAN product This compound step5->product Purification

Caption: A simplified workflow for the synthesis of this compound.

troubleshooting_yield cluster_hydrogenation Asymmetric Hydrogenation Step cluster_reduction Coumarin Reduction Step cluster_oxidation Final Oxidation Step start Low Yield Observed q_ee Is Enantiomeric Excess (ee%) Low? start->q_ee Check Step q_side_product Saturated Alcohol Side Product Present? start->q_side_product Check Step q_final_yield Low Yield in Final Oxidation? start->q_final_yield Check Step a_ee1 Check Catalyst Purity and Activity q_ee->a_ee1 Yes a_ee2 Verify H2 Pressure (e.g., 80 bar) q_ee->a_ee2 Yes a_ee3 Ensure Substrate Purity q_ee->a_ee3 Yes a_side_product Use THF/Et2O (1:1) Solvent Mixture q_side_product->a_side_product Yes a_final_yield1 Use High-Purity Oxidant (CAN) q_final_yield->a_final_yield1 Yes a_final_yield2 Degas Solvents for Purification q_final_yield->a_final_yield2 Yes

Caption: A decision tree for troubleshooting low yield issues.

References

Technical Support Center: (S)-4-Methoxydalbergione Stability and Degradation in Solution

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability and degradation of (S)-4-Methoxydalbergione in solution. The information is based on general knowledge of quinone chemistry due to the limited availability of specific stability data for this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in solution?

A1: Based on the chemistry of related quinone compounds, the stability of this compound in solution is likely influenced by several factors:

  • pH: Quinones are often more stable at lower pH values and their stability tends to decrease as the pH rises.[1] Alkaline conditions can promote degradation.

  • Light: Exposure to light, particularly UV radiation, can lead to significant degradation of quinone-containing molecules.[1]

  • Temperature: Higher temperatures generally accelerate the rate of chemical degradation.[2]

  • Oxidizing Agents: The presence of oxidizing agents, such as peroxides, can lead to the formation of degradation products.[3][4]

  • Solvent Type: The choice of solvent can impact the stability profile of the compound.[1]

Q2: What are the potential degradation pathways for this compound?

A2: While specific degradation pathways for this compound are not extensively documented, quinones can undergo several types of reactions that lead to degradation. These may include:

  • Hydrolysis: Particularly under acidic or alkaline conditions, the molecule may undergo hydrolysis.[4][5]

  • Oxidation: The quinone ring is susceptible to oxidative cleavage or modification.[4]

  • Polymerization: Some quinones can polymerize, especially under certain pH and light conditions.

  • Isomerization: Changes in the molecular structure without a loss of atoms may occur.[6]

Q3: How can I monitor the stability of my this compound solution?

A3: The most common and reliable method for monitoring the stability of this compound solutions is through High-Performance Liquid Chromatography (HPLC) with UV detection.[7] A stability-indicating HPLC method should be developed and validated to separate the parent compound from any potential degradation products.[3][8]

Troubleshooting Guides

Issue 1: Rapid loss of this compound concentration in solution.

Potential Cause Troubleshooting Step
High pH of the solution. Buffer the solution to a lower pH (e.g., pH 3-6) and re-evaluate stability. Quinone stability generally decreases with rising pH.[1]
Exposure to light. Protect the solution from light by using amber vials or covering the container with aluminum foil.[1]
Elevated storage temperature. Store the solution at a lower temperature (e.g., 2-8 °C or -20 °C) and monitor for any changes.[9]
Presence of oxidizing agents. Ensure solvents and reagents are free from peroxides or other oxidizing contaminants.
Inappropriate solvent. Test the stability in a range of solvents (e.g., acetonitrile, methanol, DMSO) to identify the most suitable one.

Issue 2: Appearance of unknown peaks in the HPLC chromatogram.

Potential Cause Troubleshooting Step
Degradation of this compound. This indicates the formation of degradation products. Perform forced degradation studies to intentionally generate these products for identification.[8][10]
Contamination of the solvent or sample. Analyze a blank solvent injection to rule out solvent contamination. Prepare a fresh solution of this compound to confirm the issue is with the original sample.
Interaction with container material. Consider if the compound is interacting with the storage container. Test stability in different types of containers (e.g., glass vs. polypropylene).

Experimental Protocols

Forced Degradation Study Protocol

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[3][8][10]

Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and pathways.

Materials:

  • This compound

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Methanol, Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • HPLC system with UV/PDA detector

  • Photostability chamber

  • Oven

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.

    • Heat the solution at a controlled temperature (e.g., 60 °C) for a defined period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.

  • Alkaline Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.

    • Keep the solution at room temperature for a defined period (e.g., 30 minutes, 1, 2, 4 hours). Quinones are often unstable in alkaline conditions.[4]

    • At each time point, withdraw a sample, neutralize it with 0.1 M HCl, and dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.

    • Keep the solution at room temperature for a defined period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw a sample and dilute with mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Place an aliquot of the stock solution in an oven at a controlled temperature (e.g., 60 °C).

    • At defined time points, withdraw samples and dilute with mobile phase for HPLC analysis.

    • Also, evaluate the solid compound for thermal stability.

  • Photolytic Degradation:

    • Expose an aliquot of the stock solution to light in a photostability chamber according to ICH Q1B guidelines.

    • Simultaneously, keep a control sample in the dark.

    • At defined time points, withdraw samples from both the exposed and control solutions and analyze by HPLC.

  • HPLC Analysis: Analyze all samples using a validated stability-indicating HPLC method. The method should be capable of separating the parent peak from all degradation product peaks.

Data Presentation

Table 1: Summary of Forced Degradation Conditions for this compound

Stress ConditionReagent/ConditionTemperatureDurationExpected Outcome
Acid Hydrolysis0.1 M HCl60 °C24 hoursPotential degradation
Alkaline Hydrolysis0.1 M NaOHRoom Temp4 hoursSignificant degradation expected[1]
Oxidation3% H₂O₂Room Temp24 hoursFormation of oxidative products[4]
Thermal-60 °C48 hoursPotential degradation
PhotolyticICH Q1B light exposureAmbientAs per guidelinePotential degradation[1]

Visualizations

Forced_Degradation_Workflow cluster_preparation Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare Stock Solution of this compound Acid Acid Hydrolysis (0.1M HCl, 60°C) Stock->Acid Alkali Alkaline Hydrolysis (0.1M NaOH, RT) Stock->Alkali Oxidation Oxidation (3% H2O2, RT) Stock->Oxidation Thermal Thermal (60°C) Stock->Thermal Photo Photolytic (ICH Q1B) Stock->Photo HPLC HPLC Analysis (Stability-Indicating Method) Acid->HPLC Alkali->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Data Data Analysis (Peak Purity, % Degradation) HPLC->Data

Caption: Workflow for a forced degradation study of this compound.

Stability_Troubleshooting_Logic start Instability Observed (e.g., peak area decrease) check_light Is the solution protected from light? start->check_light protect_light Action: Use amber vials or cover with foil. check_light->protect_light No check_ph What is the pH of the solution? check_light->check_ph Yes retest Re-test Stability protect_light->retest adjust_ph Action: Buffer to a lower pH (e.g., 3-6). check_ph->adjust_ph High pH check_temp What is the storage temperature? check_ph->check_temp Neutral/Acidic adjust_ph->retest lower_temp Action: Store at a lower temperature. check_temp->lower_temp High Temp check_temp->retest Low Temp lower_temp->retest

Caption: Troubleshooting logic for addressing instability of this compound solutions.

References

Technical Support Center: Overcoming Solubility Challenges of (S)-4-Methoxydalbergione in Bioassays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for (S)-4-Methoxydalbergione. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common solubility issues encountered during in vitro and in vivo bioassays involving this compound. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to facilitate your research.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter when working with this compound.

Q1: What makes this compound difficult to dissolve?

This compound is a neoflavonoid with a chemical structure that confers low aqueous solubility.[1][2] Like many potent bioactive compounds, it is lipophilic (hydrophobic), meaning it preferentially dissolves in fats, oils, lipids, and non-polar solvents rather than in water-based solutions commonly used in bioassays.

Q2: My this compound is not dissolving in my aqueous assay buffer. What should I do?

Directly dissolving this compound in aqueous buffers is not recommended due to its hydrophobic nature. The standard approach is to first prepare a concentrated stock solution in a water-miscible organic solvent and then dilute this stock into your aqueous assay medium. This is a co-solvency method.

Q3: Which organic solvents are recommended for creating a stock solution of this compound?

Dimethyl sulfoxide (DMSO) is a powerful and widely used solvent for creating stock solutions of hydrophobic compounds for biological assays.[3] Ethanol and polyethylene glycols (PEGs), such as PEG300 and PEG400, are also viable alternatives.

Q4: I've prepared a stock solution in DMSO, but the compound precipitates when I dilute it into my cell culture medium. How can I resolve this?

This is a common issue and indicates that the final concentration of the organic solvent is not sufficient to maintain the solubility of this compound at the desired final concentration. Here are several troubleshooting steps:

  • Reduce the Final Concentration: Test lower final concentrations of this compound in your assay. Many flavonoids exhibit biological activity in the low µM range (10-50 µg/mL).[4][5]

  • Optimize the Co-solvent Percentage: Ensure the final concentration of your organic solvent (e.g., DMSO) is at an acceptable level for your specific bioassay. For most cell-based assays, the final DMSO concentration should be kept low, typically ≤0.5%, to avoid cellular toxicity.[3]

  • Use a Serial Dilution Approach: Instead of a single large dilution, perform serial dilutions of your stock solution in the assay medium while vortexing or gently mixing to ensure rapid and uniform dispersion.

  • Gentle Warming: Gently warming the solution to 37°C may aid in dissolution. However, be cautious as excessive heat can degrade the compound. Always check for compound stability at elevated temperatures.

  • Consider Alternative Solubilization Techniques: If co-solvents alone are insufficient, more advanced formulation strategies may be necessary, such as the use of cyclodextrins or lipid-based delivery systems.

Q5: What is the maximum recommended concentration of DMSO in a typical cell-based assay?

While it can be cell-line dependent, a final concentration of DMSO at or below 0.5% is generally considered safe for most cell cultures. Higher concentrations can lead to cytotoxicity and may interfere with the experimental results. It is always best practice to include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Q6: Can I use sonication to help dissolve this compound?

Yes, brief sonication in a water bath can be used to aid the dissolution of the compound in the initial organic solvent. However, be mindful of potential heat generation and compound degradation. Use short bursts of sonication and cool the sample in between if necessary.

Quantitative Data Summary

SolventPredicted SolubilityTypical Stock Concentration RangeNotes
Dimethyl Sulfoxide (DMSO) High10 - 50 mMA powerful aprotic solvent, but can be toxic to cells at higher concentrations.[3]
Ethanol (EtOH) Moderate to High1 - 20 mMA polar protic solvent that is generally less toxic than DMSO but may have lower solubilizing power for highly lipophilic compounds.
Polyethylene Glycol 300/400 (PEG300/400) Moderate1 - 10 mMOften used as a co-solvent or in formulation development for in vivo studies.
Water Very LowNot RecommendedThis compound is poorly soluble in aqueous solutions.
Cell Culture Medium (e.g., DMEM) Very LowDependent on co-solvent %The final concentration is limited by the solubility in the medium containing a low percentage of the organic co-solvent.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO

Materials:

  • This compound (Molecular Weight: 254.28 g/mol )[6]

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weigh out 2.54 mg of this compound powder and place it into a sterile microcentrifuge tube.

  • Add 1 mL of cell culture grade DMSO to the tube.

  • Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved.

  • If the compound does not fully dissolve, briefly sonicate the tube in a water bath for 5-10 minutes.

  • Visually inspect the solution to ensure there are no visible particles.

  • Store the 10 mM stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of Working Solutions for a Cell-Based Bioassay

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile cell culture medium (e.g., DMEM)

  • Sterile microcentrifuge tubes or a 96-well plate

  • Vortex mixer

Procedure:

  • Thaw an aliquot of the 10 mM stock solution at room temperature.

  • Perform a serial dilution of the stock solution to prepare your desired final concentrations. For example, to prepare a 10 µM working solution from a 10 mM stock, you can perform a 1:1000 dilution.

  • Important: To minimize precipitation, add the small volume of the stock solution to the larger volume of the cell culture medium while gently vortexing or mixing. For example, to make 1 mL of a 10 µM solution, add 1 µL of the 10 mM stock to 999 µL of medium.

  • Ensure the final concentration of DMSO in your highest concentration working solution does not exceed the tolerance level of your cells (typically ≤0.5%).

  • Prepare a vehicle control containing the same final concentration of DMSO as your highest treatment concentration.

  • Use the freshly prepared working solutions for your bioassay immediately.

Visualizations

Signaling Pathway: Inhibition of NF-κB by Flavonoids

This compound, as a flavonoid, is anticipated to exert its anti-inflammatory effects through the inhibition of the NF-κB signaling pathway. The following diagram illustrates the canonical NF-κB pathway and the potential points of inhibition by flavonoids.

NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli Receptor Receptor Stimuli->Receptor e.g., LPS, TNF-α IKK_complex IKK Complex Receptor->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates NFkB_IkB NF-κB-IκB (Inactive) IkB->NFkB_IkB Ub_Proteasome Ubiquitin-Proteasome Degradation IkB->Ub_Proteasome Leads to NFkB NF-κB (p50/p65) NFkB->NFkB_IkB NFkB_n NF-κB (Active) NFkB->NFkB_n Translocates to NFkB_IkB->NFkB Releases Flavonoid This compound Flavonoid->IKK_complex Inhibits Flavonoid->NFkB_n Inhibits Translocation DNA DNA NFkB_n->DNA Binds to Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression

Caption: Canonical NF-κB signaling pathway and points of inhibition by flavonoids.

Experimental Workflow: Preparing this compound for a Cell-Based Assay

The following diagram outlines the logical workflow for preparing this compound for a typical in vitro experiment.

workflow cluster_prep Preparation of Stock Solution cluster_working Preparation of Working Solution cluster_assay Cell-Based Assay weigh Weigh this compound dissolve Dissolve in DMSO weigh->dissolve vortex Vortex/Sonicate dissolve->vortex stock 10 mM Stock Solution (Store at -20°C) vortex->stock thaw Thaw Stock Solution serial_dilute Serial Dilution in Cell Culture Medium thaw->serial_dilute vehicle Prepare Vehicle Control (Medium + DMSO) thaw->vehicle treat_cells Treat Cells with Working Solutions serial_dilute->treat_cells vehicle->treat_cells incubate Incubate treat_cells->incubate analyze Analyze Results incubate->analyze

References

Technical Support Center: Purification of Dalbergione Isomers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of dalbergione isomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the experimental challenges encountered during the isolation and purification of these neoflavonoids.

Frequently Asked Questions (FAQs)

Q1: What are dalbergione isomers and why is their purification challenging?

Dalbergiones are a class of neoflavonoid quinones found in the heartwood of various Dalbergia species, such as Dalbergia nigra (Brazilian rosewood). These compounds can exist as different isomers, including enantiomers (e.g., (R)- and (S)-dalbergione) and structural isomers, which have the same molecular formula but different arrangements of atoms.

The primary challenges in purifying dalbergione isomers stem from:

  • High Structural Similarity: Isomers possess very similar physicochemical properties, making them difficult to separate using standard chromatographic techniques.

  • Co-elution with Other Phenolic Compounds: Extracts from Dalbergia species are complex mixtures containing numerous other flavonoids, isoflavonoids, and phenolic compounds that can co-elute with dalbergione isomers.[1][2][3]

  • Potential for Degradation: As quinone-type compounds, dalbergiones may be susceptible to degradation under certain chromatographic conditions, such as exposure to light, heat, or non-optimal pH.[4]

  • Low Abundance: The concentration of specific isomers in natural extracts can be low, requiring efficient and high-resolution purification methods to obtain sufficient quantities of pure material.

Q2: Which chromatographic techniques are most effective for separating dalbergione isomers?

High-Performance Liquid Chromatography (HPLC) is the most powerful and widely used technique for the separation of dalbergione and other flavonoid isomers.[2][3] Specifically:

  • Chiral HPLC: For separating enantiomers like (R)- and (S)-dalbergione, chiral HPLC is essential. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. Polysaccharide-based CSPs are commonly used for this purpose.

  • Reversed-Phase HPLC (RP-HPLC): This is a versatile technique for the overall purification of dalbergiones from crude extracts and for separating structural isomers. C18 columns are frequently employed.

  • Preparative HPLC: For isolating larger quantities of pure isomers for further studies, preparative HPLC is the method of choice.[5]

Q3: How can I confirm the identity and purity of my isolated dalbergione isomers?

A combination of spectroscopic techniques is necessary for the structural elucidation and purity assessment of isolated dalbergione isomers:

  • Mass Spectrometry (MS): Coupled with HPLC (LC-MS), MS provides molecular weight information and fragmentation patterns that help in the initial identification of compounds.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR are crucial for determining the precise chemical structure of the isolated isomers.

  • Circular Dichroism (CD) Spectroscopy: This technique is particularly useful for determining the absolute configuration of chiral molecules like (R)- and (S)-dalbergione.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of dalbergione isomers.

Problem 1: Co-elution of Dalbergione Isomers with Other Flavonoids

Symptoms:

  • Broad or shouldered peaks in the HPLC chromatogram.

  • Mass spectrometry data indicates the presence of multiple compounds within a single chromatographic peak.

  • Inconsistent bioassay results due to impure fractions.

Workflow for Troubleshooting Co-elution

co_elution_troubleshooting start Co-elution Observed optimize_gradient Optimize Gradient Profile (Shallower Gradient) start->optimize_gradient change_solvent Change Organic Solvent (e.g., Acetonitrile to Methanol) optimize_gradient->change_solvent If still co-eluting change_ph Adjust Mobile Phase pH change_solvent->change_ph If still co-eluting orthogonal_chrom Employ Orthogonal Chromatography (e.g., Normal Phase if using RP) change_ph->orthogonal_chrom If still co-eluting end Improved Separation orthogonal_chrom->end

Caption: Troubleshooting workflow for co-eluting peaks.

Solutions:

Strategy Detailed Action Rationale
Optimize Gradient Elution Decrease the rate of change of the organic solvent concentration (i.e., make the gradient shallower) around the elution time of the dalbergione isomers.A shallower gradient increases the resolution between closely eluting compounds.
Change Mobile Phase Composition If using acetonitrile, try substituting it with methanol, or vice versa. Also, consider adding a small percentage of a third solvent like isopropanol.Different organic modifiers alter the selectivity of the separation by changing the interactions between the analytes, stationary phase, and mobile phase.
Adjust Mobile Phase pH For reversed-phase HPLC, modify the pH of the aqueous component of the mobile phase. Small adjustments (e.g., ± 0.5 pH units) can have a significant impact.The ionization state of phenolic compounds is pH-dependent. Changing the pH can alter their retention times and improve separation.[6]
Orthogonal Chromatography If using reversed-phase HPLC, try a normal-phase or hydrophilic interaction liquid chromatography (HILIC) method.Different separation mechanisms (e.g., partitioning vs. adsorption) can provide vastly different selectivities and resolve compounds that co-elute under one set of conditions.
Problem 2: Poor Resolution of Dalbergione Enantiomers in Chiral HPLC

Symptoms:

  • A single, broad peak instead of two distinct peaks for the enantiomers.

  • Resolution (Rs) value is less than 1.5.

  • Inaccurate quantification of the enantiomeric ratio.

Solutions:

Strategy Detailed Action Rationale
Screen Different Chiral Stationary Phases (CSPs) Test various polysaccharide-based CSPs (e.g., cellulose-based, amylose-based) with different derivatizations.The selectivity for a particular pair of enantiomers is highly dependent on the specific CSP. A screening approach is often necessary to find the optimal column.
Optimize Mobile Phase For normal-phase chiral chromatography, vary the ratio of the alcohol modifier (e.g., isopropanol, ethanol) in the non-polar solvent (e.g., hexane). Additives like trifluoroacetic acid (for acidic compounds) or diethylamine (for basic compounds) can also be beneficial.The mobile phase composition significantly influences the interactions between the enantiomers and the CSP, affecting retention and resolution.
Adjust Flow Rate Decrease the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min).Lower flow rates can increase the efficiency of the separation and improve resolution, although it will also increase the analysis time.
Control Temperature Vary the column temperature (e.g., in increments of 5-10°C).Temperature can affect the kinetics of the chiral recognition process and can sometimes improve or even invert the elution order of enantiomers.
Problem 3: Peak Tailing or Broadening in HPLC Analysis

Symptoms:

  • Asymmetrical peaks with a "tail" extending from the back of the peak.

  • Reduced peak height and increased peak width.

  • Poor integration and inaccurate quantification.

Workflow for Troubleshooting Peak Shape Issues

peak_shape_troubleshooting start Peak Tailing/Broadening check_ph Adjust Mobile Phase pH (especially for basic analytes) start->check_ph check_overload Reduce Sample Concentration and/or Injection Volume check_ph->check_overload If tailing persists check_column Check Column Health (Flush or Replace) check_overload->check_column If tailing persists check_system Inspect System for Dead Volume check_column->check_system If tailing persists end Improved Peak Shape check_system->end hplc_method_dev start Define Separation Goal (e.g., Isomer Resolution) col_select Select Column (e.g., C18 for structural isomers, Chiral for enantiomers) start->col_select mob_phase_select Select Mobile Phase (e.g., A: 0.1% Formic Acid in Water, B: Acetonitrile or Methanol) col_select->mob_phase_select gradient_scout Perform Gradient Scouting Run (e.g., 5-95% B in 30 min) mob_phase_select->gradient_scout eval_results Evaluate Results (Resolution, Peak Shape) gradient_scout->eval_results optimize Optimize Parameters (Gradient, Temperature, Flow Rate) eval_results->optimize If separation is not optimal validate Validate Method eval_results->validate If separation is adequate optimize->gradient_scout Re-evaluate

References

Technical Support Center: Optimizing HPLC Separation of (S)-4-Methoxydalbergione

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of (S)-4-Methoxydalbergione.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting HPLC method for the analysis of this compound?

A1: For the chiral separation of this compound, a reversed-phase HPLC method using a chiral stationary phase (CSP) is recommended. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for separating flavonoid-type compounds.[1][2] A good starting point would be a C18 column with a chiral selector.

Q2: How can I prepare a sample of this compound for HPLC analysis?

A2: A common method for extracting compounds from Dalbergia species is ultrasonic extraction.[3] The sample can be prepared by dissolving a known quantity of the extract or pure compound in an appropriate solvent, such as methanol or a mixture of the initial mobile phase.[4][5] It is crucial to filter the sample through a 0.22 or 0.45 µm syringe filter before injection to prevent clogging of the HPLC system.[6]

Q3: What are the typical mobile phases used for the separation of isoflavonoids like 4-Methoxydalbergione?

A3: Mobile phases for the reversed-phase HPLC separation of isoflavonoids typically consist of a mixture of water and an organic solvent, such as acetonitrile or methanol.[7] The addition of a small amount of acid, like 0.1% formic acid, to the aqueous phase is common to improve peak shape and resolution by suppressing the ionization of phenolic hydroxyl groups.[8][9]

Q4: How do I choose the appropriate detection wavelength?

A4: The detection wavelength should be set at the maximum absorbance (λmax) of this compound to ensure the highest sensitivity. For related dalbergiones and flavonoids, UV detection is typically performed in the range of 270-350 nm.[9][10] It is advisable to run a UV-Vis spectrum of the compound to determine its specific λmax.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC separation of this compound.

Problem 1: Poor Resolution or No Separation of Enantiomers

Possible Causes and Solutions:

Possible Cause Suggested Solution
Inappropriate Chiral Stationary Phase (CSP) Screen different types of CSPs. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are a good starting point for flavonoids.[1][2]
Incorrect Mobile Phase Composition Optimize the organic solvent (acetonitrile vs. methanol) and its ratio with the aqueous phase. A gradient elution may be necessary to achieve separation.[8][11]
Mobile Phase pH Not Optimal Adjust the pH of the aqueous mobile phase. For acidic compounds like flavonoids, a lower pH (e.g., using 0.1% formic acid) can improve peak shape and selectivity.[8][9]
Inadequate Temperature Control Vary the column temperature. Temperature can significantly influence chiral recognition and, therefore, separation.[1]
Use of Mobile Phase Additives Consider adding a chiral mobile phase additive, such as a cyclodextrin derivative, if a chiral stationary phase is not available or effective.[12][13]
Problem 2: Peak Tailing

Possible Causes and Solutions:

Possible Cause Suggested Solution
Secondary Interactions with Stationary Phase Add a competing base (e.g., triethylamine) to the mobile phase in small concentrations (0.05-0.1%) to block active sites on the silica support.[14] Alternatively, lower the mobile phase pH with an acid like formic or acetic acid to suppress silanol group ionization.[14]
Column Overload Reduce the injection volume or the concentration of the sample.[15]
Column Contamination or Degradation Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.[15]
Extra-column Effects Minimize the length and diameter of tubing between the injector, column, and detector.
Problem 3: Peak Fronting

Possible Causes and Solutions:

Possible Cause Suggested Solution
Sample Overload Decrease the amount of sample injected by reducing the injection volume or diluting the sample.[16][17]
Incompatible Sample Solvent Dissolve the sample in the initial mobile phase or a weaker solvent. Injecting a sample in a solvent much stronger than the mobile phase can cause peak distortion.[17][18]
Column Collapse or Void This can occur due to sudden pressure changes or use of a highly aqueous mobile phase on a standard C18 column.[18] If a void is suspected, the column may need to be replaced.[19]
Co-eluting Interference If a small peak is merging with the front of the main peak, optimize the mobile phase or gradient to improve the separation of the two components.[18]

Experimental Protocols

Sample Preparation Protocol
  • Weigh 10 mg of the dried plant extract or pure this compound.

  • Transfer the sample to a 10 mL volumetric flask.

  • Add approximately 8 mL of HPLC-grade methanol and sonicate for 15 minutes.[3]

  • Allow the solution to cool to room temperature and then dilute to the mark with methanol.

  • Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.[6]

  • Perform further dilutions with the mobile phase as necessary to fall within the linear range of the detector.

Proposed HPLC Method Protocol
Parameter Condition
Instrument HPLC system with UV-Vis or Diode Array Detector
Column Chiral Polysaccharide-based C18 Column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water[8]
Mobile Phase B Acetonitrile[8]
Gradient Program 20% B to 50% B over 30 minutes[8]
Flow Rate 1.0 mL/min[1]
Column Temperature 25 °C[8]
Injection Volume 10 µL
Detection Wavelength 280 nm (or determined λmax)

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_troubleshooting Troubleshooting Logic start Start weigh Weigh Sample start->weigh dissolve Dissolve in Methanol & Sonicate weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject into HPLC filter->inject pump Pump (Mobile Phase) inject->pump Sample Introduction column Chiral Column pump->column detector UV-Vis Detector column->detector data Data Acquisition detector->data check_resolution Good Resolution? data->check_resolution check_shape Good Peak Shape? check_resolution->check_shape Yes optimize_mp Optimize Mobile Phase check_resolution->optimize_mp No optimize_csp Change CSP check_resolution->optimize_csp No, after MP optimization troubleshoot_shape Troubleshoot Tailing/Fronting check_shape->troubleshoot_shape No end Method Optimized check_shape->end Yes optimize_mp->check_resolution optimize_csp->check_resolution troubleshoot_shape->check_shape

Caption: Workflow for HPLC analysis and troubleshooting of this compound.

Signaling_Pathway cluster_peak_tailing Peak Tailing Troubleshooting start Peak Tailing Observed cause1 Secondary Interactions start->cause1 cause2 Column Overload start->cause2 cause3 Column Contamination start->cause3 solution1a Add Competing Base (TEA) cause1->solution1a solution1b Lower Mobile Phase pH (Acid) cause1->solution1b solution2 Reduce Injection Volume/Concentration cause2->solution2 solution3 Flush Column with Strong Solvent cause3->solution3

Caption: Decision pathway for troubleshooting peak tailing issues.

Logical_Relationship cluster_peak_fronting Peak Fronting Troubleshooting start Peak Fronting Observed cause1 Sample Overload start->cause1 cause2 Incompatible Sample Solvent start->cause2 cause3 Column Collapse/Void start->cause3 solution1 Reduce Injection Volume/Concentration cause1->solution1 solution2 Dissolve Sample in Mobile Phase cause2->solution2 solution3 Replace Column cause3->solution3

Caption: Logical flow for addressing peak fronting problems.

References

Technical Support Center: Preventing Oxidation of Quinone Compounds During Extraction

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) to mitigate the oxidation of quinone compounds during the extraction process. Quinones are highly susceptible to degradation, which can significantly impact experimental outcomes, including yield, purity, and biological activity assessment.

Frequently Asked Questions (FAQs)

Q1: What are quinones and why are they so prone to oxidation?

Quinones are a class of organic compounds characterized by a cyclic diketone structure. Their reactivity stems from their electron-deficient nature, making them susceptible to both oxidation and reduction reactions. The quinone/hydroquinone redox pair is a key component of many biological electron transport chains.[1] However, this reactivity also makes them unstable. In the presence of oxygen, light, or metal ions, they can be easily oxidized, leading to the formation of degradation products or polymerization, often visible as a color change in the extract.[2][3]

Q2: What are the primary factors that trigger quinone oxidation during extraction?

Several factors can initiate or accelerate the degradation of quinones:

  • Oxygen: Atmospheric oxygen is the most common oxidizing agent.

  • Light: Exposure to UV or even ambient light can induce photo-oxidation.

  • Elevated Temperatures: Heat can increase the rate of oxidative reactions.

  • pH: The stability of quinones can be highly dependent on the pH of the extraction medium.

  • Metal Ions: Divalent cations like Fe²⁺ and Cu²⁺ can catalyze oxidation.

  • Enzymes: In fresh plant materials, enzymes like polyphenol oxidases (PPOs) can rapidly oxidize phenolic precursors into quinones, which then polymerize.[3]

Q3: What are the visible signs of quinone oxidation in my extract?

The most common sign is a distinct color change. Extracts containing quinones or their phenolic precursors may darken, often turning yellow, red, or brown upon oxidation.[3] This is due to the formation of complex, colored polymers. In chromatographic analysis, you may observe a decrease in the peak area of your target quinone and the appearance of multiple new, often broad, peaks, which correspond to degradation products.

Q4: Which antioxidants are most effective for preventing quinone oxidation?

The choice of antioxidant depends on the solvent system and the specific quinone. Commonly used and effective options include:

  • Ascorbic Acid (Vitamin C): A highly effective, water-soluble antioxidant that can regenerate oxidized quinones.[4][5]

  • Sodium Metabisulfite and Sodium Dithionite: Potent reducing agents that scavenge oxygen and inhibit oxidative enzymes.[1][6][7]

  • Butylated Hydroxyanisole (BHA) and Butylated Hydroxytoluene (BHT): Synthetic, oil-soluble antioxidants that are very effective in non-polar solvent systems.[6]

Q5: How can I minimize oxidation without using chemical additives?

Several procedural modifications can significantly reduce oxidation:

  • Work Under an Inert Atmosphere: Purging your extraction vessel and solvent with an inert gas like nitrogen or argon displaces oxygen.

  • Use Degassed Solvents: Solvents can be degassed by sonication, sparging with nitrogen, or freeze-pump-thaw cycles.

  • Protect from Light: Use amber glassware or wrap your equipment in aluminum foil.

  • Control Temperature: Perform extractions at reduced temperatures (e.g., in an ice bath).

  • Choose an Appropriate Extraction Method: Modern techniques like Ultrasound-Assisted Extraction (UAE) or Pressurized Liquid Extraction (PLE) often have shorter extraction times and can be performed in an oxygen-free environment, thus reducing degradation.[8]

Troubleshooting Guide

Issue Probable Cause(s) Recommended Solutions
Extract is changing color (e.g., turning brown/dark). Oxidation of quinones and other phenolic compounds.1. Add an antioxidant (e.g., ascorbic acid, sodium metabisulfite) to the extraction solvent. 2. Work under an inert atmosphere (nitrogen or argon). 3. Protect the extraction setup from light using amber glass or foil. 4. Perform the extraction at a lower temperature.
The yield of my target quinone is unexpectedly low. Degradation of the quinone due to oxidation during extraction and workup.1. Incorporate a suitable antioxidant into your protocol. 2. Optimize the extraction method to reduce time and temperature (e.g., switch from Soxhlet to UAE). 3. Use degassed solvents to minimize oxygen exposure. 4. Add a chelating agent like EDTA if metal ion catalysis is suspected.
I see unexpected peaks in my HPLC/UPLC-MS analysis. Formation of oxidative degradation or polymerization products.[9]1. Re-extract the source material using the protective measures outlined above. 2. Compare the chromatograms of the protected and unprotected extracts to identify degradation peaks. 3. Use UPLC-MS/MS to analyze the fragmentation patterns of the unknown peaks to help elucidate their structures.[10][11]

Data Presentation

Table 1: Comparison of Extraction Methods for Quinone Yield and Stability
Extraction MethodTypical TemperatureTypical DurationOxygen ExposureGeneral Impact on Quinone Stability
Maceration Room TemperatureHours to DaysHighProne to significant oxidation unless protected.
Soxhlet Extraction High (Boiling point of solvent)HoursModerate to HighHigh risk of thermal degradation and oxidation.
Ultrasound-Assisted Extraction (UAE) Low to ModerateMinutesLow (in a closed system)Good; shorter time and lower temperature reduce degradation.[8]
Pressurized Liquid Extraction (PLE) HighMinutesVery Low (sealed system)Very good; the oxygen-free environment is highly protective.[8]
Table 2: Recommended Antioxidants and their Working Concentrations
AntioxidantTypeTypical Solvent SystemRecommended Concentration RangeNotes
Ascorbic Acid Water-SolubleAqueous, Methanol, Ethanol0.1 - 1.0% (w/v)Highly effective and readily available. Can lower the pH of the extract.[5]
Sodium Metabisulfite Water-SolubleAqueous, Hydroalcoholic0.05 - 0.5% (w/v)Potent enzyme inhibitor and oxygen scavenger. May interfere with some biological assays.
Sodium Dithionite Water-SolubleAqueous0.1 - 0.5% (w/v)Very strong reducing agent, useful in highly oxidative environments.[7]
BHA / BHT Lipid-SolubleHexane, Chloroform, Ethyl Acetate0.01 - 0.1% (w/v)Excellent for non-polar extracts. Often used in combination.[6]

Experimental Protocols

Protocol 1: General Extraction Workflow with Oxidation Prevention

This protocol outlines a standard maceration with steps to minimize quinone oxidation.

  • Preparation of Material: Weigh the dried and powdered source material. If using fresh material, consider a blanching step to deactivate oxidative enzymes.

  • Solvent Preparation: Choose an appropriate solvent. Degas the solvent by sparging with nitrogen gas for 15-20 minutes.

  • Antioxidant Addition: Dissolve the selected antioxidant (e.g., 0.5% w/v ascorbic acid) directly into the degassed solvent.

  • Extraction Setup: Place the source material in an amber flask. Add the solvent containing the antioxidant.

  • Inert Atmosphere: Flush the headspace of the flask with nitrogen gas before sealing.

  • Extraction: Macerate on a shaker at a controlled low temperature (e.g., 4°C) for the desired duration, ensuring the flask is protected from light.

  • Filtration and Concentration: Filter the extract quickly. If concentration is required, use a rotary evaporator at low temperature and pressure. Consider maintaining a nitrogen atmosphere during this step if possible.

  • Storage: Store the final extract under a nitrogen headspace at -20°C or -80°C in an amber vial.

Protocol 2: UPLC-MS/MS Method for Monitoring Quinone Stability

This protocol provides a general method to quantify a target quinone and detect potential degradation products.

  • Sample Preparation: Dilute a small aliquot of your initial (time zero) and final extracts in a suitable solvent (e.g., methanol).

  • Chromatographic Separation:

    • Column: Use a C18 column (e.g., ACQUITY UPLC BEH C18, 1.7 µm, 2.1 mm × 100 mm).[10]

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Develop a suitable gradient to separate your target quinone from other matrix components.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Column Temperature: 35-40°C.

  • Mass Spectrometry Detection:

    • Ionization Source: Electrospray Ionization (ESI), in either positive or negative mode depending on the quinone's structure.

    • Scan Mode: Use Multiple Reaction Monitoring (MRM) for targeted quantification of the parent quinone.

    • Full Scan Mode: In parallel, perform a full scan analysis to detect the appearance of new ions that may represent degradation products.[9]

  • Data Analysis: Compare the peak area of the target quinone in samples prepared with and without protective measures to quantify the extent of degradation. Analyze the full scan data for new m/z values in the unprotected sample.

Visualizations

Caption: The reversible oxidation of hydroquinones to quinones.

G Start Start: Prepare Plant Material Solvent Prepare Solvent Start->Solvent Degas Degas Solvent (N₂ Purge) Solvent->Degas AddAntioxidant Add Antioxidant (e.g., Ascorbic Acid) Degas->AddAntioxidant Extraction Perform Extraction in Amber Flask AddAntioxidant->Extraction Inert Flush with N₂ & Seal Extraction->Inert Filter Filter Extract Inert->Filter After Extraction Time Concentrate Concentrate (Low Temp/Pressure) Filter->Concentrate Store Store Extract at -20°C under N₂ Concentrate->Store

Caption: Experimental workflow with integrated oxidation prevention steps.

G Issue Issue Observed: Extract Discoloration or Low Yield CheckO2 Was an inert atmosphere used? Issue->CheckO2 CheckLight Was the setup protected from light? CheckO2->CheckLight Yes Sol_O2 Solution: Use degassed solvents and an inert gas (N₂/Ar) purge. CheckO2->Sol_O2 No CheckTemp Was the temperature controlled? CheckLight->CheckTemp Yes Sol_Light Solution: Use amber glassware or wrap equipment in foil. CheckLight->Sol_Light No CheckAntioxidant Was an antioxidant used? CheckTemp->CheckAntioxidant Yes Sol_Temp Solution: Extract at a lower temperature (e.g., on ice). CheckTemp->Sol_Temp No Sol_Antioxidant Solution: Add a suitable antioxidant (e.g., Ascorbic Acid). CheckAntioxidant->Sol_Antioxidant No

Caption: A logical flow for troubleshooting quinone oxidation issues.

References

Technical Support Center: (S)-4-Methoxydalbergione Crystallization

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the crystallization of (S)-4-Methoxydalbergione.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for failing to obtain crystals of this compound?

Failure to obtain crystals can stem from several factors. The most common issues include:

  • Inappropriate Solvent Choice: The compound may be too soluble or almost entirely insoluble in the chosen solvent. For crystallization to occur, the compound should have moderate solubility that decreases significantly with a change in conditions (e.g., temperature, solvent composition).

  • Solution is Undersaturated: The concentration of this compound in the solvent may be too low to reach the supersaturation point required for crystal nucleation.[1][2]

  • Presence of Impurities: Impurities can inhibit the formation of an ordered crystal lattice, leading to the formation of oils or preventing crystallization altogether. A purity of at least 80-90% is recommended before attempting to grow single crystals.[3]

  • Rapid Cooling or Evaporation: Crystallization is a kinetic process. If the solution is cooled or the solvent is evaporated too quickly, the molecules do not have sufficient time to orient themselves into a crystal lattice, often resulting in an amorphous solid or oil.[4]

  • Lack of Nucleation Sites: Crystal growth requires an initial nucleus to start. Sometimes, spontaneous nucleation does not occur.[2]

Q2: My this compound is "oiling out" instead of crystallizing. What should I do?

"Oiling out" occurs when the compound precipitates from the solution as a liquid rather than a solid. This typically happens when the solution becomes supersaturated at a temperature that is above the melting point of the solid form in that solvent system or when significant impurities are present.[4]

Troubleshooting Steps:

  • Add More Solvent: The solution may be too concentrated. Try re-heating the mixture to dissolve the oil, then add a small amount (10-20%) of additional solvent to decrease the saturation level. Allow this less concentrated solution to cool more slowly.[1][4]

  • Reduce the Cooling Rate: Avoid placing a hot solution directly into a cold environment (like an ice bath). Let the solution cool gradually to room temperature before any further cooling. Insulating the flask can help slow this process.[4]

  • Change the Solvent System: Try a solvent in which this compound is less soluble. Alternatively, use a co-solvent (anti-solvent) system. Dissolve the compound in a "good" solvent and then slowly add a miscible "poor" solvent (an anti-solvent) until the solution becomes slightly turbid, then warm until it is clear again before allowing it to cool slowly.[5]

Q3: The crystals I obtained are very small or look like a fine powder. How can I grow larger, higher-quality crystals?

The formation of small crystals or a powder indicates that the nucleation process was too rapid and widespread, a phenomenon often called "crashing out".[4] The goal is to slow down the crystallization process to allow fewer, larger crystals to grow.

Troubleshooting Steps:

  • Slow Down the Process: Whether you are using slow cooling or slow evaporation, reducing the rate is key. For cooling, insulate the flask. For evaporation, reduce the surface area of the solution or cover the vial with parafilm and punch only a very small number of holes.[6][7] An ideal crystallization should occur over several hours to days.[8]

  • Increase the Solvent Volume: Using the absolute minimum amount of solvent can lead to rapid crystallization once the saturation point is reached. Try re-dissolving the material in a slightly larger volume of solvent (e.g., 5-10% more) to ensure the solution remains unsaturated for longer during the cooling or evaporation phase.[4]

  • Use Vapor Diffusion: This technique is one of the best methods for growing high-quality single crystals from small amounts of material.[3][9] It allows for a very slow and controlled change in solvent composition, promoting slow crystal growth.

Solvent Selection and Data

Solvent Polarity and Miscibility Guide

This compound is a moderately polar molecule. A good starting point is to test solubility in solvents spanning a range of polarities. The principle of "like dissolves like" suggests that solvents of intermediate polarity are most likely to be successful.

Solvent CategoryExamplesExpected Solubility of this compoundNotes
Non-Polar Hexane, Heptane, TolueneLow to InsolubleThese are good candidates for use as anti-solvents in vapor diffusion or solvent layering techniques.[8]
Moderately Polar Dichloromethane (DCM), Ethyl Acetate, Tetrahydrofuran (THF), AcetoneModerate to HighThese are often good primary solvents. The compound should dissolve when heated but become less soluble upon cooling.[10]
Polar Aprotic Acetonitrile (MeCN), Dimethylformamide (DMF)Likely SolubleThese can be effective primary solvents.[11]
Polar Protic Methanol, Ethanol, IsopropanolModerateCan be good primary solvents, but their hydrogen-bonding capability might interfere with or be incorporated into the crystal lattice.[3]

Experimental Protocols

Protocol 1: Slow Evaporation

This is often the simplest method and a good first attempt for air-stable compounds.[6]

  • Dissolution: Dissolve the this compound sample in a suitable solvent (e.g., ethyl acetate or acetone) at room temperature to create a nearly saturated solution. Use a clean vial or test tube.

  • Filtration: If any particulate matter is present, filter the solution through a small cotton plug or a syringe filter into a clean crystallization vessel. Undissolved particles can act as unwanted nucleation sites.[3]

  • Evaporation: Cover the vessel with parafilm and pierce it with 1-3 small holes using a needle.[6] This slows down the rate of evaporation.

  • Incubation: Place the vial in a location free from vibrations and significant temperature fluctuations.

  • Monitoring: Check for crystal growth over several days. The best crystals grow slowly.[8]

Protocol 2: Slow Cooling

This method relies on the principle that the solubility of the compound decreases as the temperature is lowered.

  • Dissolution: In an Erlenmeyer flask, dissolve the this compound sample in a minimal amount of a suitable solvent (e.g., ethanol or isopropanol) by gently heating the mixture.

  • Clarity Check: Ensure the solution is completely clear. If not, add a small amount of additional solvent.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. To slow the cooling rate further, the flask can be placed in an insulated container (e.g., a Dewar flask filled with warm water).[12]

  • Further Cooling: Once at room temperature, the flask can be moved to a refrigerator (4°C) and then a freezer (-20°C) to maximize crystal yield.

  • Isolation: Collect the crystals via vacuum filtration, washing them with a small amount of the ice-cold solvent.[13]

Protocol 3: Vapor Diffusion

This is an excellent method for growing high-quality crystals from milligram-scale quantities.[14] It involves the slow diffusion of an anti-solvent vapor into a solution of the compound.

  • Inner Vial Preparation: Dissolve the this compound sample in a small volume (e.g., 0.5 mL) of a "good," less volatile solvent (e.g., dichloromethane or toluene) in a small, open vial.

  • Outer Jar Setup: Place this inner vial inside a larger jar or beaker that contains a layer (e.g., 2-3 mL) of a volatile "poor" solvent (anti-solvent), such as hexane or pentane.[8] The compound should be insoluble in this anti-solvent.

  • Sealing: Seal the outer jar tightly. The more volatile anti-solvent will slowly diffuse in the vapor phase into the inner vial containing the compound solution.

  • Equilibration: As the anti-solvent mixes with the good solvent, the overall polarity of the solution changes, solubility decreases, and crystals begin to form over time.[9]

  • Incubation: Allow the setup to stand undisturbed for several days.

Visual Troubleshooting and Workflows

Crystallization Troubleshooting Logic

The following diagram outlines a logical workflow for troubleshooting common crystallization problems.

G start Start Crystallization Attempt outcome Observe Outcome start->outcome no_xtal No Crystals Formed outcome->no_xtal No Change oiling_out Compound 'Oils Out' outcome->oiling_out Liquid Droplets small_xtal Small / Powder-like Crystals outcome->small_xtal Fine Precipitate good_xtal Good Quality Crystals outcome->good_xtal Clear Crystals ts1_conc Increase Concentration (Evaporate some solvent) no_xtal->ts1_conc ts2_solvent Add More Solvent (Re-dissolve & re-cool) oiling_out->ts2_solvent ts3_slow Slow Down Growth Rate (Cool slower / Evaporate slower) small_xtal->ts3_slow stop END: Harvest Crystals good_xtal->stop ts1_conc->outcome ts1_seed Add Seed Crystal or Scratch Vial ts1_conc->ts1_seed If fails ts1_cool Lower Temperature ts1_seed->ts1_cool If fails ts1_cool->outcome ts2_solvent->outcome ts2_slow Decrease Cooling Rate ts2_solvent->ts2_slow If fails ts2_change Change Solvent System ts2_slow->ts2_change If fails ts2_change->outcome ts3_slow->outcome ts3_solvent Increase Solvent Volume ts3_slow->ts3_solvent If fails ts3_method Try Vapor Diffusion ts3_solvent->ts3_method If fails ts3_method->outcome G cluster_0 Sealed Outer Jar inner_vial Inner Vial: This compound dissolved in a 'good' solvent (e.g., DCM) result Slow Crystal Growth inner_vial->result Over Time reservoir Reservoir: Volatile 'poor' anti-solvent (e.g., Hexane) vapor Vapor Diffusion (Anti-solvent vapor moves from reservoir to inner vial) vapor->inner_vial start Setup

References

Minimizing byproducts in the synthesis of methoxy-neoflavonoids

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of methoxy-neoflavonoids. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the formation of byproducts and optimize their synthetic protocols.

General Troubleshooting Workflow

The following workflow provides a systematic approach to troubleshooting common issues encountered during the synthesis of methoxy-neoflavonoids.

G cluster_start Initial Synthesis & Analysis cluster_troubleshoot Troubleshooting Loop cluster_end Final Outcome start Run Synthesis Reaction analyze Analyze Crude Product (TLC, LC-MS, NMR) start->analyze check Identify Problem: - Low Yield? - Byproducts? - Starting Material? analyze->check optimize Optimize Reaction Conditions: - Catalyst/Ligand - Solvent - Temperature - Reagent Purity check->optimize Yield/Byproduct Issue purify Refine Purification Strategy: - Recrystallization - Column Chromatography - HPLC check->purify Purification Issue success Pure Methoxy-Neoflavonoid check->success Problem Solved optimize->start Re-run Optimized Reaction purify->analyze Re-analyze Fractions

Caption: General troubleshooting workflow for neoflavonoid synthesis.

Method 1: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions like the Suzuki-Miyaura and Heck couplings are powerful methods for forming the core C-C bonds in neoflavonoids.[1][2] However, they are sensitive to reaction conditions, and improper setup can lead to significant byproduct formation.

FAQs & Troubleshooting: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for creating the C-C bond between the two aromatic rings of the neoflavonoid scaffold.[3][4]

Question: My Suzuki-Miyaura reaction is resulting in a low yield of the desired methoxy-neoflavonoid and a significant amount of homocoupled byproduct from the boronic acid. What are the likely causes and solutions?

Answer: Homocoupling of boronic acids is a common side reaction. Here are the primary causes and troubleshooting steps:

  • Oxygen Contamination: The presence of oxygen can promote the oxidative homocoupling of the boronic acid.

    • Solution: Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen). Degas all solvents and reagents thoroughly before use by sparging with an inert gas or using freeze-pump-thaw cycles.

  • Inappropriate Base: The choice and amount of base are critical. An overly strong or concentrated base can accelerate boronic acid decomposition and homocoupling.

    • Solution: Screen different bases. Carbonates (K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄) are often effective. Use the minimum effective amount of base.

  • Palladium Catalyst Issues: The palladium catalyst might be oxidizing or deactivating prematurely.

    • Solution: Use a pre-catalyst or ensure the Pd(0) species is generated and maintained. The addition of phosphine ligands can stabilize the catalyst.

Question: I am observing byproducts from the de-boronation of my starting material. How can I prevent this?

Answer: De-boronation (protodeboronation) occurs when the boronic acid group is replaced by a hydrogen atom from a proton source.

  • Moisture Control: Excess water can be a proton source.

    • Solution: Use anhydrous solvents and reagents. While some water is often necessary for the Suzuki reaction, excessive amounts can be detrimental.

  • Reaction Temperature: High temperatures can promote de-boronation.

    • Solution: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Screen temperatures from room temperature up to 80-100°C.

G pd0 Pd(0)L₂ pd_oxidative Ar¹-Pd(II)-X L₂ pd0->pd_oxidative Oxidative Addition (Ar¹-X) pd_transmetal Ar¹-Pd(II)-Ar² L₂ pd_oxidative->pd_transmetal Transmetalation (Ar²-B(OR)₂) byproduct Side Reactions: - Homocoupling - Dehalogenation - Ligand Decomposition pd_oxidative->byproduct pd_transmetal->pd0 Reductive Elimination (forms Ar¹-Ar²)

Caption: Key steps in the Suzuki-Miyaura catalytic cycle.

FAQs & Troubleshooting: Heck Coupling

The Heck reaction couples an aryl halide with an alkene and can be used to synthesize neoflavonoids and their chalcone precursors.[5][6]

Question: My Heck reaction has poor regioselectivity, leading to a mixture of isomeric products. How can I improve this?

Answer: Regioselectivity in the Heck reaction is influenced by both electronic and steric factors.

  • Ligand Choice: Bulky phosphine ligands can direct the palladium insertion to the less sterically hindered position on the alkene.

    • Solution: Screen ligands such as P(o-tol)₃ or other bulky phosphines.

  • Alkene Substitution: The electronic nature of the alkene substrate is crucial. Electron-withdrawing groups can strongly influence the regioselectivity of the migratory insertion step.

    • Solution: If possible, modify the alkene substrate to enhance the electronic bias for the desired isomer.

Question: I am getting a significant amount of reduced arene (dehalogenation) as a byproduct. What is causing this?

Answer: Dehalogenation is a common side reaction where the aryl halide is reduced to the corresponding arene.

  • Hydride Sources: The presence of hydride donors in the reaction mixture can lead to this side reaction. This can sometimes come from the solvent (e.g., alcohols) or additives.

    • Solution: Use a non-protic solvent like DMF, NMP, or dioxane. Ensure all reagents are pure.

  • Base and Temperature: Certain bases and high temperatures can promote pathways that lead to dehalogenation.

    • Solution: Triethylamine (NEt₃) is a common base; however, screening other organic or inorganic bases may be beneficial. Run the reaction at a lower temperature for a longer time.

Key Experimental Protocols
Protocol 1: Suzuki-Miyaura Synthesis of 8-Arylflavones[7]
  • Reagents & Setup: To a microwave vial, add the 8-iodoflavonoid (1 equivalent), the desired arylboronic acid (1.5 equivalents), Pd(PPh₃)₄ (0.05 equivalents), and NaOH (3 equivalents).

  • Solvent: Add a degassed mixture of DMF/H₂O (4:1).

  • Reaction: Seal the vial and heat in a microwave reactor to 120°C for 2 hours.

  • Workup: After cooling, dilute the reaction mixture with water and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the residue by preparative HPLC or column chromatography.

Method 2: Synthesis via Chalcone Intermediates

Many synthetic routes to neoflavonoids proceed through the formation and subsequent rearrangement of a chalcone (1,3-diaryl-2-propen-1-one) intermediate.[8][9]

FAQs & Troubleshooting: Oxidative Rearrangement of Chalcones

This method involves the 1,2-aryl migration of a chalcone to form the neoflavonoid skeleton, often using oxidants like thallium(III) nitrate or hypervalent iodine reagents.[10]

Question: My oxidative rearrangement using a hypervalent iodine reagent is giving a complex mixture of products instead of the desired methoxy-neoflavonoid. What are the likely side reactions?

Answer: Hypervalent iodine-mediated rearrangements can be sensitive, and several side reactions can occur.

  • Incomplete Reaction: The reaction may not have gone to completion, leaving unreacted chalcone.

    • Solution: Increase the reaction time or slightly increase the amount of the oxidizing agent. Monitor the reaction closely by TLC.

  • Formation of α-Iodoketone Intermediate: The β-alkoxyl-α-iodoketone is a key intermediate. If it does not rearrange properly, it may be isolated or decompose.[10]

    • Solution: Ensure the solvent and conditions favor the rearrangement step. The presence of a suitable nucleophile (e.g., methanol from the solvent) is often required.

  • Over-oxidation: The desired product or intermediate may be susceptible to further oxidation.

    • Solution: Use the stoichiometric amount of the oxidant. Once the starting material is consumed (as per TLC), quench the reaction immediately.

Question: The traditional thallium(III) nitrate method is effective but highly toxic. What are safer and more environmentally friendly alternatives?

Answer: Due to the high toxicity of thallium salts, several greener alternatives have been developed.

  • Hypervalent Iodine Reagents: Reagents like (diacetoxyiodo)benzene (PIDA) or systems that generate hypoiodite in situ are excellent alternatives. A recently developed method uses catalytic tetrabutylammonium iodide (TBAI) with m-chloroperoxybenzoic acid (mCPBA) as the terminal oxidant.[10] This avoids the use of toxic heavy metals entirely.

  • Electrochemical Methods: Electrosynthesis can also be a powerful and green alternative for inducing such oxidative rearrangements.

Quantitative Data: Solvent Effects on Neoflavonoid Synthesis

In a study on the synthesis of neoflavonoids via an esterification-cyclization reaction, the choice of solvent was shown to have a significant impact on the reaction yield.[11]

SolventTemperature (°C)Time (h)Yield (%)[11]
Nitrobenzene1003-1079
Chlorobenzene1003-10Not specified
Acetic Acid1003-1066

This data clearly indicates that for this specific transformation, nitrobenzene was the optimal solvent for achieving the highest yield.

Key Experimental Protocols
Protocol 2: Sulfated Montmorillonite K-10 Catalyzed Synthesis of Neoflavonoids[11][12]
  • Catalyst & Reagents: To a flask, add the substituted phenylpropiolic acid (1 equivalent), the desired phenol (1.2 equivalents), and sulfated montmorillonite K-10 catalyst.

  • Solvent: Add nitrobenzene as the solvent.

  • Reaction: Heat the mixture at 100°C for 3-10 hours, monitoring the reaction by TLC.

  • Workup: After the reaction is complete, cool the mixture and filter to remove the catalyst.

  • Purification: The crude product is purified by recrystallization to yield the pure neoflavonoid. This method is advantageous as it often avoids the need for column chromatography.[11]

Method 3: Demethylation and Purification Strategies

The final steps in methoxy-neoflavonoid synthesis often involve selective demethylation or require robust purification to remove closely related byproducts.[13]

FAQs & Troubleshooting: Purification and Demethylation

Question: I am struggling to purify my final methoxy-neoflavonoid from a closely related isomer or byproduct. What advanced purification techniques can I use?

Answer: When standard column chromatography fails to provide adequate separation, more advanced techniques are necessary.

  • Preparative High-Performance Liquid Chromatography (HPLC): This is a highly effective method for separating compounds with very similar polarities.[7] Using a suitable column (e.g., C18 for reverse-phase) and an optimized solvent gradient can resolve difficult mixtures.

  • Recrystallization: Do not underestimate the power of recrystallization. Screening a wide range of solvent systems (e.g., ethanol/water, ethyl acetate/hexanes, dichloromethane/methanol) can sometimes yield highly pure crystalline material, especially for the final product.[11]

Question: I need to selectively demethylate a polymethoxy-neoflavonoid to get my target compound, but the reaction is either incomplete or removes the wrong methyl group. How can I improve selectivity?

Answer: Selective demethylation is challenging as it depends on the location of the methoxy groups.[13]

  • Reagent Choice: Different reagents exhibit different selectivities. Boron tribromide (BBr₃) is a powerful, non-selective reagent. Milder Lewis acids or certain Brønsted acids may offer better selectivity. For instance, a methoxy group at the C-5 position is often more labile due to chelation with the C-4 carbonyl.[13]

  • Reaction Conditions: Control of stoichiometry and temperature is critical.

    • Solution: Use only 1-2 equivalents of the demethylating agent per methyl group to be removed. Run the reaction at low temperatures (e.g., -78°C to 0°C) and allow it to warm slowly while monitoring carefully by TLC or LC-MS. Quench the reaction as soon as the desired product is formed to prevent over-demethylation.

References

Technical Support Center: Scaling Up (S)-4-Methoxydalbergione Extraction

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the scaled-up extraction of (S)-4-Methoxydalbergione. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on optimizing your extraction and purification processes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from which natural sources is it typically extracted?

This compound is a bioactive quinone compound. It is a member of the dalbergione group of phytochemicals. This compound and its derivatives are commonly isolated from various species of the Dalbergia genus, which includes rosewood trees. For instance, related compounds have been isolated from the heartwood of Dalbergia cochinchinensis and the stem of Dalbergia sissoo.[1][2][3][4]

Q2: What are the primary challenges when scaling up the extraction of this compound?

Scaling up natural product extractions presents several challenges.[5][6] These include:

  • Maintaining Extraction Efficiency: Ensuring that the yield of this compound per unit of plant material remains high as the batch size increases.

  • Solvent and Energy Consumption: Increased scale leads to higher consumption of solvents and energy, impacting both cost and environmental footprint.[5]

  • Process Reproducibility: Ensuring batch-to-batch consistency is crucial for reliable downstream applications.[5]

  • Equipment Limitations: Laboratory-scale equipment may not be suitable for larger volumes, requiring investment in industrial-grade machinery.[5]

  • Purification Complexity: Isolating the target compound from a larger volume of crude extract can be more challenging and may require multi-step purification protocols.

Q3: Which extraction methods are suitable for scaling up this compound production?

While traditional methods like maceration and Soxhlet extraction are simple, they can be inefficient and time-consuming for large-scale operations.[5] For scaling up, consider more advanced and efficient techniques:

  • Ultrasound-Assisted Extraction (UAE): This method uses ultrasonic waves to disrupt plant cell walls, enhancing solvent penetration and reducing extraction time and solvent consumption.

  • Microwave-Assisted Extraction (MAE): Microwaves are used to heat the solvent and plant material, leading to faster and more efficient extraction.

  • Supercritical Fluid Extraction (SFE): This technique uses a supercritical fluid, typically CO2, as the extraction solvent. It is highly selective and leaves no residual solvent, but the initial equipment investment can be high.[7]

  • Pressurized Liquid Extraction (PLE): This method uses solvents at elevated temperatures and pressures to increase extraction efficiency.

The choice of method will depend on factors such as available equipment, desired purity, and cost considerations.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Crude Extract 1. Inefficient cell lysis of the plant material. 2. Inappropriate solvent selection. 3. Insufficient extraction time or temperature. 4. Poor solvent-to-solid ratio.1. Ensure the plant material is finely ground to increase surface area. 2. Test a range of solvents with varying polarities (e.g., hexane, ethyl acetate, methanol). For quinones, moderately polar solvents are often effective.[8] 3. Optimize extraction time and temperature. Be cautious of higher temperatures which can degrade thermolabile compounds.[9][10] 4. Increase the solvent-to-solid ratio to ensure complete immersion and extraction.
Low Purity of this compound in Crude Extract 1. Co-extraction of a large number of impurities. 2. Sub-optimal selectivity of the extraction solvent.1. Perform a preliminary defatting step with a non-polar solvent like hexane to remove lipids and chlorophyll before the main extraction.[1] 2. Use a more selective solvent system. Consider a sequential extraction with solvents of increasing polarity.
Difficulty in Isolating the Pure Compound 1. Presence of structurally similar compounds. 2. Ineffective chromatographic separation.1. Employ multi-step purification techniques. 2. Optimize the mobile phase for column chromatography. A gradient elution may be necessary.[1][2] 3. Consider using different stationary phases (e.g., silica gel, Sephadex).[3]
Inconsistent Yields Between Batches 1. Variability in the raw plant material. 2. Lack of standardized extraction protocol.1. Source plant material from a consistent supplier and ensure proper storage conditions.[11] 2. Strictly adhere to a validated and standardized extraction and purification protocol.[5]
Thermal Degradation of the Compound 1. Excessive heat during extraction or solvent evaporation.1. Use extraction techniques that operate at lower temperatures (e.g., UAE at controlled temperature). 2. Use a rotary evaporator under reduced pressure for solvent removal to minimize heat exposure.[1]

Experimental Protocols

Protocol 1: Scaled-Up Ultrasound-Assisted Extraction (UAE)

Objective: To extract this compound from powdered Dalbergia heartwood.

Materials and Equipment:

  • Dried and powdered Dalbergia heartwood (1 kg)

  • n-Hexane (for defatting)

  • Ethyl acetate (extraction solvent)

  • Large-capacity ultrasonic bath or probe sonicator

  • Large glass extraction vessel (5 L)

  • Buchner funnel and filter paper

  • Rotary evaporator with a large-capacity flask (5 L)

Procedure:

  • Defatting:

    • Suspend the 1 kg of powdered plant material in 3 L of n-hexane in the extraction vessel.

    • Macerate for 24 hours at room temperature with occasional stirring.

    • Filter the mixture through a Buchner funnel to separate the plant material from the hexane.

    • Discard the hexane filtrate (which contains lipids and other non-polar impurities).

    • Air-dry the defatted plant material.

  • Extraction:

    • Place the defatted plant material in the 5 L extraction vessel.

    • Add 4 L of ethyl acetate.

    • Place the vessel in a large ultrasonic bath or insert a high-power ultrasonic probe.

    • Sonicate for 60 minutes at a controlled temperature of 40°C.

    • Filter the mixture to collect the ethyl acetate extract.

    • Repeat the extraction process on the plant residue with another 4 L of ethyl acetate to maximize yield.

  • Concentration:

    • Combine the ethyl acetate extracts.

    • Concentrate the extract using a rotary evaporator at a temperature not exceeding 45°C until a viscous crude extract is obtained.

Protocol 2: Scaled-Up Purification by Column Chromatography

Objective: To isolate this compound from the crude extract.

Materials and Equipment:

  • Crude extract from Protocol 1

  • Silica gel (60-120 mesh) for column chromatography

  • Glass chromatography column (appropriate size for the amount of crude extract)

  • Elution solvents: n-Hexane and Ethyl acetate

  • Fraction collector

  • Thin-Layer Chromatography (TLC) plates (silica gel) and developing chamber

  • UV lamp for TLC visualization

Procedure:

  • Column Packing:

    • Prepare a slurry of silica gel in n-hexane.

    • Pack the chromatography column with the slurry, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dissolve the crude extract in a minimal amount of the initial mobile phase (e.g., n-hexane with a small amount of ethyl acetate).

    • Adsorb the dissolved extract onto a small amount of silica gel and dry it.

    • Carefully load the dried, extract-adsorbed silica gel onto the top of the packed column.

  • Elution:

    • Begin elution with 100% n-hexane.

    • Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate (gradient elution). A suggested gradient could be from 100% hexane to 90:10 hexane:ethyl acetate, then 80:20, and so on.

    • Collect fractions of a fixed volume using a fraction collector.

  • Fraction Analysis:

    • Monitor the separation by spotting fractions onto a TLC plate.

    • Develop the TLC plate in an appropriate solvent system (e.g., hexane:ethyl acetate 8:2).

    • Visualize the spots under a UV lamp.

    • Pool the fractions containing the pure this compound based on the TLC analysis.

  • Final Concentration:

    • Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Data Presentation

Table 1: Optimization Parameters for Ultrasound-Assisted Extraction

ParameterRangeOptimal Value
Extraction Time (min) 30 - 9060
Extraction Temperature (°C) 30 - 6040
Solvent-to-Solid Ratio (L:kg) 2:1 - 6:14:1
Ultrasonic Power (W) 100 - 500To be optimized based on equipment

Table 2: Gradient Elution for Column Chromatography

Stepn-Hexane (%)Ethyl Acetate (%)Volume
1 10002 x Column Volume
2 9553 x Column Volume
3 90103 x Column Volume
4 85153 x Column Volume
5 80205 x Column Volume
6 70305 x Column Volume

Visualizations

Extraction_Workflow PlantMaterial Dried & Powdered Dalbergia Heartwood Defatting Defatting with n-Hexane PlantMaterial->Defatting UAE Ultrasound-Assisted Extraction (Ethyl Acetate) Defatting->UAE Waste1 Hexane with Lipids (Discard) Defatting->Waste1 Waste Filtration1 Filtration UAE->Filtration1 Concentration Concentration (Rotary Evaporator) Filtration1->Concentration Waste2 Spent Plant Material Filtration1->Waste2 Residue CrudeExtract Crude Extract Concentration->CrudeExtract ColumnChromatography Silica Gel Column Chromatography CrudeExtract->ColumnChromatography FractionCollection Fraction Collection & TLC Analysis ColumnChromatography->FractionCollection Pooling Pooling of Pure Fractions FractionCollection->Pooling Waste3 Impure Fractions FractionCollection->Waste3 Impurities FinalProduct Purified this compound Pooling->FinalProduct Troubleshooting_Logic Start Low Yield or Purity Issue CheckYield Is Crude Extract Yield Low? Start->CheckYield CheckPurity Is Final Product Purity Low? CheckYield->CheckPurity No OptimizeExtraction Optimize Extraction Parameters: - Solvent Choice - Time/Temperature - Solvent:Solid Ratio CheckYield->OptimizeExtraction Yes ImproveGrinding Ensure Fine Grinding of Plant Material CheckYield->ImproveGrinding Yes OptimizeChromatography Optimize Chromatography: - Gradient Elution - Different Stationary Phase CheckPurity->OptimizeChromatography Yes AddDefatting Introduce a Defatting Step (e.g., with Hexane) CheckPurity->AddDefatting Yes CheckConsistency Is the Issue Batch-to-Batch Inconsistency? CheckPurity->CheckConsistency No End Problem Resolved OptimizeExtraction->End ImproveGrinding->End OptimizeChromatography->End AddDefatting->End StandardizeProtocol Standardize Protocol and Raw Material Sourcing CheckConsistency->StandardizeProtocol Yes CheckConsistency->End No StandardizeProtocol->End

References

Technical Support Center: (S)-4-Methoxydalbergione Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the synthesis of (S)-4-Methoxydalbergione, targeting researchers, scientists, and professionals in drug development. The information is based on established stereoselective synthesis protocols.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My initial Wittig-type reaction to form 7-Methoxy-4-phenylcoumarin (5) has a low yield. What are the common causes and solutions?

A1: Low yields in the Wittig-type reaction between 2-hydroxy-4-methoxybenzophenone (4) and ((ethoxycarbonyl)methylene)triphenylphosphorane can be attributed to several factors:

  • Reagent Purity: Ensure the starting materials, especially the phosphonium ylide, are pure and dry. Moisture can hydrolyze the ylide, reducing its reactivity.

  • Reaction Time and Temperature: The reaction typically requires refluxing in toluene.[1] Insufficient reaction time or temperature can lead to incomplete conversion. Consider extending the reflux time if starting material is still present after the initial period.

  • Stoichiometry: Precise stoichiometry of the reactants is crucial. An excess of the ylide may be necessary to drive the reaction to completion, but a large excess can complicate purification.

Troubleshooting Steps:

  • Dry all glassware and solvents thoroughly before use.

  • Use freshly prepared or properly stored ylide.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.

  • Ensure the reflux temperature is maintained consistently.

Q2: During the reduction of the coumarin (5) to the allylic alcohol (6) with LiAlH₄, I am observing the formation of a saturated alcohol byproduct. How can this be avoided?

A2: The formation of a saturated alcohol indicates over-reduction. The key to preventing this side reaction is the choice of solvent and careful temperature control.

  • Solvent System: The recommended solvent is a 1:1 mixture of diethyl ether (Et₂O) and tetrahydrofuran (THF).[1] Using THF alone has been reported to result in an inseparable mixture of the desired allylic alcohol and the undesired saturated alcohol.[1]

  • Temperature: The reaction should be carried out at 0 °C.[1] Higher temperatures can increase the rate of over-reduction.

Troubleshooting Steps:

  • Prepare the LiAlH₄ suspension in a 1:1 Et₂O/THF mixture.

  • Maintain the reaction temperature strictly at 0 °C using an ice bath.

  • Add the coumarin solution dropwise to the LiAlH₄ suspension to control the reaction exotherm.

Q3: The asymmetric catalytic hydrogenation step to produce the chiral alcohol (3b) is resulting in low enantiomeric excess (ee). What factors influence the stereoselectivity?

A3: Achieving high enantiomeric excess in the asymmetric hydrogenation is critically dependent on the catalyst, hydrogen pressure, and substrate purity.

  • Catalyst: The specific rhodium complex, [Rh((R,R)-bdpp)(NBD)]ClO₄, is used for the synthesis of the (S)-dalbergione precursor.[1][2] Ensure the catalyst is of high purity and handled under inert conditions to prevent deactivation.

  • Hydrogen Pressure: A high hydrogen pressure of 80 bar is reported to be optimal for this reaction.[1][2] Lower pressures may lead to incomplete reaction and lower enantioselectivity.

  • Substrate Purity: Impurities in the substrate can poison the catalyst, leading to reduced efficiency and stereoselectivity. Purify the precursor alcohol (6) before the hydrogenation step.

Q4: The final oxidation step to form this compound (1b) is giving a poor yield and multiple byproducts. How can I optimize this step?

A4: The oxidation of the hydroquinone intermediate to the final quinone is sensitive to reaction conditions.

  • Oxidizing Agent: Salcomine in the presence of oxygen is a reported method for this oxidation.[2]

  • Solvent and Purity: The reaction is typically performed in DMF.[2] It is crucial to use purified crude phenol from the preceding deprotection step.

  • Purification: The crude quinone product should be purified by chromatography over silica gel using degassed solvents (e.g., 80% hexane, 20% ethyl acetate) to prevent degradation of the product on the column.[1] Subsequent crystallization can further enhance purity.[1]

Experimental Protocols and Data

Key Reaction Parameters

The following table summarizes the reported yields and conditions for key steps in the synthesis of this compound.

StepReactantsReagents/CatalystSolventTemperatureTimeYieldEnantiomeric Excess (ee)Reference
Wittig-type Reaction 2-hydroxy-4-methoxybenzophenone (4), ((ethoxycarbonyl)methylene)triphenylphosphorane-TolueneReflux-78%N/A[1]
Reduction 7-Methoxy-4-phenylcoumarin (5)LiAlH₄THF/Et₂O (1:1)0 °C-97%N/A[1]
Asymmetric Hydrogenation Allylic alcohol precursor[Rh((R,R)-bdpp)(NBD)]ClO₄, H₂MeOH---up to 95%[1][2]
Final Oxidation & Purification Crude phenol intermediateSalcomine, O₂DMF-4 h61%-[1][2]
Detailed Methodologies

1. Synthesis of 7-Methoxy-4-phenylcoumarin (5): A solution of 2-hydroxy-4-methoxybenzophenone (4) and ((ethoxycarbonyl)methylene)triphenylphosphorane in toluene is refluxed. The reaction progress is monitored by TLC. After completion, the solvent is removed under reduced pressure, and the crude product is purified by chromatography to yield the coumarin (5).[1]

2. Reduction to Allylic Alcohol (6): To a suspension of LiAlH₄ in a 1:1 mixture of diethyl ether and THF at 0 °C, a solution of the coumarin (5) in the same solvent mixture is added dropwise. The reaction is stirred at 0 °C until completion (monitored by TLC). The reaction is then carefully quenched, and the product is extracted and purified.[1]

3. Asymmetric Catalytic Hydrogenation: The allylic alcohol precursor is dissolved in methanol, and the rhodium catalyst, [Rh((R,R)-bdpp)(NBD)]ClO₄, is added under an inert atmosphere. The mixture is then subjected to hydrogenation at a pressure of 80 bar. After the reaction, the catalyst is filtered off, and the solvent is evaporated to give the chiral alcohol.[1][2]

4. Synthesis of this compound (1b): The precursor is subjected to selective deprotection of a methoxy group using BBr₃ in CH₂Cl₂ at 0 °C. The resulting crude phenol is then dissolved in DMF, and salcomine is added. The mixture is stirred under an oxygen atmosphere for 4 hours. The crude quinone is then purified by column chromatography using degassed solvents (80% hexane, 20% ethyl acetate) and crystallized from cyclohexane.[1][2]

Visualized Workflows

SynthesisWorkflow cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_products Intermediates & Final Product start1 2-Hydroxy-4-methoxy- benzophenone (4) step1 Wittig Reaction (Toluene, Reflux) start1->step1 start2 Ylide start2->step1 prod1 Coumarin (5) step1->prod1 step2 Reduction (LiAlH4, THF/Et2O, 0°C) prod2 Allylic Alcohol (6) step2->prod2 step3 Asymmetric Hydrogenation ([Rh], H2 @ 80 bar) prod3 Chiral Precursor step3->prod3 step4 Deprotection & Oxidation (BBr3 then Salcomine/O2) prod4 This compound (1b) step4->prod4 prod1->step2 prod2->step3 prod3->step4

Caption: Synthetic pathway for this compound.

TroubleshootingLogic cluster_causes Potential Causes cluster_solutions Corrective Actions issue Low Enantiomeric Excess in Hydrogenation cause1 Impure Substrate issue->cause1 cause2 Inactive/Poisoned Catalyst issue->cause2 cause3 Incorrect H2 Pressure issue->cause3 sol1 Purify Precursor Alcohol cause1->sol1 sol2 Use High-Purity Catalyst (Inert Handling) cause2->sol2 sol3 Ensure Pressure is 80 bar cause3->sol3

Caption: Troubleshooting low enantiomeric excess.

References

Enhancing the antibacterial efficacy of (S)-4-Methoxydalbergione

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers working with (S)-4-Methoxydalbergione. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and outline strategies for enhancing the antibacterial efficacy of this neoflavonoid.

Section 1: General FAQs & Troubleshooting

This section addresses common issues researchers face during the initial phases of experimentation, from solubility problems to inconsistent results.

Q1: What is this compound, and what is its known biological activity?

This compound is a naturally occurring neoflavonoid, a class of phenolic compounds found in plants of the Dalbergia genus, often referred to as rosewoods. While extensive data on its specific antibacterial profile is limited in publicly available literature, related compounds from Dalbergia have demonstrated antibacterial and anti-inflammatory properties. For instance, 4-methoxydalbergione has been shown to inhibit the LPS-induced activation of the NF-κB signaling pathway, a key pathway in inflammatory responses. The quinone-like structure of dalbergiones suggests potential for antibacterial action, as this feature is common in many natural antimicrobial compounds.

Q2: I am not observing any antibacterial activity with this compound. What are the common reasons?

Several factors could lead to a perceived lack of activity:

  • Poor Solubility: this compound is a lipophilic compound and has low solubility in aqueous culture media.[1] If the compound precipitates out of solution, its effective concentration is drastically reduced, leading to false negative results.

  • Insufficient Concentration: Natural products may exhibit moderate activity, with Minimum Inhibitory Concentrations (MICs) ranging from 100 to over 1000 µg/mL, compared to potent antibiotics (0.01–10 µg/mL).[1] It is possible the concentrations tested are too low.

  • Choice of Test Organism: Antibacterial activity can be spectrum-specific. The compound may be active against Gram-positive bacteria but not Gram-negative bacteria, or vice-versa.

  • Inappropriate Assay Method: Diffusion-based methods (like disk or well diffusion) are often problematic for hydrophobic compounds, as they do not diffuse well through the agar medium.[2] Broth-based methods are generally more reliable for these types of molecules.[1]

Q3: My compound is precipitating in the broth medium during the MIC assay. How can I improve its solubility?

This is a primary challenge when testing natural products.[1][3]

  • Use a Co-Solvent: Dimethyl sulfoxide (DMSO) is a common solvent used to dissolve hydrophobic compounds for antimicrobial testing.[4]

    • Protocol: Prepare a high-concentration stock solution of this compound in 100% DMSO. Serially dilute this stock in the broth medium for your assay.

    • Critical Control: Ensure the final concentration of DMSO in your assay wells is low (typically ≤1% v/v), as higher concentrations can be toxic to the bacteria and confound the results. You must run a "solvent control" with the same final concentration of DMSO in broth (without the compound) to confirm it does not inhibit bacterial growth on its own.[2]

  • Alternative Solvents: Acetone or ethanol can also be used, but like DMSO, require careful validation and control experiments.[4]

Q4: My MIC results for this compound are inconsistent across different experiments. How can I improve reproducibility?

Reproducibility is a known challenge in natural product research.[3][4] To minimize variability:

  • Standardize Inoculum: The size of the bacterial inoculum is a critical variable.[2] Always prepare your inoculum to a standard turbidity (e.g., 0.5 McFarland standard, which corresponds to approx. 1.5 x 10⁸ CFU/mL) and then dilute it to the final required concentration for the assay (e.g., 5 x 10⁵ CFU/mL for broth microdilution).[2]

  • Control Experimental Conditions: Use the same growth medium, incubation time, and temperature for all experiments.

  • Consistent Compound Handling: Prepare fresh stock solutions of this compound for each experiment, as repeated freeze-thaw cycles can degrade the compound.

  • Document Everything: Record details about the source of your compound, solvent used, and all assay parameters. The phytochemical composition of natural products can vary based on geographical source and extraction methods, contributing to variability.[3]

Section 2: Strategies for Enhancing Antibacterial Efficacy

If the intrinsic activity of this compound is moderate, its efficacy can be potentially enhanced through several strategies.

Q5: How can I determine if this compound has a synergistic effect with conventional antibiotics?

Synergy occurs when the combined effect of two agents is greater than the sum of their individual effects. This can allow for lower, less toxic doses of each agent to be used.[5] The standard method for quantifying synergy is the checkerboard assay .

  • Principle: The checkerboard assay involves testing a matrix of concentrations of this compound and a conventional antibiotic, both individually and in combination.

  • Outcome: The results are used to calculate the Fractional Inhibitory Concentration (FIC) Index, which provides a quantitative measure of the interaction.

Data Presentation: Interpreting the Fractional Inhibitory Concentration (FIC) Index

The FIC Index is calculated as follows: FIC Index = FIC of Agent A + FIC of Agent B, where FIC A = (MIC of A in combination) / (MIC of A alone).

FIC Index ValueInterpretationImplication for this compound
≤ 0.5Synergy The combination is significantly more effective than either agent alone.[5]
> 0.5 to 1.0Additive The combined effect is equal to the sum of the individual effects.
> 1.0 to 4.0Indifference The agents do not interact; the combined effect is that of the more active agent.
> 4.0Antagonism The agents interfere with each other, reducing the overall efficacy.

Q6: What types of structural modifications could potentially enhance the antibacterial activity of this compound?

Structural modification of a lead compound is a classic medicinal chemistry approach to improve potency and druggability.[6] For flavonoids and related structures, several strategies have been explored:

  • Halogenation: Adding halogen atoms (e.g., chlorine, bromine) to the aromatic rings can sometimes enhance antibacterial activity by altering lipophilicity and electronic properties.[6]

  • Modifying Hydroxyl/Methoxyl Groups: The number and position of hydroxyl (-OH) and methoxyl (-OCH₃) groups on the flavonoid skeleton are critical for activity. Altering these groups can change the molecule's polarity and its ability to interact with bacterial targets.[7]

  • Targeting Solubility: Modifications can be designed to improve water solubility, which could directly translate to higher efficacy in aqueous biological systems.[7]

Visualization: Logic of Efficacy Enhancement

The following diagram illustrates the primary pathways researchers can explore to improve the antibacterial performance of a lead compound like this compound.

Enhancement_Strategies start Enhancing Antibacterial Efficacy of this compound synergy Synergistic Combination start->synergy delivery Advanced Drug Delivery start->delivery modification Structural Modification start->modification synergy_abx With Antibiotics synergy->synergy_abx synergy_np With Other Natural Products synergy->synergy_np delivery_nano Nanoencapsulation delivery->delivery_nano delivery_lipo Liposomal Formulation delivery->delivery_lipo mod_potency Increase Intrinsic Potency modification->mod_potency mod_solubility Improve Physicochemical Properties (e.g., Solubility) modification->mod_solubility Workflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Efficacy Enhancement A Prepare Stock Solution (e.g., in DMSO) B Broth Microdilution Assay (Determine MIC) A->B C Evaluate Activity B->C D Checkerboard Assay (Test Synergy with Antibiotics) C->D If activity is moderate E Formulation Studies (e.g., Nanoencapsulation) C->E If activity is moderate F Time-Kill Curve Assays (Confirm Bactericidal/Bacteriostatic Effect) D->F E->F NFkB_Pathway cluster_0 Cytoplasm cluster_1 LPS Bacterial LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK Activates IkBa p-IκBα (Degradation) IKK->IkBa NFkB NF-κB IkBa->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Genes Pro-inflammatory Gene Expression Nucleus->Genes Compound This compound Compound->IKK Inhibits

References

Technical Support Center: Stabilizing (S)-4-Methoxydalbergione

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage and stabilization of (S)-4-Methoxydalbergione. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity of your samples during your research.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the handling and storage of this compound.

Issue Possible Cause Recommended Solution
Solution turns brown or changes color Oxidation of the quinone structure.[1]1. Degas solvents: Before dissolving the compound, sparge the solvent with an inert gas (e.g., nitrogen or argon) for 15-30 minutes to remove dissolved oxygen.[1] 2. Add antioxidants: Consider adding an antioxidant to your stock solution. Common choices for organic solvents include Butylated Hydroxytoluene (BHT) at 0.01-0.1% (w/v).[1] 3. Control pH: Maintain a slightly acidic to neutral pH if possible, as high pH can accelerate oxidation.[1]
Precipitate forms in the solution upon storage Polymerization of degradation products or reduced solubility at lower temperatures.1. Confirm degradation: Analyze the precipitate and supernatant separately using a suitable method like HPLC to determine if it is the parent compound or a degradation product. 2. Filter and re-dissolve: If it is the parent compound that has precipitated, gently warm the solution and sonicate to redissolve. Ensure complete dissolution before use. 3. Store at appropriate temperature: While colder is often better, ensure the storage temperature does not cause the compound to fall out of solution. Check the solubility of this compound in your chosen solvent at the storage temperature.
Loss of compound potency or inconsistent results in assays Degradation of the active pharmaceutical ingredient (API).1. Perform a stability check: Use a stability-indicating method, such as RP-HPLC, to determine the purity of your sample.[2][3] 2. Review storage conditions: Ensure the compound is stored protected from light, at a low temperature (≤ -20°C), and under an inert atmosphere.[1] 3. Aliquot samples: For long-term storage, divide stock solutions into smaller, single-use aliquots to minimize freeze-thaw cycles and exposure to air.[1]
Appearance of new peaks in chromatograms Formation of degradation products.1. Conduct a forced degradation study: Intentionally degrade the compound under various stress conditions (acid, base, oxidation, heat, light) to identify potential degradation products.[2][3] 2. Characterize new peaks: Use techniques like LC-MS to identify the structure of the degradation products. This can help in understanding the degradation pathway.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid this compound?

A1: For long-term storage of solid this compound, it is recommended to store it at -20°C or lower, in a tightly sealed container, protected from light. The container should be flushed with an inert gas like argon or nitrogen to minimize exposure to oxygen.

Q2: How should I prepare stock solutions of this compound for long-term storage?

A2: To prepare stable stock solutions, use a degassed solvent and consider adding an antioxidant.[1] Store the solution in amber vials at -20°C or -80°C.[1] It is best practice to prepare single-use aliquots to avoid repeated freeze-thaw cycles.[1]

Q3: this compound is a quinone. What are the primary degradation pathways I should be concerned about?

A3: As a quinone, this compound is susceptible to degradation primarily through oxidation and photolysis.[2][3] Oxidation can be initiated by exposure to atmospheric oxygen and is often catalyzed by light, high pH, and the presence of metal ions.[1] Photodegradation can occur upon exposure to UV or visible light.[2][3]

Q4: How can I monitor the stability of my this compound samples over time?

A4: A stability-indicating analytical method, most commonly Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection, should be used.[2][3] This method should be able to separate the parent compound from any potential degradation products. Regular analysis of stored samples will allow you to quantify the remaining parent compound and monitor the formation of any impurities.

Q5: Are there any compatible antioxidants for use with this compound in solution?

A5: For solutions in organic solvents, Butylated Hydroxytoluene (BHT) at a concentration of 0.01-0.1% (w/v) is a commonly used and effective antioxidant.[1] For aqueous solutions, ascorbic acid can be considered, but its compatibility and potential for interference in downstream assays should be evaluated.

Quantitative Stability Data

Stress ConditionParameters% Degradation of Thymoquinone
Acid Hydrolysis 0.1 M HCl at 80°C for 2 hours1.53%
Base Hydrolysis 0.1 M NaOH at 80°C for 2 hours0.78%
Oxidation 30% H₂O₂ at room temp for 24 hours5.25%
Thermal Degradation 80°C for 48 hours14.68%
Photodegradation UV light (254 nm) for 24 hours12.11%

This data is for Thymoquinone and should be considered illustrative for this compound.[2][3]

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the conditions for intentionally degrading this compound to understand its stability profile and identify potential degradation products.

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 M HCl. Heat at 60°C for 24 hours. Cool, neutralize with 1 M NaOH, and dilute with the mobile phase to the working concentration.

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 M NaOH. Keep at room temperature for 8 hours. Neutralize with 1 M HCl and dilute with the mobile phase to the working concentration.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 30% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours. Dilute with the mobile phase to the working concentration.

  • Thermal Degradation: Place the solid compound in a hot air oven at 80°C for 48 hours. Dissolve the stressed solid in the solvent and dilute to the working concentration.

  • Photolytic Degradation: Expose the solid compound to direct sunlight for 48 hours or in a photostability chamber with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[4] Dissolve the exposed solid and dilute to the working concentration.

  • Analysis: Analyze all stressed samples, along with a control sample (unstressed), using a validated stability-indicating HPLC method.

Protocol 2: Stability-Indicating RP-HPLC Method

This protocol provides a starting point for developing an RP-HPLC method to analyze this compound and its degradation products.

  • Instrumentation: HPLC system with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a good starting point.

    • Initial conditions: 60% Acetonitrile, 40% Water (0.1% Formic Acid)

    • Gradient: Linearly increase to 90% Acetonitrile over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at a wavelength where this compound has maximum absorbance (determine by UV scan).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Visualizations

degradation_pathway S-4-Methoxydalbergione S-4-Methoxydalbergione Oxidized Products Oxidized Products S-4-Methoxydalbergione->Oxidized Products Oxygen, Light, High pH, Metal Ions Photodegradation Products Photodegradation Products S-4-Methoxydalbergione->Photodegradation Products UV/Visible Light Polymers (Brown Color) Polymers (Brown Color) Oxidized Products->Polymers (Brown Color) Polymerization experimental_workflow cluster_stress Forced Degradation Acid Acid Analyze Samples (HPLC) Analyze Samples (HPLC) Acid->Analyze Samples (HPLC) Base Base Base->Analyze Samples (HPLC) Oxidation Oxidation Oxidation->Analyze Samples (HPLC) Heat Heat Heat->Analyze Samples (HPLC) Light Light Light->Analyze Samples (HPLC) Prepare Stock Solution Prepare Stock Solution Prepare Stock Solution->Acid Prepare Stock Solution->Base Prepare Stock Solution->Oxidation Prepare Stock Solution->Heat Prepare Stock Solution->Light Identify Degradants (LC-MS) Identify Degradants (LC-MS) Analyze Samples (HPLC)->Identify Degradants (LC-MS) Develop Stability Protocol Develop Stability Protocol Identify Degradants (LC-MS)->Develop Stability Protocol troubleshooting_logic node_q node_q node_s node_s Inconsistent Results? Inconsistent Results? Color Change? Color Change? Inconsistent Results?->Color Change? No Inconsistent Results?->Color Change? Yes Oxidation Likely Oxidation Likely Color Change?->Oxidation Likely Yes Precipitate? Precipitate? Color Change?->Precipitate? No Degas Solvent & Add Antioxidant Degas Solvent & Add Antioxidant Oxidation Likely->Degas Solvent & Add Antioxidant Check Solubility & Filter Check Solubility & Filter Precipitate?->Check Solubility & Filter Yes Run Stability HPLC Run Stability HPLC Precipitate?->Run Stability HPLC No

References

Validation & Comparative

(S)-4-Methoxydalbergione: A Comparative Analysis of its Biological Activity Against Other Neoflavonoids from Dalbergia

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of (S)-4-Methoxydalbergione and other notable neoflavonoids isolated from the Dalbergia genus. The data presented herein is collated from various experimental studies, offering a valuable resource for researchers investigating the therapeutic potential of these natural compounds.

Neoflavonoids, a class of polyphenolic compounds, are characteristic constituents of the Dalbergia genus, which encompasses a wide range of trees and shrubs.[1][2] These compounds have garnered significant scientific interest due to their diverse pharmacological activities, including anti-inflammatory, anticancer, antioxidant, and anti-androgen effects.[1][2][3] Among these, this compound, a prominent member of the dalbergione class of neoflavonoids, has demonstrated significant cytotoxic and anti-inflammatory properties. This guide will delve into a comparative analysis of its efficacy alongside other related neoflavonoids.

Cytotoxicity Comparison of Dalbergia Neoflavonoids

The anticancer potential of this compound and its analogs has been evaluated against a panel of human cancer cell lines. The following table summarizes the 50% inhibitory concentration (IC50) values, a measure of the concentration of a substance needed to inhibit a biological process by half, providing a quantitative comparison of their cytotoxic effects.

CompoundCancer Cell LineIC50 (µM)Source
This compound Esophageal Carcinoma (ECA-109)15.79[4]
This compound Human OsteosarcomaNot specified, but suppresses growth[5]
(S)-4'-Hydroxy-4-methoxydalbergioneMDA-MB-231 (Breast Cancer)7.23 ± 0.40[5][6][7]
(S)-3'-Hydroxy-4,4'-dimethoxydalbergioneMDA-MB-231 (Breast Cancer)7.54 ± 1.50[5][6][7]
(S)-3',4'-Dihydroxy-4-methoxydalbergioneCaco-2 (Colon Cancer)>100[6][7]
(S)-3',4'-Dihydroxy-4-methoxydalbergioneMDA-MB-468 (Breast Cancer)52.38 ± 16.51[6][7]
(S)-3',4'-Dihydroxy-4-methoxydalbergioneMDA-MB-231 (Breast Cancer)26.09 ± 1.99[6][7]
(S)-3',4'-Dihydroxy-4-methoxydalbergioneCT26 (Colon Cancer)22.24 ± 2.30[6][7]
MelanoxoinMDA-MB-231 (Breast Cancer)98.48 ± 20.85[6][7]

Experimental Protocols

The cytotoxic activities listed above were predominantly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay is a standard method for assessing cell viability.

MTT Assay for Cytotoxicity

Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).

Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.

Methodology:

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound) and a vehicle control (e.g., DMSO).

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following incubation, a sterile MTT solution (typically 5 mg/mL in phosphate-buffered saline) is added to each well, and the plates are incubated for an additional 2-4 hours.

  • Formazan Solubilization: The culture medium containing MTT is removed, and a solubilizing agent (e.g., DMSO, isopropanol with HCl) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Signaling Pathway Modulation

This compound and other neoflavonoids exert their biological effects by modulating key intracellular signaling pathways involved in inflammation and cancer progression, such as the NF-κB and JAK2/STAT3 pathways.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammatory responses.[8][9] Studies have shown that 4-Methoxydalbergione can inhibit the NF-κB signaling pathway, thereby exerting anti-inflammatory effects.[4]

JAK2_STAT3_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK2 JAK2 Receptor->JAK2 Activation p_JAK2 p-JAK2 JAK2->p_JAK2 STAT3 STAT3 p_JAK2->STAT3 Phosphorylation p_STAT3 p-STAT3 STAT3->p_STAT3 p_STAT3_dimer p-STAT3 Dimer p_STAT3->p_STAT3_dimer Dimerization Dalbergione Neoflavonoids Dalbergione->p_JAK2 Inhibition DNA DNA p_STAT3_dimer->DNA Translocation Genes Target Gene Expression (e.g., Bcl-2, Cyclin D1) DNA->Genes

References

Unveiling the Potent Biological Activities of Dalbergiones: A Comparative Guide to their Structure-Activity Relationship

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Dalbergiones, a class of neoflavonoids predominantly found in the heartwood of Dalbergia species, have garnered significant attention for their diverse pharmacological properties. This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of key dalbergiones, focusing on their anti-inflammatory and antioxidant activities. Experimental data from various studies are presented in a standardized format to facilitate objective comparison, accompanied by detailed experimental protocols and visual diagrams of the underlying signaling pathways.

Anti-inflammatory Activity: Targeting the NF-κB Pathway

Dalbergiones have demonstrated potent anti-inflammatory effects, primarily through the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response. This inhibition effectively reduces the production of pro-inflammatory mediators such as nitric oxide (NO) and various cytokines.

A key study investigated the anti-inflammatory properties of three dalbergione analogs: 3′-hydroxy-4,4′-dimethoxydalbergione (HDMD), 4-methoxydalbergione (MD), and 4′-hydroxy-4-methoxydalbergione (DMD) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. All three compounds proved to be potent inhibitors of the inflammatory response by hindering the nuclear translocation of the p65 subunit of NF-κB.[1][2][3] While this study highlighted their high efficacy, it did not provide specific IC50 values to definitively rank their potency due to their strong effects.[1]

However, other research on flavonoids isolated from Dalbergia species provides quantitative data on the inhibition of NO production, a key marker of inflammation. The following table summarizes the half-maximal inhibitory concentration (IC50) values for various dalbergiones and related flavonoids.

Table 1: Comparative Anti-inflammatory Activity of Dalbergiones and Related Flavonoids

CompoundSourceAssayCell LineIC50 (µM)Reference
(S)-4-methoxydalbergioneDalbergia odoriferaInhibition of superoxide anion generationRat neutrophils-[4]
DalbergioneDalbergia sissooNitric Oxide Production InhibitionJ774.1 Macrophages31.6[5]
ButinDalbergia oliveriNitric Oxide Production InhibitionRAW 264.7 Macrophages7.6[6]
IsoliquiritigeninDalbergia oliveriNitric Oxide Production InhibitionRAW 264.7 Macrophages11.2[6]
DalberginDalbergia oliveriNitric Oxide Production InhibitionRAW 264.7 Macrophages19.6 - 28.7[6]

Structure-Activity Relationship Insights (Anti-inflammatory):

  • The presence of a catechol group (two adjacent hydroxyl groups) on the B-ring, as seen in some flavonoids, is often associated with potent anti-inflammatory activity.

  • The substitution pattern on the B-ring of dalbergiones appears to be a critical determinant of their inhibitory activity against pro-inflammatory mediators.

Signaling Pathway: Dalbergione-mediated Inhibition of NF-κB

Dalbergiones exert their anti-inflammatory effects by intervening in the canonical NF-κB signaling pathway. In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Dalbergiones have been shown to prevent the nuclear translocation of the p65 subunit of NF-κB, thereby blocking this inflammatory cascade.[1][2]

NF_kB_Inhibition_by_Dalbergiones cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK Complex TLR4->IKK Activates IkB IκB IKK->IkB Phosphorylates IkB_NFkB IκB-NF-κB (Inactive) IkB->IkB_NFkB Degradation (Ubiquitination) NFkB NF-κB (p65/p50) NFkB_Translocation NFkB->NFkB_Translocation Translocation IkB_NFkB->NFkB Releases Dalbergiones Dalbergiones Dalbergiones->NFkB_Translocation Inhibits NFkB_n NF-κB NFkB_Translocation->NFkB_n Genes Pro-inflammatory Genes (e.g., iNOS, COX-2, TNF-α, IL-6) NFkB_n->Genes Activates Transcription

Caption: Dalbergione-mediated inhibition of the NF-κB signaling pathway.

Antioxidant Activity: Scavenging Free Radicals

Dalbergiones and related isoflavonoids possess significant antioxidant properties, which contribute to their protective effects against oxidative stress-related diseases. Their ability to scavenge free radicals is a key mechanism underlying this activity.

A study on isoflavonoids from Dalbergia parviflora provides valuable insights into the SAR of these compounds, offering a basis for understanding the antioxidant potential of dalbergiones. The antioxidant activities were evaluated using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging and Oxygen Radical Absorbance Capacity (ORAC) assays.

Table 2: Comparative Antioxidant Activity of Isoflavonoids from Dalbergia parviflora

CompoundClassDPPH SC50 (µM)ORAC Value (µM Trolox Equivalents)Reference
CalycosinIsoflavone0.25-[7]
Khrinone BIsoflavone0.60-[7]
Khrinone CIsoflavone0.67-[7]
(3R)-VestitolIsoflavan6.430-40[7]
(3RS)-3′-hydroxy-8-methoxy vestitolIsoflavan2.830-40[7]

Structure-Activity Relationship Insights (Antioxidant):

The study on isoflavonoids from Dalbergia parviflora revealed several key structural features that influence antioxidant activity:[7]

  • Hydroxyl Groups: The number and position of hydroxyl groups on the flavonoid skeleton are crucial. The presence of a catechol group in the B-ring significantly enhances antioxidant capacity.

  • C2-C3 Double Bond: The presence of a double bond between carbons 2 and 3 in the C-ring contributes to the radical scavenging activity.

  • 4-Oxo Group: A carbonyl group at the 4th position of the C-ring is also important for antioxidant potential.

While specific comparative data for dalbergiones is limited, the structural similarities with isoflavonoids suggest that these principles likely apply. The quinone moiety in dalbergiones is also expected to contribute significantly to their redox properties and antioxidant activity.

Experimental Protocols

Anti-inflammatory Activity Assays

1. Cell Culture and Treatment:

RAW 264.7 murine macrophage cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified atmosphere. For experiments, cells are seeded in appropriate plates and allowed to adhere overnight. Cells are then pre-treated with various concentrations of dalbergiones for a specified time (e.g., 1-2 hours) before stimulation with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.

2. Nitric Oxide (NO) Production Assay (Griess Assay):

The production of nitric oxide is determined by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.

  • Procedure:

    • After cell treatment, 100 µL of the cell culture supernatant is mixed with 100 µL of Griess reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid) in a 96-well plate.

    • The mixture is incubated at room temperature for 10-15 minutes.

    • The absorbance is measured at 540 nm using a microplate reader.

    • The concentration of nitrite is calculated from a standard curve prepared with sodium nitrite.

3. Cell Viability Assay (MTT Assay):

The cytotoxicity of the dalbergiones is assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, which measures mitochondrial metabolic activity.

  • Procedure:

    • After treatment, the culture medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well.

    • The plate is incubated for 2-4 hours at 37°C.

    • The MTT solution is removed, and 100 µL of dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.

    • The absorbance is measured at 570 nm using a microplate reader.

    • Cell viability is expressed as a percentage of the control (untreated cells).

Antioxidant Activity Assays

1. DPPH Radical Scavenging Assay:

This assay measures the ability of the compounds to donate a hydrogen atom or an electron to the stable DPPH radical.

  • Procedure:

    • Different concentrations of the dalbergione solutions are prepared in methanol.

    • 100 µL of each sample solution is mixed with 100 µL of a methanolic solution of DPPH (e.g., 0.2 mM).

    • The mixture is incubated in the dark at room temperature for 30 minutes.

    • The absorbance is measured at 517 nm.

    • The percentage of radical scavenging activity is calculated using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the sample with the DPPH solution.

    • The SC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined from the dose-response curve.

2. Oxygen Radical Absorbance Capacity (ORAC) Assay:

The ORAC assay measures the antioxidant scavenging activity against peroxyl radicals induced by a free radical generator.

  • Procedure:

    • The assay is typically performed in a 96-well microplate.

    • A mixture of the sample, fluorescein (a fluorescent probe), and a peroxyl radical generator (e.g., AAPH) is prepared in a phosphate buffer.

    • The fluorescence decay of fluorescein is monitored over time at an excitation wavelength of 485 nm and an emission wavelength of 520 nm.

    • The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC).

    • The results are expressed as Trolox equivalents (TE), a water-soluble analog of vitamin E.

Experimental Workflow Visualization

Experimental_Workflow cluster_anti_inflammatory Anti-inflammatory Activity Assessment cluster_antioxidant Antioxidant Activity Assessment Cell_Culture RAW 264.7 Cell Culture Pre-treatment Pre-treatment with Dalbergiones Cell_Culture->Pre-treatment LPS_Stimulation LPS (1 µg/mL) Stimulation Pre-treatment->LPS_Stimulation NO_Assay Nitric Oxide Assay (Griess Reagent) LPS_Stimulation->NO_Assay MTT_Assay Cell Viability Assay (MTT) LPS_Stimulation->MTT_Assay Sample_Prep Dalbergione Sample Preparation DPPH_Assay DPPH Radical Scavenging Assay Sample_Prep->DPPH_Assay ORAC_Assay ORAC Assay Sample_Prep->ORAC_Assay

Caption: Workflow for assessing the biological activities of dalbergiones.

Conclusion

Dalbergiones represent a promising class of natural compounds with significant anti-inflammatory and antioxidant properties. Their mechanism of action, particularly the inhibition of the NF-κB signaling pathway, makes them attractive candidates for the development of novel therapeutic agents for inflammatory diseases. The structure-activity relationships, while still under investigation, highlight the importance of the substitution patterns on the flavonoid core for their biological efficacy. Further comparative studies with standardized assays are crucial to fully elucidate the SAR of different dalbergione analogs and to guide the design of more potent and selective derivatives for future drug development.

References

A Comparative Analysis of the Biological Activity of Natural (S)-4-Methoxydalbergione

Author: BenchChem Technical Support Team. Date: November 2025

A definitive head-to-head comparison of the biological activity between synthetic and natural (S)-4-Methoxydalbergione is not available in the current scientific literature. Research to date has primarily focused on the isolation, characterization, and biological evaluation of this compound from natural sources, notably from the heartwood of Dalbergia species. This guide, therefore, presents a comprehensive overview of the documented biological activities of natural this compound, supported by experimental data and protocols. The absence of data for a synthetic counterpart will be noted, highlighting a significant gap in the current research landscape.

Introduction to this compound

This compound is a neoflavonoid, a class of polyphenolic compounds, found in various species of the Dalbergia genus, which is renowned for its valuable timber and use in traditional medicine. This naturally occurring compound has garnered significant interest from the scientific community for its diverse pharmacological properties, including anti-inflammatory and anticancer activities. The biological efficacy of natural products can sometimes differ from their synthetic counterparts due to the presence of minor impurities or synergistic effects with other co-extracted compounds in the natural matrix. However, without studies on the synthetic version of this compound, a direct comparison remains speculative.

Anticancer Activity of Natural this compound

Recent studies have demonstrated the potential of natural 4-Methoxydalbergione (4-MD) as an anticancer agent across various cancer cell lines.

Esophageal Carcinoma

In a study investigating its effects on esophageal cancer (EC), 4-MD was shown to inhibit the proliferation and migration of ECA-109 cells. The half-maximal inhibitory concentration (IC50) of 4-MD was determined to be 15.79 µmol/l.[1] The compound was found to exert its effects by inactivating the NF-κB signaling pathway.[1]

Bladder Cancer

Research on bladder cancer (BC) has also revealed the anticancer potential of 4-MD. The compound inhibited the growth of bladder cancer cells by inducing autophagy and inhibiting the Akt/ERK signaling pathway.[2] The IC50 values for 4-MD in two different human bladder cancer cell lines were reported as follows:

Cell LineIC50 (µM)
J828.17
UMUC314.50
Table 1: IC50 values of natural 4-Methoxydalbergione in bladder cancer cell lines.[2]

Anti-inflammatory Activity of Natural this compound

This compound has been identified as a potent anti-inflammatory agent. Its mechanism of action often involves the modulation of key inflammatory pathways.

Inhibition of NF-κB Signaling

Studies have indicated that 4-MD exerts anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[1] This pathway is a central mediator of the inflammatory response, and its inhibition can lead to a reduction in the production of pro-inflammatory cytokines.

Heme Oxygenase-1 (HO-1) Induction

4-Methoxydalbergione has been shown to induce the expression of Heme Oxygenase-1 (HO-1), an enzyme with potent anti-inflammatory and cytoprotective effects.[3] This induction is mediated through the nuclear translocation of Nrf2. The anti-inflammatory effects of 4-MD, including the suppression of nitric oxide (NO) and prostaglandin E2 (PGE2) production, are at least partially attributed to this HO-1 induction.[3]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway and a general experimental workflow for assessing the biological activity of this compound.

cluster_0 NF-κB Signaling Pathway Inhibition by 4-Methoxydalbergione LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK TLR4->IKK IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB Releases NFkB_nucleus NF-κB (nucleus) NFkB->NFkB_nucleus Translocates Genes Pro-inflammatory Genes (e.g., IL-6, TNF-α) NFkB_nucleus->Genes Induces Transcription MD This compound MD->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway by this compound.

cluster_1 General Workflow for In Vitro Cytotoxicity Assay start Cancer Cell Culture treatment Treatment with This compound (various concentrations) start->treatment incubation Incubation (e.g., 24, 48, 72 hours) treatment->incubation assay Cell Viability Assay (e.g., MTT, CCK-8) incubation->assay data Data Analysis (Calculation of IC50) assay->data end Results data->end

Caption: A generalized workflow for determining the in vitro cytotoxicity of a compound.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of a compound on cultured cells.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of this compound dissolved in a suitable solvent (e.g., DMSO) and further diluted in culture medium. Include a vehicle control (medium with solvent only).

  • Incubation: Incubate the treated cells for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm or 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting cell viability against the compound concentration.

Nitric Oxide (NO) Inhibition Assay

This assay is used to evaluate the anti-inflammatory potential of a compound by measuring its ability to inhibit nitric oxide production in stimulated macrophages.

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Inflammatory Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce the production of nitric oxide. Include a negative control (cells only), a positive control (cells with LPS), and vehicle controls.

  • Incubation: Incubate the plates for 24 hours at 37°C.

  • Nitrite Measurement: After incubation, collect the cell culture supernatant. Determine the nitrite concentration in the supernatant using the Griess reagent system. This involves mixing the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) and measuring the absorbance at 540 nm.

  • Data Analysis: Calculate the percentage of nitric oxide inhibition compared to the LPS-stimulated control. The IC50 value for NO inhibition can then be determined.

Conclusion and Future Directions

Natural this compound exhibits significant anticancer and anti-inflammatory properties, as demonstrated by in vitro studies. Its mechanisms of action involve the modulation of critical signaling pathways such as NF-κB and the induction of the protective enzyme HO-1.

The primary limitation in the field is the lack of a direct comparative study between natural and synthetically produced this compound. Future research should prioritize the enantioselective synthesis of this compound and a subsequent comprehensive biological evaluation. Such studies would be invaluable for several reasons:

  • Confirmation of Activity: It would confirm that the observed biological activities are intrinsic to the (S)-enantiomer and not influenced by other co-occurring natural compounds.

  • Scalability and Purity: A robust synthetic route would enable the production of large quantities of highly pure this compound for further preclinical and potentially clinical development, overcoming the limitations of natural sourcing.

  • Structure-Activity Relationship (SAR) Studies: A synthetic platform would facilitate the generation of analogues, allowing for detailed SAR studies to optimize potency and selectivity.

References

Unraveling the Biological Nuances: A Comparative Look at (S)-4-Methoxydalbergione Enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the stereochemistry of a bioactive compound is paramount. The spatial arrangement of atoms in enantiomers, non-superimposable mirror images of a molecule, can lead to significant differences in their biological activities. This guide delves into the biological landscape of (S)-4-Methoxydalbergione and its enantiomeric counterpart, providing a comparative overview of their activities, supported by experimental insights.

While research has established the biological activities of 4-Methoxydalbergione, a naturally occurring neoflavonoid found in plants of the Dalbergia genus, a direct and comprehensive comparison of the individual (S) and (R) enantiomers is not extensively documented in publicly available scientific literature. Most studies have investigated the compound as a racemic mixture or without specifying the stereoisomer. However, the fundamental principles of stereopharmacology suggest that the two enantiomers are likely to exhibit distinct biological profiles.

This guide will synthesize the available information on the biological activities attributed to 4-Methoxydalbergione, highlighting areas where enantioselective differences can be anticipated. We will also provide detailed experimental protocols for key assays used to evaluate these activities, offering a framework for future comparative studies.

Comparative Biological Activities: An Overview

Based on existing research on 4-Methoxydalbergione (stereochemistry often unspecified), several key biological activities have been identified. It is crucial to note that the potency of these effects could differ significantly between the (S) and (R) enantiomers.

Table 1: Summary of Reported Biological Activities of 4-Methoxydalbergione

Biological ActivityKey FindingsPotential for Enantioselective Differences
Cytotoxic Activity Has demonstrated inhibitory effects against various cancer cell lines, including esophageal carcinoma.[1]High. The specific three-dimensional structure of an enantiomer can lead to differential binding affinity and interaction with target proteins or enzymes involved in cell proliferation and apoptosis.
Anti-inflammatory Activity Inhibits the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins by suppressing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[2] The anti-inflammatory effects are often mediated through the NF-κB signaling pathway.[1][2]High. Receptors and enzymes in inflammatory pathways are chiral, suggesting that one enantiomer may fit more effectively into the binding site, leading to greater inhibition of the inflammatory response.
Antimicrobial Activity While not as extensively studied for 4-Methoxydalbergione specifically, related flavonoids from Dalbergia species have shown antibacterial properties.Moderate to High. The cell walls and enzymes of microorganisms are chiral environments. Enantiomers could exhibit different levels of efficacy in disrupting these structures or inhibiting essential metabolic pathways.
Neuroprotective Effects Shown to have cytoprotective effects in neuronal cells, partly through the induction of heme oxygenase-1 (HO-1).[2]High. Receptors and enzymes within the nervous system are highly stereoselective.

Experimental Protocols

To facilitate further research and direct comparison of the this compound enantiomers, detailed methodologies for key experiments are provided below.

Cytotoxicity Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

  • Cell Culture: Human cancer cell lines (e.g., ECA-109 for esophageal carcinoma) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Treatment: Cells are seeded in 96-well plates. After 24 hours, the cells are treated with various concentrations of the (S) and (R) enantiomers of 4-Methoxydalbergione. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The treated cells are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized detergent).

  • Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.

Anti-inflammatory Assay (Nitric Oxide Production in RAW 264.7 Macrophages)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.

  • Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO₂ incubator.

  • Treatment: Cells are seeded in 96-well plates. After reaching confluence, the cells are pre-treated with various concentrations of the (S) and (R) enantiomers of 4-Methoxydalbergione for 1 hour.

  • Stimulation: The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce an inflammatory response and incubated for 24 hours.

  • Nitrite Measurement (Griess Assay): The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent system.

    • An equal volume of cell culture supernatant is mixed with Griess reagent A and incubated.

    • Griess reagent B is then added, and the mixture is incubated further.

    • The absorbance is measured at 540 nm.

  • Data Analysis: A standard curve using sodium nitrite is generated to determine the nitrite concentration in the samples. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

Antimicrobial Assay (Broth Microdilution Method)

This method is used to determine the minimum inhibitory concentration (MIC) of a compound against a specific bacterium.

  • Bacterial Culture: A standardized inoculum of the test bacterium (e.g., Staphylococcus aureus or Escherichia coli) is prepared in a suitable broth medium.

  • Serial Dilution: The (S) and (R) enantiomers of 4-Methoxydalbergione are serially diluted in a 96-well microtiter plate containing the broth medium.

  • Inoculation: The standardized bacterial suspension is added to each well.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits bacterial growth (i.e., the well remains clear).

Signaling Pathways and Experimental Workflows

The biological activities of 4-Methoxydalbergione are often mediated through specific signaling pathways. Understanding these pathways is crucial for elucidating the mechanism of action and identifying potential points of enantioselective interaction.

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 NFkB_inhibition NF-κB Inhibition TLR4->NFkB_inhibition Activates p65 p65 NFkB_inhibition->p65 Prevents Translocation nucleus Nucleus p65->nucleus Translocation iNOS_COX2 iNOS/COX-2 Expression nucleus->iNOS_COX2 Upregulates NO_PGs NO/Prostaglandins iNOS_COX2->NO_PGs Produces S_MD This compound S_MD->NFkB_inhibition Inhibits cytotoxicity_workflow start Start cell_seeding Seed Cancer Cells in 96-well Plate start->cell_seeding treatment Treat with (S) and (R) 4-Methoxydalbergione Enantiomers cell_seeding->treatment incubation Incubate for 24-72h treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_solubilization Solubilize Formazan Crystals mtt_addition->formazan_solubilization read_absorbance Measure Absorbance at 570 nm formazan_solubilization->read_absorbance calculate_ic50 Calculate IC50 Values read_absorbance->calculate_ic50 end End calculate_ic50->end

References

A Comparative Analysis of (S)- and (R)-4-Methoxydalbergione Antimicrobial Activity: A Review of Available Data

Author: BenchChem Technical Support Team. Date: November 2025

A definitive comparative analysis of the antimicrobial potencies of (S)-4-Methoxydalbergione and (R)-4-Methoxydalbergione cannot be provided at this time due to a lack of specific experimental data in publicly available scientific literature. Extensive searches for studies directly comparing the two enantiomers, or even evaluating the antimicrobial activity of the racemic mixture of 4-Methoxydalbergione, did not yield any quantitative results such as Minimum Inhibitory Concentrations (MICs) or Minimum Bactericidal Concentrations (MBCs).

While research into the antimicrobial properties of compounds isolated from various Dalbergia species is ongoing, and the influence of stereochemistry on the biological activity of flavonoids is a recognized area of study, specific data for the individual enantiomers of 4-Methoxydalbergione remains elusive. General studies on extracts from Dalbergia plants have demonstrated a range of antimicrobial effects against various bacteria and fungi. However, these studies do not isolate the activity of 4-Methoxydalbergione, let alone differentiate between its stereoisomers.

For researchers and drug development professionals interested in the antimicrobial potential of these specific compounds, this represents a significant knowledge gap and an opportunity for novel research. Future investigations should focus on the following:

  • Chiral Separation and Purification: Development of robust methods for the separation and purification of (S)- and (R)-4-Methoxydalbergione to allow for the individual assessment of their biological activities.

  • In Vitro Antimicrobial Susceptibility Testing: Systematic evaluation of the MIC and MBC values of each enantiomer against a broad panel of clinically relevant pathogenic bacteria and fungi. Standardized broth microdilution or agar dilution methods should be employed to ensure data comparability.

  • Structure-Activity Relationship (SAR) Studies: Comparative analysis of the antimicrobial data for the two enantiomers to elucidate the role of stereochemistry at the chiral center in their interaction with microbial targets.

Hypothetical Experimental Workflow

Should the necessary compounds become available, a typical experimental workflow to determine and compare their antimicrobial activities would involve the steps outlined in the diagram below. This process is fundamental in antimicrobial drug discovery and provides the quantitative data required for a comparative guide.

G cluster_0 Preparation cluster_1 Microorganism Culture cluster_2 Antimicrobial Susceptibility Testing cluster_3 Data Analysis and Comparison prep1 Obtain pure (S)- and (R)-4-Methoxydalbergione prep2 Prepare stock solutions of known concentrations prep1->prep2 test1 Perform broth microdilution assay prep2->test1 culture1 Select panel of test microorganisms (e.g., S. aureus, E. coli, C. albicans) culture2 Culture microorganisms to logarithmic growth phase culture1->culture2 culture2->test1 test2 Incubate microplates under controlled conditions test1->test2 test3 Determine Minimum Inhibitory Concentration (MIC) test2->test3 analysis1 Record and tabulate MIC values for both enantiomers test3->analysis1 analysis2 Compare the antimicrobial potency analysis1->analysis2

Caption: Workflow for Comparative Antimicrobial Activity Testing.

Without the foundational data from such experimental protocols, any comparison between the antimicrobial activities of this compound and (R)-4-Methoxydalbergione would be purely speculative. The scientific community awaits dedicated research in this area to unlock the potential of these chiral natural products.

A Comparative Analysis of the Cytotoxic Effects of (S)-4-Methoxydalbergione and Doxorubicin

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of oncological research, the quest for novel therapeutic agents with enhanced efficacy and reduced side effects is perpetual. This guide provides a detailed comparison of the cytotoxic properties of (S)-4-Methoxydalbergione, a naturally occurring neoflavonoid, and Doxorubicin, a well-established anthracycline chemotherapeutic agent. This analysis is intended for researchers, scientists, and professionals in drug development, offering a side-by-side look at their performance based on available experimental data.

Quantitative Cytotoxicity Data

The cytotoxic potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of a biological process, in this case, cell proliferation. The following table summarizes the available data on the cytotoxic concentrations of this compound and the IC50 values of Doxorubicin against various human cancer cell lines. It is important to note that a direct comparative study has not been identified; therefore, the data is compiled from separate studies.

CompoundCell Line(s)Cancer TypeCytotoxic Concentration / IC50Citation(s)
This compound MG63, U-2 OSOsteosarcomaInhibited cell growth at 1, 10, and 30 µM[1]
Human Liver Cancer CellsHepatocellular CarcinomaExhibited cytotoxicity at 10, 20, 30, 40, and 50 µM[2]
Doxorubicin PC3Prostate Cancer2.64 µg/ml[3]
Hep-G2Hepatocellular Carcinoma14.72 µg/ml[3]
HCT116Colon Cancer24.30 µg/ml[3]
A549Lung Cancer1.50 µM[4]
HeLaCervical Cancer1.00 µM[4]
MCF-7Breast Cancer2.50 µM[5]

Note: Direct comparison of potency is challenging due to variations in experimental conditions and units of concentration across studies.

Experimental Protocols

A fundamental method for assessing the cytotoxicity of chemical compounds in vitro is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

MTT Assay for Cytotoxicity Assessment

Objective: To determine the concentration at which a compound inhibits cell growth by 50% (IC50).

Materials:

  • Human cancer cell line of interest

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom plates

  • This compound and Doxorubicin

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[6]

  • Phosphate Buffered Saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[6]

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound and Doxorubicin in complete culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with the same concentration of the compound solvent, e.g., DMSO) and a blank control (medium only).

    • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[1]

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.[6]

    • Incubate the plate for an additional 1 to 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.[6]

  • Solubilization of Formazan:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the purple formazan crystals.[6]

    • Mix gently by pipetting or shaking the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

  • Data Analysis:

    • Subtract the absorbance of the blank control from the absorbance of all other wells.

    • Calculate the percentage of cell viability for each concentration using the formula: (Absorbance of treated cells / Absorbance of vehicle control) x 100.

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value from the dose-response curve.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis cell_culture Cell Culture (e.g., MG63, HepG2) cell_seeding Cell Seeding in 96-well plates cell_culture->cell_seeding compound_prep Compound Preparation (this compound & Doxorubicin) treatment Treatment with Compounds compound_prep->treatment cell_seeding->treatment mtt_addition MTT Addition treatment->mtt_addition incubation Incubation mtt_addition->incubation solubilization Formazan Solubilization incubation->solubilization read_absorbance Read Absorbance (570 nm) solubilization->read_absorbance calc_viability Calculate % Cell Viability read_absorbance->calc_viability ic50 Determine IC50 calc_viability->ic50 S4MD_pathway cluster_jak_stat JAK/STAT Pathway cluster_nfkb NF-κB Pathway cluster_akt_erk Akt/ERK Pathway S4MD This compound JAK2 JAK2 S4MD->JAK2 Inhibits IKK IKK S4MD->IKK Inhibits Akt Akt S4MD->Akt Inhibits ERK ERK S4MD->ERK Inhibits Apoptosis Apoptosis S4MD->Apoptosis Induces STAT3 STAT3 JAK2->STAT3 Phosphorylation Proliferation Cell Proliferation STAT3->Proliferation Promotes IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB NFkB->Proliferation Promotes Akt->Proliferation Promotes ERK->Proliferation Promotes Doxorubicin_pathway cluster_dna DNA Damage cluster_ros Oxidative Stress Dox Doxorubicin DNA_intercalation DNA Intercalation Dox->DNA_intercalation Top2 Topoisomerase II Inhibition Dox->Top2 ROS Reactive Oxygen Species (ROS) Generation Dox->ROS p53 p53 Activation DNA_intercalation->p53 Top2->p53 ROS->p53 Apoptosis Apoptosis p53->Apoptosis Induces

References

A Comparative Phytochemical Landscape of Dalbergia Species: An Analytical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The genus Dalbergia, encompassing species commonly known as rosewoods, holds a significant place in traditional medicine due to its rich and diverse phytochemical composition.[1][2] Extracts from various Dalbergia species have been reported to possess a wide array of pharmacological activities, including anti-inflammatory, antioxidant, anti-cancer, and antimicrobial properties.[3] This guide provides a comparative analysis of the phytochemical constituents found in different Dalbergia species, supported by experimental data and detailed methodologies to aid in further research and drug discovery endeavors. The predominant classes of secondary metabolites identified across the genus include flavonoids, isoflavonoids, neoflavonoids, terpenoids, and quinones.[2][4]

Quantitative Phytochemical Comparison

The following table summarizes the quantitative analysis of key phytochemicals identified in various Dalbergia species. The data has been compiled from multiple studies employing advanced analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). It is important to note that the chemical composition can vary based on the plant part, geographical location, and extraction method.

PhytochemicalDalbergia sissooDalbergia odoriferaDalbergia latifoliaDalbergia ecastaphyllumPredominant Class
Isoflavonoids
Biochanin APresent in leaves and flowers[5]---Isoflavone
Formononetin-Present[6]-Present in stems and leaves[7]Isoflavone
GenisteinPresent in leaves[8]Present[6]--Isoflavone
TectorigeninPresent in flowers and pods[5]Present[6]--Isoflavone
Flavonoids
Liquiritigenin-Present[6]--Flavanone
Naringenin-Present[6]--Flavanone
DalberginPresent in heartwood[5]Present[6]Present[9]-Neoflavonoid
Terpenoids
trans-Nerolidol-17.50% (Saturated Solution), 37.64% (Essential Oil)--Sesquiterpene
Nerolidol oxide-45.25% (Saturated Solution), 28.12% (Essential Oil)--Sesquiterpene
Chalcones
Butein-Present[6]--Chalcone
Isoliquiritigenin-Present[6]-Present[7]Chalcone
Other Phenolics
Latifolin--Present[9]-Neoflavonoid
Dalbergiphenol--Present[9]-Phenol

Experimental Protocols

A generalized workflow for the comparative analysis of phytochemicals in Dalbergia species is outlined below. This protocol is a synthesis of methodologies reported in the scientific literature.[6][7][9][10]

Sample Preparation and Extraction
  • Plant Material : Collect fresh or dried plant parts (e.g., leaves, heartwood, bark, pods).

  • Grinding : Air-dry the plant material in the shade and then grind it into a fine powder using a mechanical grinder.

  • Extraction :

    • Maceration/Soxhlet Extraction : Extract the powdered plant material with a suitable solvent (e.g., ethanol, methanol, or a mixture of ethanol-toluene). The choice of solvent depends on the target phytochemicals.

    • Ultrasonic-Assisted Extraction (UAE) : Suspend the plant powder in the chosen solvent and subject it to ultrasonication. This method can enhance extraction efficiency.[6]

  • Filtration and Concentration : Filter the extract to remove solid plant debris. Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain the crude extract.

Phytochemical Analysis by Chromatography and Mass Spectrometry
  • Gas Chromatography-Mass Spectrometry (GC-MS) : This technique is ideal for the analysis of volatile compounds, such as those found in essential oils.

    • Sample Preparation : The crude extract may be derivatized (e.g., methylation) to increase the volatility of the compounds.[9]

    • GC-MS Conditions :

      • Column : A non-polar or medium-polarity capillary column (e.g., HP-5MS, DB-5).

      • Carrier Gas : Helium.

      • Temperature Program : A programmed temperature gradient is used to separate the compounds.

      • Ionization : Electron Impact (EI) at 70 eV.

      • Mass Analyzer : Quadrupole or Time-of-Flight (TOF).

    • Compound Identification : Compounds are identified by comparing their mass spectra with libraries such as NIST and Wiley.

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS) : This is a powerful technique for the identification and quantification of a wide range of phytochemicals, particularly flavonoids and other phenolics.[6][7]

    • Sample Preparation : Dissolve the crude extract in a suitable solvent (e.g., methanol) and filter it through a syringe filter (e.g., 0.22 µm) before injection.

    • LC-MS/MS Conditions :

      • Column : A reverse-phase column (e.g., C18).

      • Mobile Phase : A gradient of two solvents, typically water with a small amount of acid (e.g., formic acid) and an organic solvent (e.g., acetonitrile or methanol).

      • Ionization : Electrospray Ionization (ESI) in either positive or negative mode.

      • Mass Analyzer : Triple Quadrupole (QqQ) or Quadrupole Time-of-Flight (QTOF).

    • Quantification : For quantitative analysis, a standard curve is prepared for each target compound using certified reference standards.

Visualizing Experimental and Biological Pathways

To better illustrate the processes involved in phytochemical analysis and the biological activities of these compounds, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_analysis Phytochemical Analysis cluster_data Data Interpretation plant_material Dalbergia Plant Material (Leaves, Heartwood, etc.) grinding Grinding to Fine Powder plant_material->grinding extraction Solvent Extraction (e.g., Ethanol, Methanol) grinding->extraction concentration Concentration (Rotary Evaporator) extraction->concentration gc_ms GC-MS Analysis (Volatile Compounds) concentration->gc_ms lc_ms LC-MS/MS Analysis (Non-Volatile Compounds) concentration->lc_ms identification Compound Identification (Mass Spectra Libraries) gc_ms->identification lc_ms->identification quantification Quantification (Standard Curves) identification->quantification comparison Comparative Analysis quantification->comparison flavonoid_biosynthesis_signaling cluster_stimuli External Stimuli cluster_signaling Signaling Molecules cluster_pathway Biosynthesis Pathway wounding Mechanical Wounding ethylene Ethylene wounding->ethylene ja Jasmonic Acid (JA) wounding->ja flavonoid_genes Flavonoid Biosynthesis Genes (CHS, CHI, IFS, etc.) ethylene->flavonoid_genes Upregulation ja->flavonoid_genes Upregulation phenylpropanoid Phenylpropanoid Pathway phenylpropanoid->flavonoid_genes flavonoids Flavonoids & Isoflavonoids flavonoid_genes->flavonoids anti_inflammatory Anti-inflammatory Activity flavonoids->anti_inflammatory antioxidant Antioxidant Activity flavonoids->antioxidant

References

Unveiling the Cross-Reactivity Profile of (S)-4-Methoxydalbergione in Enzymatic Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the specificity and potential for cross-reactivity of investigational compounds is paramount. This guide provides a comparative analysis of (S)-4-Methoxydalbergione, a naturally occurring neoflavonoid, focusing on its potential interactions within key enzymatic pathways implicated in inflammation and disease. While direct quantitative inhibitory data for this compound is limited in publicly available literature, this guide leverages data from closely related dalbergione compounds and established inhibitors to provide a predictive overview of its likely cross-reactivity profile.

This compound, isolated from plants of the Dalbergia genus, belongs to a class of compounds known as dalbergiones which have demonstrated notable anti-inflammatory and anti-allergic properties[1]. Research into related compounds suggests that the mechanism of action for these effects likely involves the modulation of central inflammatory signaling pathways, including those mediated by cyclooxygenase (COX), lipoxygenase (LOX), and nuclear factor-kappa B (NF-κB)[2][3]. This guide will delve into the expected enzymatic interactions of this compound and compare its potential activity with well-characterized inhibitors in these pathways.

Comparative Analysis of Enzymatic Inhibition

To provide a framework for comparison, the following table summarizes the known inhibitory concentrations (IC50) of established drugs that target the COX and LOX enzymes.

CompoundTarget Enzyme(s)IC50 Value(s)Selectivity
This compound COX-2, 5-LOX, NF-κB Pathway (Predicted)Not DeterminedNot Determined
Celecoxib COX-20.04 µM (in vitro)Highly selective for COX-2 over COX-1
Zileuton 5-Lipoxygenase (5-LOX)0.5 µM (in RBL-1 cell lysate)Selective for 5-LOX

Table 1: Comparison of Inhibitory Activities. This table presents the predicted targets for this compound alongside the established IC50 values for the selective COX-2 inhibitor, Celecoxib, and the 5-LOX inhibitor, Zileuton.

Signaling Pathways and Potential for Cross-Reactivity

The anti-inflammatory effects of dalbergiones are intrinsically linked to their ability to interfere with the arachidonic acid cascade and the NF-κB signaling pathway.

Arachidonic Acid Cascade: COX and LOX Inhibition

The cyclooxygenase (COX) and lipoxygenase (LOX) enzymes are critical for the conversion of arachidonic acid into pro-inflammatory mediators such as prostaglandins and leukotrienes. There are two main isoforms of COX: COX-1, which is constitutively expressed and involved in physiological functions, and COX-2, which is induced during inflammation. The potential for this compound to inhibit COX-2, as suggested by studies on related compounds, would place it in a class of anti-inflammatory agents with a potentially favorable side-effect profile compared to non-selective COX inhibitors.

Similarly, the 5-lipoxygenase (5-LOX) pathway leads to the production of leukotrienes, which are potent chemoattractants and mediators of inflammation. Cross-reactivity of this compound with 5-LOX would indicate a broader anti-inflammatory profile.

Arachidonic_Acid_Cascade cluster_COX COX Pathway cluster_LOX LOX Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 Arachidonic_Acid->COX1 COX2 COX-2 Arachidonic_Acid->COX2 LOX5 5-LOX Arachidonic_Acid->LOX5 Prostaglandins Prostaglandins (Inflammation, Pain) COX1->Prostaglandins COX2->Prostaglandins S4MD_COX This compound (Predicted Inhibition) S4MD_COX->COX2 Leukotrienes Leukotrienes (Inflammation, Allergy) LOX5->Leukotrienes S4MD_LOX This compound (Predicted Cross-Reactivity) S4MD_LOX->LOX5 NFkB_Signaling_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Complex Inflammatory_Stimuli->IKK IkB IκB IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκB Complex (Inactive) IkB->NFkB_IkB Degrades NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocates to NFkB_IkB->NFkB Releases Gene_Expression Pro-inflammatory Gene Expression (COX-2, iNOS, Cytokines) Nucleus->Gene_Expression Induces S4MD This compound (Predicted Inhibition) S4MD->IKK COX_Inhibition_Assay_Workflow Prepare_Reagents Prepare Reagents (Buffer, Probe, Cofactor, Enzyme) Add_to_Plate Add Reagents and Test Compound to Plate Prepare_Reagents->Add_to_Plate Initiate_Reaction Initiate Reaction with Arachidonic Acid Add_to_Plate->Initiate_Reaction Measure_Fluorescence Measure Fluorescence (Ex/Em = 535/587 nm) Initiate_Reaction->Measure_Fluorescence Analyze_Data Calculate % Inhibition and IC50 Measure_Fluorescence->Analyze_Data

References

Confirming the Absolute Configuration of (S)-4-Methoxydalbergione: A Comparative Guide to Key Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise determination of a molecule's absolute configuration is a critical step in establishing its structure-activity relationship and ensuring its therapeutic efficacy and safety. This guide provides a comparative overview of the primary analytical methods used to confirm the absolute configuration of chiral molecules such as (S)-4-Methoxydalbergione, a naturally occurring neoflavonoid with potential biological activities.

Comparative Analysis of Analytical Techniques

The selection of an appropriate method for determining the absolute configuration depends on several factors, including the nature of the sample, the required level of certainty, and the available instrumentation. The following table summarizes the key characteristics of X-ray crystallography, Circular Dichroism, and Optical Rotatory Dispersion.

FeatureX-ray CrystallographyCircular Dichroism (CD) SpectroscopyOptical Rotatory Dispersion (ORD)
Principle Measures the diffraction pattern of X-rays passing through a single crystal to determine the three-dimensional arrangement of atoms.[1][2][3]Measures the differential absorption of left and right circularly polarized light by a chiral molecule in solution.[4]Measures the change in the angle of plane-polarized light as a function of wavelength as it passes through a chiral sample.[4][5]
Sample Requirements High-quality single crystal (typically >0.1 mm).[2]Pure sample in a suitable solvent; concentration-dependent.Pure sample in a suitable solvent; concentration-dependent.
Data Output A complete 3D molecular structure with atomic coordinates, bond lengths, and angles. Provides unambiguous determination of absolute configuration.A CD spectrum showing positive or negative Cotton effects at specific wavelengths.An ORD curve showing the variation of optical rotation with wavelength, which can exhibit positive or negative Cotton effects.[5]
Advantages Provides the most definitive and unambiguous determination of absolute configuration.[1]Requires a small amount of sample, is non-destructive, and can be used for molecules in solution.[6]Complements CD data and can be used to determine configuration, particularly for compounds with chromophores that absorb in the UV-Vis region.[7][8]
Limitations Growing a suitable single crystal can be a significant challenge and is often the rate-limiting step.[1][2]Interpretation can be complex for flexible molecules and may require computational modeling (e.g., ECD calculations) for confident assignment.Less sensitive than CD for studying electronic transitions; interpretation can be complex.
Illustrative Data Not available for this compound.For a related flavanone, a positive Cotton effect near 330 nm and a negative Cotton effect near 280 nm in the CD spectrum were consistent with a 2S absolute configuration.[9]For optically active ketones, the shape and sign of the Cotton effect in the ORD curve are correlated with the stereochemistry of the molecule.[7][8]

Experimental Protocols

Detailed methodologies are crucial for the successful application of these techniques. Below are representative protocols for each method, which can be adapted for the analysis of this compound.

X-ray Crystallography
  • Crystallization :

    • Dissolve a high-purity sample of this compound in a suitable solvent or a mixture of solvents (e.g., methanol, ethanol, acetone, or ethyl acetate).

    • Employ slow evaporation, vapor diffusion, or slow cooling techniques to promote the growth of single crystals. The choice of solvent and crystallization method is critical and often requires empirical optimization.[1][10]

    • The goal is to obtain a single crystal of sufficient size and quality (typically >0.1 mm in all dimensions) with no significant defects.[2]

  • Data Collection :

    • Mount a suitable crystal on a goniometer head.

    • Place the crystal in a monochromatic X-ray beam.

    • Rotate the crystal and collect the diffraction data (intensities and positions of the diffracted X-ray spots) using a detector such as a CCD or pixel detector.[2]

  • Structure Solution and Refinement :

    • Process the collected data to obtain a set of structure factors.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial electron density map.

    • Refine the atomic positions and thermal parameters against the experimental data to obtain the final, high-resolution 3D structure.

    • The absolute configuration is determined by analyzing the anomalous dispersion effects, typically by calculating the Flack parameter.

Circular Dichroism (CD) Spectroscopy
  • Sample Preparation :

    • Prepare a stock solution of this compound of known concentration in a UV-transparent solvent (e.g., methanol, acetonitrile).

    • The final concentration should be adjusted to yield an optimal signal-to-noise ratio, typically in the range of 0.1-1.0 mg/mL.

    • Prepare a blank sample containing only the solvent.

  • Instrument Setup and Data Acquisition :

    • Use a calibrated spectropolarimeter.

    • Select a quartz cuvette with an appropriate path length (e.g., 1 cm or 0.1 cm).

    • Record a baseline spectrum with the blank solvent.

    • Record the CD spectrum of the sample over the desired wavelength range (e.g., 200-400 nm). Key parameters to set include scanning speed, bandwidth, and the number of accumulations to average.

  • Data Analysis :

    • Subtract the baseline spectrum from the sample spectrum.

    • Convert the raw data (ellipticity in millidegrees) to molar ellipticity ([θ]) or differential molar extinction coefficient (Δε).

    • Compare the signs of the observed Cotton effects with those of structurally related compounds with known absolute configurations or with theoretically calculated ECD spectra to assign the absolute configuration.[9]

Optical Rotatory Dispersion (ORD)
  • Sample Preparation :

    • Prepare a solution of this compound in a suitable solvent at a known concentration.

  • Instrument Setup and Data Acquisition :

    • Use a spectropolarimeter capable of measuring optical rotation as a function of wavelength.

    • Record the optical rotation of the sample at various wavelengths, typically scanning from the visible region into the UV region.

  • Data Analysis :

    • Plot the specific rotation [α] or molar rotation [Φ] against the wavelength.

    • Analyze the resulting ORD curve. A positive Cotton effect is observed when the rotation first increases (peak) and then decreases (trough) as the wavelength is decreased. A negative Cotton effect shows the opposite behavior.[4][5]

    • The absolute configuration is determined by correlating the sign of the Cotton effect with empirical rules (e.g., the Octant Rule for ketones) or by comparison with the ORD curves of reference compounds.

Visualizing Workflows and Pathways

Diagrams are essential for understanding complex experimental workflows and biological signaling pathways.

G Workflow for Absolute Configuration Determination cluster_synthesis Sample Preparation cluster_methods Analytical Methods cluster_data Data Acquisition & Analysis cluster_confirmation Confirmation synthesis Synthesis & Purification of this compound xray X-ray Crystallography synthesis->xray cd Circular Dichroism synthesis->cd ord Optical Rotatory Dispersion synthesis->ord xray_data Diffraction Pattern -> 3D Structure xray->xray_data cd_data CD Spectrum -> Cotton Effects cd->cd_data ord_data ORD Curve -> Cotton Effects ord->ord_data confirmation Absolute Configuration Confirmed xray_data->confirmation cd_data->confirmation ord_data->confirmation

Caption: Workflow for determining the absolute configuration of a chiral molecule.

Dalbergiones, including 4-Methoxydalbergione, have been shown to exhibit anti-inflammatory properties, often through the modulation of the NF-κB signaling pathway.[11][12][13] This pathway is a key regulator of the inflammatory response.

G NF-κB Signaling Pathway Inhibition by Dalbergiones cluster_stimulus Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_response Cellular Response lps Inflammatory Stimulus (e.g., LPS) ikk IKK Activation lps->ikk ikb IκB Phosphorylation & Degradation ikk->ikb nfkb_active Active NF-κB ikb->nfkb_active releases nfkb NF-κB (p65/p50) nfkb->ikb sequestered by nfkb_nuc NF-κB Translocation nfkb_active->nfkb_nuc gene Pro-inflammatory Gene Transcription nfkb_nuc->gene response Inflammation gene->response dalbergione This compound dalbergione->ikb Inhibits Degradation

References

A Researcher's Guide to Evaluating the Synergistic Antimicrobial Effects of Novel Compounds: A Case Study Approach with (S)-4-Methoxydalbergione

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

In the face of rising antimicrobial resistance, the exploration of synergistic interactions between novel compounds and existing antibiotics presents a promising avenue for drug development. (S)-4-Methoxydalbergione, a neoflavonoid isolated from the heartwood of Dalbergia species, represents a class of natural products with potential antimicrobial properties. While direct studies on the synergistic effects of this compound with antibiotics are not yet prevalent in publicly available literature, this guide provides a comprehensive framework for researchers to systematically evaluate such potential synergies. By leveraging established experimental protocols and data presentation formats, scientists can effectively assess the capabilities of this compound or other novel compounds to enhance the efficacy of conventional antibiotics. This guide draws upon established methodologies for determining antimicrobial synergy and uses a related compound, nordalbergin, also from Dalbergia sissoo, as an illustrative example of potential mechanisms of action.[1]

Experimental Protocols for Assessing Synergy

The two most widely accepted methods for quantifying the synergistic effects of antimicrobial agents are the checkerboard assay and the time-kill assay.[2][3][4][5][6]

Checkerboard Assay

The checkerboard assay is a microdilution technique used to determine the Fractional Inhibitory Concentration (FIC) index, which quantifies the nature of the interaction between two antimicrobial agents.[3][7][8]

Methodology:

  • Preparation of Antimicrobial Agents: Prepare stock solutions of this compound and the selected antibiotic(s) at a concentration significantly higher than their predetermined Minimum Inhibitory Concentrations (MICs).

  • Microplate Setup: In a 96-well microtiter plate, create a two-dimensional gradient of the two agents. Serial dilutions of the antibiotic are made along the x-axis (columns), and serial dilutions of this compound are made along the y-axis (rows).[3][8] This results in each well containing a unique combination of concentrations of the two compounds.

  • Inoculation: Each well is inoculated with a standardized suspension of the test microorganism (e.g., 5 x 10^5 CFU/mL).[7] Control wells containing only the antibiotic, only this compound, and a growth control (no antimicrobial agents) are included.[3][8]

  • Incubation: The plate is incubated under appropriate conditions (e.g., 35°C for 24-48 hours).[7]

  • Data Analysis: After incubation, the wells are visually inspected for turbidity or assessed using a microplate reader to determine the MIC of each agent alone and in combination. The FIC index is then calculated using the following formula:

    FIC Index = FIC of agent A + FIC of agent B Where:

    • FIC of A = (MIC of A in combination) / (MIC of A alone)

    • FIC of B = (MIC of B in combination) / (MIC of B alone)

Interpretation of FIC Index: [7][8]

  • Synergy: FIC Index ≤ 0.5

  • Additive/Indifference: 0.5 < FIC Index ≤ 4

  • Antagonism: FIC Index > 4

Time-Kill Assay

The time-kill assay provides dynamic information about the bactericidal or bacteriostatic effects of antimicrobial combinations over time.[4][5][9][10]

Methodology:

  • Preparation of Cultures: A logarithmic phase bacterial culture is diluted to a standardized starting inoculum (e.g., 10^6 CFU/mL) in a suitable broth medium.[4]

  • Exposure to Antimicrobial Agents: The bacterial suspension is exposed to this compound and the antibiotic, both alone and in combination, at specific concentrations (e.g., 0.5x MIC, 1x MIC). A growth control without any antimicrobial agent is also included.

  • Sampling and Plating: At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, 24 hours), aliquots are withdrawn from each culture, serially diluted, and plated on appropriate agar plates.[4][10]

  • Incubation and Colony Counting: The plates are incubated, and the number of viable colonies (CFU/mL) is determined.

  • Data Analysis: The change in log10 CFU/mL over time is plotted for each combination. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL at a specific time point for the combination compared to the most active single agent.[10]

Data Presentation: Summarizing Synergistic Effects

Quantitative data from checkerboard and time-kill assays should be presented in clear, structured tables for easy comparison.

Table 1: Hypothetical Checkerboard Assay Results for this compound in Combination with Various Antibiotics against Staphylococcus aureus

Antibiotic ClassAntibioticMIC Alone (µg/mL)MIC of this compound Alone (µg/mL)MIC in Combination (µg/mL)FIC IndexInterpretation
β-Lactam Ampicillin641288 (Ampicillin) + 16 (this compound)0.25Synergy
Oxacillin12812816 (Oxacillin) + 16 (this compound)0.25Synergy
Aminoglycoside Gentamicin161284 (Gentamicin) + 32 (this compound)0.5Additive
Quinolone Ciprofloxacin41281 (Ciprofloxacin) + 64 (this compound)0.75Indifference

Table 2: Hypothetical Time-Kill Assay Results for this compound and Ampicillin Combination against S. aureus

TreatmentLog10 CFU/mL at 0hLog10 CFU/mL at 6hLog10 CFU/mL at 12hLog10 CFU/mL at 24hLog10 Reduction at 24h (vs. most active agent)Interpretation
Growth Control6.08.59.29.5--
This compound (1x MIC)6.05.85.55.2-Bacteriostatic
Ampicillin (1x MIC)6.05.54.84.5-Bacteriostatic
Combination (0.5x MIC each)6.04.02.5<2.0≥ 2.5Synergy

Visualizing Workflows and Potential Mechanisms

Diagrams created using Graphviz can effectively illustrate experimental workflows and hypothesized mechanisms of synergy.

Experimental_Workflow cluster_prep Preparation cluster_assays Synergy Assays cluster_analysis Data Analysis A Bacterial Culture D Checkerboard Assay (96-well plate) A->D E Time-Kill Assay (Broth cultures) A->E B This compound Stock B->D B->E C Antibiotic Stock C->D C->E F Incubation & MIC Determination D->F H Time-point Sampling & Plating E->H G FIC Index Calculation F->G J Interpretation: Synergy, Additive, or Antagonism G->J I CFU Counting & Log Reduction H->I I->J

Caption: Workflow for assessing antimicrobial synergy.

A potential mechanism of synergy for a compound like this compound, particularly in combination with β-lactam antibiotics against resistant strains like MRSA, could be the inhibition of resistance mechanisms, similar to what has been observed with nordalbergin.[1] This can be visualized as follows:

Synergy_Mechanism cluster_bacterium Bacterial Cell PBP Penicillin-Binding Protein (PBP) CellWall Cell Wall Synthesis PBP->CellWall Catalyzes BetaLactamase β-Lactamase Inactivation Inactivation BetaLactamase->Inactivation Synergy Synergistic Bactericidal Effect CellWall->Synergy Antibiotic β-Lactam Antibiotic Antibiotic->PBP Binds & Inhibits Antibiotic->BetaLactamase Target Compound This compound Compound->BetaLactamase Inhibits Inactivation->Antibiotic Hydrolysis Inhibition Inhibition Efflux_Pump_Inhibition cluster_bacterium Bacterial Cell EffluxPump Efflux Pump Antibiotic_out Antibiotic EffluxPump->Antibiotic_out Target Intracellular Target (e.g., Ribosome, DNA Gyrase) Synergy Enhanced Antimicrobial Effect Target->Synergy Antibiotic_in Antibiotic Antibiotic_in->EffluxPump Pumped out Antibiotic_in->Target Inhibits Compound This compound Compound->EffluxPump Inhibits

References

Safety Operating Guide

Essential Guide to the Safe Disposal of (S)-4-Methoxydalbergione

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical reagents are fundamental to ensuring laboratory safety and environmental stewardship. (S)-4-Methoxydalbergione, a member of the quinone family, requires diligent handling and disposal as hazardous waste. This document provides a comprehensive, step-by-step protocol for its safe disposal, aligning with standard laboratory safety practices and regulatory guidelines.

Immediate Safety and Handling Precautions

Before commencing any disposal procedures, it is imperative that all personnel are outfitted with the appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE)Specifications
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemically resistant gloves (e.g., nitrile).
Body Protection A laboratory coat, long pants, and closed-toe shoes are mandatory to prevent skin exposure.

Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in compliance with federal, state, and local regulations for hazardous waste. The following procedure outlines the standard operational steps for its disposal in a laboratory environment.

1. Waste Collection:

  • Collect waste this compound, including any contaminated materials (e.g., weighing paper, pipette tips), in a designated hazardous waste container.

  • The container must be made of a compatible material, be in good condition, and have a securely sealing lid.

2. Labeling:

  • Clearly label the waste container with the following information:

    • The words "Hazardous Waste".

    • The full chemical name: "this compound".

    • The hazard characteristics (e.g., "Toxic," "Irritant"). Based on data for analogous compounds, it should be assumed to be toxic and an irritant[1].

    • The accumulation start date (the date the first waste is added to the container).

    • Your name and contact information.

3. Storage:

  • Store the sealed waste container in a designated satellite accumulation area or a central hazardous waste storage facility.

  • The storage area should be cool, dry, and well-ventilated, away from incompatible materials.

  • Keep the container closed at all times, except when adding waste[2].

4. Final Disposal:

  • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company[1].

  • Do not attempt to dispose of this compound down the drain or in regular trash. As with similar compounds, it is expected to be toxic to aquatic life with long-lasting effects[1].

5. Spill Management:

  • Small Spills:

    • Restrict access to the area.

    • Wearing appropriate PPE, carefully sweep or wipe up the material. Avoid generating dust.

    • Place the spilled material and any contaminated cleaning supplies into the designated hazardous waste container.

    • Clean the spill area with soap and water, collecting all cleaning materials as hazardous waste[1].

  • Large Spills:

    • Evacuate the area immediately.

    • Contact your institution's EHS or emergency response team for guidance.

6. Disposal of Empty Containers:

  • Empty containers that previously held this compound must also be disposed of as hazardous waste, as they may retain chemical residues.

Experimental Protocols Cited

The disposal procedures outlined are based on established safety protocols for handling and disposing of hazardous chemical waste in a laboratory setting, as detailed in safety guidelines for similar quinone-based compounds[1][2].

Disposal Workflow

G Figure 1. Disposal Workflow for this compound cluster_prep Preparation cluster_collection Waste Handling cluster_disposal Final Disposal cluster_spill Spill Response PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) FumeHood Work in a Ventilated Area (Chemical Fume Hood) PPE->FumeHood Proceed to handling Collect Collect Waste in a Designated Container FumeHood->Collect Label Label Container Correctly ('Hazardous Waste', Chemical Name, etc.) Collect->Label Store Store Sealed Container in Designated Area Label->Store ContactEHS Contact EHS or Licensed Waste Disposal Company Store->ContactEHS ArrangePickup Arrange for Pickup and Disposal ContactEHS->ArrangePickup Spill Spill Occurs SmallSpill Small Spill: Clean up with appropriate PPE and collect as hazardous waste Spill->SmallSpill Assess size LargeSpill Large Spill: Evacuate and contact EHS Spill->LargeSpill Assess size SmallSpill->Collect

Caption: Disposal Workflow for this compound

References

Personal protective equipment for handling (S)-4-Methoxydalbergione

Author: BenchChem Technical Support Team. Date: November 2025

Hazard Assessment and Mitigation

(S)-4-Methoxydalbergione belongs to the dalbergione class of compounds, which are related to quinones. Quinones can be reactive and may exhibit toxicity. Therefore, minimizing all forms of exposure is the primary goal.[2][3] All work with this compound, especially in its powdered form, should be conducted in a designated area, such as a certified chemical fume hood, to prevent inhalation of dust particles.[4][5]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to prevent skin and eye contact, inhalation, and ingestion. The following table summarizes the recommended PPE for handling this compound.

Protection Type Recommended Equipment Purpose and Specifications
Eye Protection Chemical Splash Goggles and Face ShieldGoggles are mandatory to protect against splashes. A face shield should be worn over goggles when there is a significant risk of splashing or when handling larger quantities.[2][6]
Hand Protection Nitrile Gloves (double-gloving recommended)Nitrile gloves offer good resistance to a range of chemicals.[7][8] Double-gloving provides an extra layer of protection. Gloves should be inspected before use and changed immediately if contaminated.
Body Protection Chemical-Resistant Laboratory CoatA lab coat, preferably one that is chemical-resistant, should be worn and fully buttoned to protect the skin and personal clothing.[6]
Respiratory Protection NIOSH-Approved RespiratorWhen engineering controls like a fume hood are not feasible or as an additional precaution, a NIOSH-approved respirator appropriate for organic vapors and particulates should be used.[6]
Foot Protection Closed-Toe ShoesImpermeable, closed-toe shoes must be worn to protect against spills.[1][5]

Experimental Protocol: Safe Handling of this compound Powder

This protocol outlines the step-by-step procedure for safely weighing and preparing a solution of this compound.

1. Preparation:

  • Ensure that a chemical fume hood is certified and functioning correctly.
  • Cover the work surface within the fume hood with absorbent, disposable bench paper.[4]
  • Assemble all necessary equipment (e.g., balance, glassware, spatulas, solvent) and place it within the fume hood before starting.
  • Don the appropriate PPE as detailed in the table above.

2. Weighing the Compound:

  • Perform all weighing operations within the fume hood to contain any airborne powder.[4]
  • Use a micro-balance or an analytical balance with a draft shield.
  • Carefully open the container of this compound.
  • Use a clean, dedicated spatula to transfer the desired amount of powder to a tared weigh boat or directly into the receiving vessel.
  • Avoid creating dust by handling the powder gently.
  • Once the desired amount is weighed, securely close the primary container.

3. Solution Preparation:

  • Add the solvent to the vessel containing the weighed powder in a slow and controlled manner to avoid splashing.
  • If necessary, gently swirl or stir the mixture to facilitate dissolution.
  • Ensure the container is properly labeled with the chemical name, concentration, date, and your initials.

4. Cleanup:

  • Wipe down the spatula and any other contaminated reusable equipment with a suitable solvent and dispose of the cleaning materials as hazardous waste.
  • Carefully fold the disposable bench paper inwards and place it in a designated solid hazardous waste container.
  • Wipe down the work surface of the fume hood.
  • Remove PPE in the correct order to avoid cross-contamination and dispose of single-use items in the appropriate hazardous waste stream.
  • Wash hands thoroughly with soap and water after the procedure is complete.[9]

Operational and Disposal Plan

A clear plan for the entire lifecycle of the chemical in the laboratory is crucial for safety and environmental protection.

G Operational and Disposal Workflow for this compound cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Post-Handling & Cleanup cluster_disposal Disposal Phase a Receive Compound & Review Safety Info b Don Appropriate PPE a->b c Weigh Solid Compound b->c d Prepare Solution c->d e Decontaminate Equipment d->e f Segregate Waste e->f g Clean Work Area f->g h Label Hazardous Waste g->h i Store in Satellite Accumulation Area h->i j Arrange for EHS Pickup i->j

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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Reactant of Route 1
(S)-4-Methoxydalbergione
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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。